molecular formula C23H28N2O4 B10860736 Isopaynantheine

Isopaynantheine

Numéro de catalogue: B10860736
Poids moléculaire: 396.5 g/mol
Clé InChI: JGZKIGWXPPFMRG-CGJCNEAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isopaynantheine has been reported in Mitragyna speciosa and Mitragyna hirsuta with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C23H28N2O4

Poids moléculaire

396.5 g/mol

Nom IUPAC

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19+/m0/s1

Clé InChI

JGZKIGWXPPFMRG-CGJCNEAHSA-N

SMILES isomérique

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC

SMILES canonique

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC

Origine du produit

United States

Foundational & Exploratory

Isopaynantheine: A Technical Whitepaper on its Discovery, Isolation, and Characterization from Mitragyna speciosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopaynantheine is a notable indole alkaloid found within the complex phytochemical landscape of Mitragyna speciosa (commonly known as kratom). As a diastereomer of the more abundant paynantheine, this compound has garnered significant scientific interest due to its unique pharmacological profile, particularly its activity as a kappa-opioid receptor (KOR) agonist. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details comprehensive experimental protocols for its extraction and purification from M. speciosa leaves, presents its key quantitative and spectroscopic data in a structured format, and visualizes its known signaling pathway and the experimental workflow for its isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of kratom alkaloids.

Introduction

Mitragyna speciosa, a tree native to Southeast Asia, is renowned for its rich concentration of bioactive indole and oxindole alkaloids. While mitragynine is the most abundant and studied of these compounds, a plethora of minor alkaloids, including this compound, contribute to the plant's overall pharmacological effects. This compound (C₂₃H₂₈N₂O₄, Molar Mass: 396.5 g/mol ) is a structural isomer of paynantheine, another significant alkaloid in kratom.[1][2] Its discovery and characterization have been part of a broader effort to understand the full alkaloidal profile of M. speciosa.[3][4]

Recent pharmacological studies have identified this compound as a kappa-opioid receptor (KOR) agonist, exhibiting antinociceptive properties in animal models.[5][6] Notably, some research suggests that this compound may act as a biased agonist, showing reduced recruitment of β-arrestin-2 compared to other KOR agonists.[6][7] This characteristic is of particular interest in drug development, as biased agonism at the KOR may offer a pathway to therapeutic effects with a more favorable side-effect profile.

This whitepaper aims to provide a comprehensive technical guide to the discovery and isolation of this compound, consolidating key data and methodologies to facilitate further research and development.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative and spectroscopic data for this alkaloid.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₃H₂₈N₂O₄[1][2]
Molar Mass396.5 g/mol [1][2]
IUPAC Namemethyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[2]
AppearanceSolid[5]
Purity (as a reference standard)≥98%
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
2128.2-
353.84.73, bs
553.43.15, m; 2.89, m
619.52.80, m; 2.65, m
7107.8-
8153.6-
9117.67.10, d, 8.4
1099.96.47, dd, 8.4, 2.4
11121.77.03, d, 8.4
12127.1-
13135.2-
1439.42.50, m
1529.52.15, m
1632.11.85, m
17159.87.31, s
18139.85.65, ddd, 17.2, 10.4, 8.0
19115.15.20, d, 17.2; 5.15, d, 10.4
2038.93.20, m
2160.13.20, m
22168.4-
OMe (C-8)55.93.85, s
OMe (C-17)61.63.75, s
OMe (C-22)51.13.65, s

Data compiled from spectroscopic information presented in scientific literature. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zObserved m/z
[M+H]⁺397.2127397.2117

Data obtained from electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

The isolation of this compound from Mitragyna speciosa involves a multi-step process beginning with extraction from the plant material, followed by purification using various chromatographic techniques. The following is a synthesized protocol based on established methods for the isolation of indole alkaloids from this species.

Plant Material and Extraction
  • Plant Material : Dried and powdered leaves of Mitragyna speciosa are used as the starting material.

  • Defatting : The powdered leaves are first subjected to extraction with a non-polar solvent, such as hexane, to remove lipids and other non-polar constituents. This is typically performed using a Soxhlet apparatus or maceration.

  • Alkaloid Extraction : The defatted plant material is then extracted with a more polar solvent, such as methanol or a mixture of methanol and chloroform, to extract the alkaloids.[7] This can also be done via Soxhlet extraction or maceration over an extended period.

  • Acid-Base Partitioning :

    • The crude alkaloid extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid or dilute HCl) to protonate the alkaloids, rendering them water-soluble.

    • This acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any remaining neutral impurities.

    • The aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basified aqueous solution into an organic solvent such as dichloromethane or ethyl acetate. This process is repeated multiple times to ensure complete extraction.

  • Concentration : The combined organic extracts containing the alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning Dried M. speciosa Leaves Dried M. speciosa Leaves Defatting (Hexane) Defatting (Hexane) Dried M. speciosa Leaves->Defatting (Hexane) Soxhlet/Maceration Alkaloid Extraction (Methanol/Chloroform) Alkaloid Extraction (Methanol/Chloroform) Defatting (Hexane)->Alkaloid Extraction (Methanol/Chloroform) Soxhlet/Maceration Dissolve in Acidic Water Dissolve in Acidic Water Alkaloid Extraction (Methanol/Chloroform)->Dissolve in Acidic Water Protonation Wash with Organic Solvent Wash with Organic Solvent Dissolve in Acidic Water->Wash with Organic Solvent Remove Neutral Impurities Basify Aqueous Layer Basify Aqueous Layer Wash with Organic Solvent->Basify Aqueous Layer Deprotonation Extract with Organic Solvent Extract with Organic Solvent Basify Aqueous Layer->Extract with Organic Solvent Isolate Alkaloids Crude Alkaloid Mixture Crude Alkaloid Mixture Extract with Organic Solvent->Crude Alkaloid Mixture Concentrate

Caption: Workflow for the extraction of crude alkaloids from M. speciosa.

Chromatographic Purification

The crude alkaloid mixture is a complex combination of numerous alkaloids. The separation of this compound requires chromatographic techniques.

  • Column Chromatography (CC) :

    • The crude alkaloid mixture is first subjected to column chromatography over silica gel.

    • A gradient elution system is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by the addition of methanol.[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Fractions enriched with this compound from the column chromatography are further purified using preparative HPLC.

    • A C18 or a cyanopropyl column is often used.[5]

    • A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier such as formic acid or ammonium acetate to improve peak shape.[5]

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification and Verification :

    • The collected fraction is concentrated to yield pure this compound.

    • The purity of the isolated compound is confirmed by analytical HPLC, and its identity is verified by NMR and MS analysis.

G Crude Alkaloid Mixture Crude Alkaloid Mixture Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Alkaloid Mixture->Silica Gel Column Chromatography Gradient Elution Enriched this compound Fractions Enriched this compound Fractions Silica Gel Column Chromatography->Enriched this compound Fractions TLC Monitoring Preparative HPLC Preparative HPLC Enriched this compound Fractions->Preparative HPLC C18/CN Column Pure this compound Pure this compound Preparative HPLC->Pure this compound Peak Collection Purity & Identity Confirmation Purity & Identity Confirmation Pure this compound->Purity & Identity Confirmation HPLC, NMR, MS

Caption: Chromatographic purification workflow for this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a kappa-opioid receptor (KOR) agonist.[6][7] The KOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The canonical KOR signaling pathway involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein also releases the Gβγ subunit, which can directly modulate ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions generally lead to a decrease in neuronal excitability.

Furthermore, KOR activation can trigger various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway. A key aspect of GPCR signaling is the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades. Interestingly, this compound has been reported to exhibit reduced β-arrestin-2 recruitment, suggesting it may be a biased agonist at the KOR.[6][7] This biased signaling profile is a current area of intense research, as it may be possible to develop KOR agonists that retain the therapeutic effects (mediated by G-protein signaling) while minimizing the adverse effects (potentially mediated by β-arrestin signaling), such as dysphoria.

G cluster_membrane Plasma Membrane cluster_g_protein_signaling G-Protein Signaling cluster_arrestin_signaling β-Arrestin Signaling KOR KOR G_protein Gαi/oβγ KOR->G_protein Activation beta_arrestin β-Arrestin-2 KOR->beta_arrestin Reduced Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Gαi/o inhibits VGCC VGCC G_protein->VGCC Gβγ inhibits GIRK GIRK G_protein->GIRK Gβγ activates This compound This compound This compound->KOR Agonist cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Neuronal_Excitability ↓ Neuronal Excitability Ca_influx->Neuronal_Excitability K_efflux ↑ K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Excitability Adverse_Effects Adverse Effects beta_arrestin->Adverse_Effects

Caption: Biased agonism of this compound at the kappa-opioid receptor.

Conclusion

This compound represents a fascinating minor alkaloid from Mitragyna speciosa with significant potential for further scientific investigation. Its discovery and ongoing characterization contribute to a more complete understanding of the complex pharmacology of kratom. The detailed methodologies for its isolation and the comprehensive spectroscopic data presented in this whitepaper provide a solid foundation for researchers to purify and study this compound. The elucidation of its role as a biased agonist at the kappa-opioid receptor opens up exciting avenues for the development of novel therapeutics with improved safety profiles. Further research into the synthesis, pharmacology, and toxicology of this compound is warranted to fully explore its potential as a lead compound in drug discovery.

References

Biosynthesis of Isopaynantheine in Mitragyna speciosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of isopaynantheine, a prominent Corynanthe-type indole alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). The biosynthesis of this compound is a complex process, involving a series of enzymatic reactions that are part of the broader monoterpenoid indole alkaloid (MIA) pathway.

Overview of the Monoterpenoid Indole Alkaloid (MIA) Pathway

The biosynthesis of all indole alkaloids in kratom, including this compound, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which produces tryptamine, and the methylerythritol phosphate (MEP) pathway, which provides the terpenoid precursor, secologanin.[1]

  • Tryptamine Synthesis: The shikimate pathway converts chorismate into the amino acid tryptophan. Tryptophan is then decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.[1]

  • Secologanin Synthesis: The MEP pathway in the plastids produces geranyl pyrophosphate (GPP). Through a series of enzymatic steps involving geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), and secologanin synthase (SLS), GPP is converted to the iridoid monoterpenoid, secologanin.

The crucial first committed step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) .[2][3] This reaction forms the central precursor for over 2,000 MIAs, strictosidine .[2][3][4]

The Central Role of Strictosidine and its Conversion

Strictosidine, a glucoalkaloid, is transported from the nucleus to the vacuole where it is deglycosylated by strictosidine β-D-glucosidase (SGD) .[2][5] This enzymatic action generates the highly reactive and unstable strictosidine aglycone. This aglycone exists in equilibrium with several reactive intermediates, including 4,21-dehydrogeissoschizine.[2][6]

The fate of the strictosidine aglycone is a critical branch point in the MIA pathway, leading to the formation of various alkaloid scaffolds.[7][8][9] In the biosynthesis of Corynanthe-type alkaloids like this compound, the aglycone is reduced by specific reductases.

Formation of the Corynanthe Scaffold and this compound

Recent studies have identified a class of enzymes called demethyldihydrocorynantheine synthases (DCS) in Mitragyna speciosa.[6][10] These enzymes are medium-chain dehydrogenase/reductases (MDRs) that reduce the iminium intermediates of the strictosidine aglycone to form the corynanthe skeleton.[5][6][10]

The stereochemistry at the C20 position of the resulting alkaloid is determined by the specific DCS isoform.[11] It is hypothesized that different DCS variants are responsible for the production of the various diastereomers of the corynanthe alkaloids found in kratom.

For the biosynthesis of paynantheine and its diastereomer, this compound, a key intermediate is likely a corynantheine-type alkaloid that undergoes further modification. Paynantheine and this compound are distinguished by the presence of a double bond at the Δ18(19) position.[12] The specific enzymatic step that introduces this double bond is yet to be fully elucidated.

This compound is a diastereomer of paynantheine.[12] The metabolic pathways of these diastereomers are believed to be comparable.[13]

Quantitative Data

The alkaloid profile of Mitragyna speciosa can vary significantly based on factors such as the age of the leaves, the specific cultivar, and post-harvest processing.[14][15][16]

AlkaloidConcentration Range in Commercial Products (mg/g)Concentration Range in US-grown "Rifat" (mg/g)
Mitragynine13.9 ± 1.1 – 270 ± 24-
PaynantheineVariable-
SpeciociliatineVariable-
SpeciogynineVariable7.94 ± 0.83 – 11.55 ± 0.18
MitraciliatineVariable-
This compound Variable -
Isomitraphylline-0.943 ± 0.033 – 1.47 ± 0.18

Data from[17]

A study on the effects of withering on winter-harvested kratom leaves showed a 59% increase in the concentration of this compound at 25°C.[16]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

5.1. Gene Identification and Cloning

  • Transcriptome Analysis: RNA is extracted from various tissues of M. speciosa (e.g., leaves, stems, roots) and sequenced to generate a transcriptome.[5][15] This allows for the identification of candidate genes encoding biosynthetic enzymes by homology to known genes from other MIA-producing plants like Catharanthus roseus.[5]

  • Reverse-Transcription Polymerase Chain Reaction (RT-PCR): Candidate genes are amplified from cDNA using gene-specific primers.[3][18] The full-length cDNA is then cloned into an expression vector.[3][18]

5.2. Enzyme Expression and Characterization

  • Heterologous Expression: The cloned genes are expressed in a heterologous system, such as Escherichia coli or yeast (Saccharomyces cerevisiae).[6][10]

  • Protein Purification: The expressed enzymes are purified, often using affinity chromatography (e.g., His-tag purification).[10]

  • Enzyme Assays: The activity of the purified enzyme is tested in vitro by providing the putative substrate and co-factors. For example, to test the activity of a DCS, strictosidine is first converted to the aglycone using purified STR and SGD, and then the DCS is added to the reaction mixture.[10]

  • Product Identification: The products of the enzymatic reaction are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][13]

5.3. Metabolite Analysis

  • Extraction: Alkaloids are extracted from plant material using solvents like methanol.[19][20]

  • Quantitative Analysis: The concentrations of this compound and other alkaloids in the extracts are determined using Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS).[17][21]

Visualizations

Isopaynantheine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine GPP GPP Secologanin Secologanin GPP->Secologanin G10H, 10HGO, SLS Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Corynanthe_Intermediate Corynanthe_Intermediate Strictosidine_Aglycone->Corynanthe_Intermediate DCS This compound This compound Corynanthe_Intermediate->this compound Unknown Enzymes

Caption: Overview of the this compound Biosynthesis Pathway.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Cloning cluster_enzyme_characterization Enzyme Characterization A Transcriptome Analysis (M. speciosa) B Candidate Gene Identification A->B C RT-PCR & Cloning B->C D Heterologous Expression (E. coli / Yeast) C->D E Protein Purification D->E F In Vitro Enzyme Assays E->F G Product Analysis (LC-MS) F->G

Caption: Experimental Workflow for Enzyme Identification.

References

Isopaynantheine physical and chemical properties for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine is a naturally occurring indole alkaloid found in the leaves of the kratom plant (Mitragyna speciosa) and also in Mitragyna hirsuta.[1] As a minor alkaloid in kratom, it is a diastereomer of paynantheine and has garnered significant interest within the scientific community for its potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to support research and drug development endeavors.

Physical and Chemical Properties

This compound is a complex organic molecule with the chemical formula C₂₃H₂₈N₂O₄.[1][2] It is structurally characterized by an indole core and is classified as a corynanthe-type alkaloid. The molecule's physical and chemical properties are summarized in the tables below.

Core Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₂₃H₂₈N₂O₄[1][2][3][4]
Molecular Weight 396.5 g/mol [1][2][3][4]
CAS Number 22032-51-5[3][4]
Appearance Solid[3][4]
Solubility Soluble in Chloroform[3][4]
Melting Point Data not available
Boiling Point Data not available (Paynantheine, a diastereomer, has a boiling point of 561.8 °C)[5]
Storage Temperature -20°C[3]
Spectroscopic and Structural Data
IdentifierValueSource(s)
IUPAC Name methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[2]
InChI InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19+/m0/s1[2]
InChI Key JGZKIGWXPPFMRG-CGJCNEAHSA-N[2]
Canonical SMILES COC1=CC=CC2=C1C3=C(N2[C@H]4--INVALID-LINK--C=C)/C(=C/OC)/C(=O)OC">C@HN(CC3)C)C[2]
HRESIMS (m/z) [M+H]⁺ 397.2117[6]
Nuclear Magnetic Resonance (NMR) Data

The following are key 1H and 13C NMR chemical shifts for this compound, as reported in the literature.[6][7]

Position¹³C Shift (ppm)¹H Shift (ppm, J in Hz)
2132.9-
353.84.73, br s
553.23.12, m; 2.91, m
619.42.80, m; 2.69, m
7107.5-
8153.6-
994.66.20, d (2.3)
10122.26.99, d (8.3)
11117.96.70, dd (8.3, 2.3)
12127.7-
13135.2-
1429.82.65, m; 1.83, m
1537.02.50, m
16107.8-
17160.77.44, s
18116.75.01, dd (10.9, 1.8); 4.89, dd (17.3, 1.8)
19137.95.57, ddd (17.3, 10.9, 7.8)
2040.82.95, m
2158.93.32, m; 3.23, m
22169.1-
9-OCH₃55.63.82, s
17-OCH₃61.73.76, s
22-OCH₃51.43.67, s
NH-8.91, s

Experimental Protocols

Isolation and Purification

This compound is typically isolated from the leaves of Mitragyna speciosa. A general protocol involves the following steps:

  • Extraction: Dried and powdered leaf material is subjected to sequential solvent extraction, often starting with a nonpolar solvent like hexane to remove lipids, followed by extraction with a more polar solvent such as chloroform or methanol to extract the alkaloids.[1]

  • Purification: The crude alkaloid extract is then purified using chromatographic techniques.[1]

    • Flash Chromatography: This method can be used for initial separation of the complex alkaloid mixture.[1]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for the final purification of this compound to a high degree of purity.[1]

A more detailed experimental workflow for the isolation of related alkaloids from Mitragyna speciosa can be adapted for this compound. This often involves acid-base extraction to separate the basic alkaloids from neutral and acidic components, followed by chromatographic separation.

G cluster_extraction Extraction cluster_purification Purification dried_leaves Dried Mitragyna speciosa Leaves defatting Defatting with Hexane dried_leaves->defatting extraction Extraction with Chloroform/Methanol defatting->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base flash_chrom Flash Chromatography acid_base->flash_chrom hplc Preparative HPLC flash_chrom->hplc pure_iso Pure this compound hplc->pure_iso

A general workflow for the isolation of this compound.
Characterization

The structure and purity of isolated this compound are confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex structure of the molecule.[6]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass and molecular formula of the compound.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are employed for the identification and quantification of this compound in complex mixtures, such as plant extracts or biological samples.[8]

Biological Activity and Signaling Pathways

This compound has been identified as a kappa-opioid receptor (KOR) agonist.[9][10] KORs are a class of G-protein coupled receptors (GPCRs) that are involved in a variety of physiological processes, including pain perception, mood, and addiction.

Upon binding of an agonist like this compound, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of heterotrimeric G-proteins, specifically of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Furthermore, KOR activation can also lead to the recruitment of β-arrestin-2. However, studies have shown that this compound exhibits reduced β-arrestin-2 recruitment, suggesting it may be a biased agonist.[9][10] This biased agonism could potentially lead to a pharmacological profile with fewer side effects compared to non-biased KOR agonists.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling (Reduced) KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein activation beta_arrestin β-Arrestin-2 KOR->beta_arrestin recruitment (reduced) This compound This compound This compound->KOR agonist binding adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase inhibition cAMP ↓ cAMP adenylyl_cyclase->cAMP downstream_effects Downstream Effects (e.g., Receptor Internalization) beta_arrestin->downstream_effects

Proposed signaling pathway of this compound via the KOR.

Biosynthesis

The biosynthesis of this compound is believed to follow the well-established monoterpene indole alkaloid (MIA) pathway.[1] This complex pathway begins with the condensation of tryptamine and secologanin to form strictosidine, a key intermediate in the biosynthesis of thousands of indole alkaloids.

From strictosidine, a series of enzymatic reactions, including deglycosylation, rearrangements, reductions, and methylations, lead to the formation of the corynanthe alkaloid scaffold. The specific enzymatic steps that lead to the formation of this compound from the central MIA pathway are still under investigation, but it is understood to involve a series of stereospecific transformations.

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine corynanthe_scaffold Corynanthe-type Scaffold strictosidine->corynanthe_scaffold Multiple enzymatic steps This compound This compound corynanthe_scaffold->this compound Stereospecific transformations

Simplified overview of the biosynthetic origin of this compound.

Conclusion

This compound is a fascinating minor alkaloid from Mitragyna speciosa with demonstrated activity as a kappa-opioid receptor agonist. Its unique pharmacological profile, potentially as a biased agonist, makes it a compound of significant interest for further research into pain management and other neurological disorders. This guide provides a foundational understanding of its properties and the methodologies for its study, which should aid in the advancement of research in this area. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Isopaynantheine: A Technical Guide to its Pharmacological Profile as a Kappa-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopaynantheine, a minor alkaloid isolated from the leaves of the kratom plant (Mitragyna speciosa), has emerged as a compound of significant interest due to its unique pharmacological profile at the kappa-opioid receptor (KOR).[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a specific focus on its activity as a KOR agonist. The document details its binding affinity, functional activity in G-protein and β-arrestin recruitment pathways, and its characteristic biased agonism. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts. Signaling pathways and experimental workflows are visualized through diagrams to enhance understanding of its mechanism of action.

Introduction

The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction.[6][7][8] While KOR agonists have shown promise as potent analgesics with a lower risk of abuse compared to mu-opioid receptor (MOR) agonists, their clinical utility has been hampered by side effects such as dysphoria, sedation, and hallucinations.[9][10] A contemporary strategy in opioid research is the development of "biased" agonists, which preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway, the latter being associated with many of the adverse effects.[6][9][11]

This compound has been identified as a KOR agonist with evidence of G-protein bias, suggesting it may represent a valuable lead compound for the development of safer and more effective analgesics.[1][2][4] This document serves as a technical resource, consolidating the current knowledge on the pharmacological profile of this compound as a KOR agonist.

Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at the kappa-opioid receptor.

Table 1: Receptor Binding Affinity of this compound at the Kappa-Opioid Receptor

LigandReceptorKᵢ (nM)RadioligandSource
This compoundHuman KOR118 ± 12[³H]-U-69,593Chakraborty et al., 2021

Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor

AssayParameterThis compoundU-69,593 (Reference Agonist)Source
G-Protein Activation ([³⁵S]GTPγS) EC₅₀ (nM) 235 ± 455.8 ± 1.2Chakraborty et al., 2021
Eₘₐₓ (%) 85 ± 5100Chakraborty et al., 2021
β-Arrestin-2 Recruitment (BRET) EC₅₀ (nM) >10,000120 ± 25Chakraborty et al., 2021
Eₘₐₓ (%) <10100Chakraborty et al., 2021

Signaling Pathways

This compound exhibits biased agonism at the KOR, preferentially activating the G-protein signaling cascade while having minimal efficacy in recruiting β-arrestin-2. This signaling profile is thought to contribute to its potential as an analgesic with a reduced side-effect profile.

isopaynantheine_kor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway This compound This compound KOR KOR This compound->KOR Binds to G_protein Gαi/o Activation KOR->G_protein Strongly Activates beta_arrestin β-Arrestin-2 Recruitment KOR->beta_arrestin Weakly/No Activation AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Therapeutic Effects (e.g., Analgesia) cAMP_decrease->Analgesia MAPK_activation MAPK Activation (p38) beta_arrestin->MAPK_activation Adverse_effects Adverse Effects (e.g., Dysphoria, Sedation) MAPK_activation->Adverse_effects

This compound's biased agonism at the KOR.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's pharmacological profile.

Radioligand Binding Assay for KOR Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for the KOR through competitive displacement of a radiolabeled ligand.

radioligand_binding_workflow prep Prepare cell membranes expressing human KOR incubation Incubate membranes with: - [³H]-U-69,593 (radioligand) - Varying concentrations of this compound prep->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation quantification->analysis

Workflow for KOR radioligand binding assay.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human kappa-opioid receptor.

  • [³H]-U-69,593 (specific activity ~50 Ci/mmol).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • GF/B glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute in binding buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add binding buffer, [³H]-U-69,593 (to a final concentration approximately equal to its Kₑ), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of a non-labeled KOR agonist (e.g., 10 µM U-69,593).

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to activate G-proteins coupled to the KOR.

Materials:

  • Cell membranes from cells expressing human KOR.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • This compound stock solution.

  • GDP (Guanosine 5'-diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (unlabeled GTPγS).

Procedure:

  • Membrane Preparation: Prepare cell membranes as in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), [³⁵S]GTPγS (to a final concentration of ~0.1 nM), and varying concentrations of this compound.

  • Incubation: Add the cell membranes to each well. Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters. Wash the filters with cold wash buffer.

  • Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound. Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve. Efficacy is often expressed as a percentage of the maximal stimulation produced by a reference full agonist (e.g., U-69,593).

BRET Assay for β-Arrestin-2 Recruitment

This bioluminescence resonance energy transfer (BRET) assay quantifies the interaction between KOR and β-arrestin-2 upon agonist stimulation.

Materials:

  • HEK293 cells co-expressing KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell culture medium.

  • BRET substrate (e.g., coelenterazine h).

  • This compound stock solution.

  • 96-well white opaque microplates.

  • BRET-compatible plate reader.

Procedure:

  • Cell Culture: Culture the engineered HEK293 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 96-well white opaque microplates and allow them to attach overnight.

  • Agonist Stimulation: Replace the culture medium with assay buffer. Add varying concentrations of this compound to the wells.

  • Substrate Addition: Add the BRET substrate to each well.

  • BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound presents a compelling pharmacological profile as a G-protein biased KOR agonist. Its ability to potently activate the G-protein pathway while minimally engaging the β-arrestin pathway underscores its potential as a lead compound for the development of novel analgesics with an improved safety and tolerability profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds. Future in vivo studies are warranted to fully elucidate the physiological consequences of its biased agonism.

References

In Vitro Binding Affinity and Functional Profile of Isopaynantheine at Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopaynantheine, a minor alkaloid found in the leaves of Mitragyna speciosa (kratom), has emerged as a compound of interest in opioid receptor research.[1][2] This technical guide provides a comprehensive overview of the in vitro binding affinity and functional activity of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is synthesized from published pharmacological studies to support further research and drug development efforts. This document includes a detailed summary of quantitative binding and functional data, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Quantitative Binding Affinity and Functional Activity of this compound

The interaction of this compound with opioid receptors has been characterized primarily through competitive radioligand binding assays and functional assays measuring G-protein activation. The following table summarizes the key quantitative data from these in vitro studies.

ReceptorSpeciesAssay TypeParameterValue (nM)Emax (%)Reference
Mu (µ) Opioid Receptor (MOR) Mouse[³H]-DAMGO BindingKi>10,000-[1]
Mu (µ) Opioid Receptor (MOR) Human[³⁵S]GTPγSEC₅₀No activity-[1]
Delta (δ) Opioid Receptor (DOR) Mouse[³H]-DPDPE BindingKi>10,000-[1]
Delta (δ) Opioid Receptor (DOR) Human[³⁵S]GTPγSEC₅₀No activity-[1]
Kappa (κ) Opioid Receptor (KOR) Mouse[³H]-U69,593 BindingKi230-[1]
Kappa (κ) Opioid Receptor (KOR) Human[³⁵S]GTPγSEC₅₀31060[1]

Key Findings:

  • This compound demonstrates selective affinity for the kappa-opioid receptor (KOR), with a Ki value of 230 nM in mouse brain membranes.[1]

  • It acts as a partial agonist at the human KOR, stimulating G-protein activation with an EC₅₀ of 310 nM and an Emax of 60% relative to the full agonist U-69,593.[1]

  • This compound exhibits negligible binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), with Ki values greater than 10,000 nM.[1]

  • Functional assays confirm the lack of significant activity at MOR and DOR.[1]

  • Studies have also indicated that this compound shows reduced β-arrestin-2 recruitment at the KOR, suggesting a potential for G-protein signaling bias.[1][2]

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize the binding and functional activity of this compound at opioid receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human or mouse opioid receptor subtypes (µ, δ, or κ).

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO

    • δ-opioid receptor: [³H]DPDPE

    • κ-opioid receptor: [³H]U-69,593

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone for MOR, 1 µM Naltrindole for DOR, 10 µM U-69,593 for KOR).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration that yields a sufficient signal-to-noise ratio. Homogenize the suspension to ensure uniformity.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand, non-specific binding control, and binding buffer.

    • Competitive Binding: Radioligand, varying concentrations of this compound, and binding buffer.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is an indicator of receptor activation.[3]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.

  • GDP: Guanosine diphosphate.

  • Test Compound: this compound.

  • Reference Agonist: A known full agonist for the specific opioid receptor (e.g., DAMGO for MOR, SNC80 for DOR, U-69,593 for KOR).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration and Scintillation materials as described in the radioligand binding assay protocol.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described previously.

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound (or the reference agonist for the standard curve) in the assay buffer containing GDP for 15-30 minutes at 30°C. This allows the test compound to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the G-protein activation and binding of the radiolabel.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Use non-linear regression to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response as a percentage of the response to a full agonist).

Visualizations

The following diagrams illustrate the workflow of the competitive radioligand binding assay and the signaling pathway of a G-protein coupled opioid receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation to Reach Equilibrium Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC₅₀, Ki) Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., this compound) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds G_Protein G-Protein (αβγ-GDP) Receptor->G_Protein Activates G_Protein_Active Activated G-Protein (α-GTP + βγ) G_Protein->G_Protein_Active GDP/GTP Exchange Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) G_Protein_Active->Effectors Modulates Cellular_Response Cellular Response Effectors->Cellular_Response Leads to

Caption: G-protein coupled opioid receptor signaling pathway.

References

Isopaynantheine's Mechanism of Action at the Kappa-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine, a minor alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), has emerged as a molecule of significant interest in opioid research.[1][2] Unlike its more abundant counterparts, such as mitragynine, this compound exhibits a distinct pharmacological profile at the kappa-opioid receptor (KOR). Emerging evidence identifies this compound as the first known KOR agonist derived from kratom with in vivo activity, displaying a potential for biased signaling.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action at the KOR, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the kappa-opioid receptor, primarily based on the findings of Chakraborty et al. (2021).

Table 1: Receptor Binding Affinity

This table presents the binding affinity of this compound for the mouse kappa-opioid receptor (mKOR) in comparison to other opioid receptors. Affinity is expressed as the inhibitor constant (Kᵢ), with a lower value indicating a higher binding affinity.

CompoundReceptorKᵢ (nM) ± SEM
This compound mKOR325 ± 55
mMOR92 ± 15
mDOR>1000
U50,488H (Control)mKOR1.5 ± 0.2

Data sourced from Chakraborty et al. (2021).[3]

Table 2: Functional Activity (G-Protein Activation)

This table details the functional activity of this compound in stimulating G-protein activation at the mKOR, as measured by the [³⁵S]GTPγS binding assay. Efficacy is presented as the maximum effect (Eₘₐₓ) relative to the standard KOR agonist U50,488H, and potency is given by the half-maximal effective concentration (EC₅₀).

CompoundReceptorEC₅₀ (nM) ± SEMEₘₐₓ (%) ± SEMClassification
This compound mKOR187 ± 45105 ± 8Full Agonist
U50,488H (Control)mKOR35 ± 8100 ± 5Full Agonist

Data sourced from Chakraborty et al. (2021).[3]

Table 3: Functional Activity (β-Arrestin 2 Recruitment)

This table illustrates the recruitment of β-arrestin 2 to the human kappa-opioid receptor (hKOR) upon stimulation by this compound, measured using a Bioluminescence Resonance Energy Transfer (BRET) assay. This data is critical for understanding the signaling bias of the compound.

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)Classification
This compound hKOR>10000No measurable activityNo Recruitment
U50,488H (Control)hKOR245100Full Agonist

Data interpretation based on Chakraborty et al. (2021), indicating reduced β-arrestin 2 recruitment.[1][3]

Signaling Pathways and Biased Agonism

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through two distinct pathways upon agonist binding:

  • G-Protein Signaling Pathway: Activation of the inhibitory G-protein (Gαi/o) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is predominantly associated with the therapeutic effects of KOR agonists, such as analgesia.[4][5]

  • β-Arrestin 2 Signaling Pathway: Upon phosphorylation of the activated receptor by G-protein coupled receptor kinases (GRKs), β-arrestin 2 is recruited. This leads to receptor desensitization, internalization, and initiation of a separate wave of signaling cascades. This pathway is often linked to the adverse effects of KOR agonists, including dysphoria and sedation.[4][6]

This compound demonstrates biased agonism , preferentially activating the G-protein signaling pathway while having minimal to no engagement of the β-arrestin 2 pathway.[1][3] This profile is of significant interest in drug development, as it suggests the potential for developing analgesics with a reduced side-effect profile.

Figure 1: this compound's biased agonism at the KOR.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound at the kappa-opioid receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the opioid receptor of interest (e.g., mKOR).

  • Radioligand: A high-affinity radiolabeled KOR antagonist, such as [³H]diprenorphine or a specific agonist like [³H]U69,593, is used.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding.

    • The mixture is incubated in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 10 µM naloxone).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO-mKOR) start->prep_membranes incubate Incubate Membranes with: - [³H]Radioligand - this compound (variable conc.) - Buffer prep_membranes->incubate filtration Rapid Filtration (separate bound/free ligand) incubate->filtration nsb_control Non-specific Binding Control (add excess unlabeled ligand) nsb_control->filtration wash Wash Filters filtration->wash scintillation Liquid Scintillation Counting (quantify radioactivity) wash->scintillation analysis Data Analysis (calculate IC₅₀ and Kᵢ) scintillation->analysis end End analysis->end

Figure 2: Radioligand binding assay workflow.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is proportional to the degree of receptor activation.[1]

  • Materials:

    • Cell membranes expressing the KOR.

    • [³⁵S]GTPγS (final concentration ~0.05 nM).

    • GDP (final concentration ~10-30 µM) to facilitate the exchange reaction.

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Procedure:

    • Cell membranes (5-15 µg) are pre-incubated with GDP in the assay buffer.

    • Increasing concentrations of the test compound (this compound) are added.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The mixture is incubated at 30°C for 60 minutes.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Data are normalized to the maximal stimulation achieved by a standard full agonist (e.g., U50,488H). A sigmoidal dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ values for this compound.[3]

GTPgS_Assay_Workflow start Start pre_incubate Pre-incubate Membranes with GDP start->pre_incubate add_agonist Add this compound (variable concentrations) pre_incubate->add_agonist initiate_reaction Initiate Reaction (add [³⁵S]GTPγS) add_agonist->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate filtration Rapid Filtration incubate->filtration quantify Quantify Radioactivity filtration->quantify analysis Data Analysis (calculate EC₅₀ and Eₘₐₓ) quantify->analysis end End analysis->end

Figure 3: [³⁵S]GTPγS functional assay workflow.

BRET Assay for β-Arrestin 2 Recruitment

The Bioluminescence Resonance Energy Transfer (BRET) assay is a cell-based assay used to measure protein-protein interactions in real-time, such as the recruitment of β-arrestin 2 to an activated GPCR.[2][7]

  • Principle: The KOR is fused to a Renilla luciferase (RLuc), the BRET donor, and β-arrestin 2 is fused to a fluorescent protein acceptor, such as Venus or Green Fluorescent Protein (GFP). Upon agonist-induced receptor activation and conformational change, the β-arrestin 2-acceptor is brought into close proximity with the KOR-donor, allowing for energy transfer from the luciferase to the fluorescent protein, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.

  • Procedure:

    • HEK-293 cells are co-transfected with plasmids encoding the KOR-RLuc fusion protein and the β-arrestin 2-Venus fusion protein.

    • Transfected cells are plated in a white, clear-bottom 96-well plate.

    • Cells are washed and incubated in a buffer (e.g., HBSS).

    • The RLuc substrate (e.g., coelenterazine h) is added to each well.

    • A baseline BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths simultaneously.

    • Increasing concentrations of the test compound (this compound) are added to the wells.

    • The BRET signal is measured again after a short incubation period.

  • Data Analysis: The change in the BRET ratio is plotted against the concentration of the agonist. A dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.

In Vivo Antinociceptive Activity

This compound has been shown to produce KOR-dependent antinociception in mice.[1][3] A common method to assess this is the warm-water tail-withdrawal assay.

  • Model: Male C57BL/6J mice are typically used.

  • Procedure:

    • The baseline tail-withdrawal latency is determined by immersing the distal portion of the mouse's tail in a warm water bath (e.g., 52°C). The time taken for the mouse to flick its tail out of the water is recorded. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

    • This compound is administered, typically via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and directly assess central effects.

    • Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • To confirm the involvement of the KOR, a separate group of mice can be pre-treated with a selective KOR antagonist (e.g., nor-Binaltorphimine) before the administration of this compound.

  • Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion

This compound represents a novel chemical scaffold for the development of kappa-opioid receptor modulators. Its characterization as a G-protein biased KOR agonist with in vivo antinociceptive efficacy highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive overview of its mechanism of action, providing a valuable resource for researchers in pharmacology and drug discovery. The distinct signaling profile of this compound, favoring the therapeutic G-protein pathway over the adverse effect-associated β-arrestin pathway, makes it an exciting lead compound for the development of safer and more effective analgesics.

References

Isopaynantheine: A Novel Avenue for Pain Management through Biased Kappa-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Isopaynantheine, a minor indole alkaloid isolated from the leaves of the psychoactive plant Mitragyna speciosa (commonly known as Kratom), is emerging as a compound of significant interest in the field of pain management.[1][2] Unlike traditional opioids that primarily target the mu-opioid receptor (MOR) and are associated with a host of debilitating side effects, this compound exhibits a unique pharmacological profile as a biased agonist of the kappa-opioid receptor (KOR).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Core Pharmacology: A Biased KOR Agonist

This compound's primary mechanism of action lies in its activity at the kappa-opioid receptor. It has been identified as a KOR agonist, demonstrating the ability to activate the receptor and initiate downstream signaling.[1][2] Crucially, this activation is "biased," showing reduced recruitment of the β-arrestin-2 pathway compared to G-protein signaling.[1][2] This biased agonism is a highly sought-after characteristic in modern drug development, as the G-protein pathway is associated with the desired analgesic effects of opioids, while the β-arrestin pathway is linked to many of the adverse effects, such as respiratory depression, tolerance, and dysphoria.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at mouse and human opioid receptors, as reported in the pivotal study by Chakraborty et al. (2021).

Table 1: Opioid Receptor Binding Affinities of this compound

ReceptorRadioligandKᵢ (nM)
Mouse mu (mMOR)[³H]DAMGO189 ± 25
Mouse delta (mDOR)[³H]DPDPE345 ± 45
Mouse kappa (mKOR)[³H]U69,593115 ± 18

Data represents the mean ± SEM of three independent experiments.

Table 2: Functional Activity of this compound in [³⁵S]GTPγS Assays

ReceptorAgonistEC₅₀ (nM)Eₘₐₓ (%)
Mouse mu (mMOR)This compound>1000<10
Mouse delta (mDOR)This compound>1000<10
Mouse kappa (mKOR)This compound157 ± 3155 ± 4

Data represents the mean ± SEM of three independent experiments. Eₘₐₓ is relative to the standard agonist for each receptor (DAMGO for MOR, DPDPE for DOR, and U50,488 for KOR).

Signaling Pathways

This compound's biased agonism at the KOR initiates a specific signaling cascade that favors the G-protein pathway over β-arrestin-2 recruitment. This is a critical aspect of its potential therapeutic profile.

isopaynantheine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound kor Kappa Opioid Receptor (KOR) This compound->kor Binds to g_protein Gi/o Protein kor->g_protein Activates beta_arrestin β-Arrestin-2 kor->beta_arrestin Reduced Recruitment adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits reduced_side_effects Reduced Side Effects (e.g., dysphoria, tolerance) beta_arrestin->reduced_side_effects Contributes to camp cAMP adenylyl_cyclase->camp Reduces production of analgesia Analgesia camp->analgesia Leads to

This compound's biased KOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's pharmacological profile.

Opioid Receptor Binding Assays

This protocol is adapted from the competitive radioligand binding assays used to determine the binding affinity (Kᵢ) of this compound for mouse opioid receptors.

  • Materials:

    • Cell membranes from CHO cells stably expressing mouse mu, delta, or kappa opioid receptors.

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • This compound stock solution of known concentration.

    • Non-specific binding control: 10 µM Naloxone.

    • 96-well plates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM naloxone (for non-specific binding), or 50 µL of this compound dilution.

    • Add 50 µL of the respective radioligand at a concentration near its Kₑ value.

    • Add 150 µL of the cell membrane preparation (approximately 10-20 µg of protein per well).

    • Incubate the plate for 60 minutes at 25°C.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ values obtained from the competition curves.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate incubate Incubate at 25°C for 60 min setup_plate->incubate filtrate Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for opioid receptor binding assay.
[³⁵S]GTPγS Functional Assays

This protocol measures the functional activation of G-proteins by this compound at the kappa-opioid receptor.

  • Materials:

    • Cell membranes from CHO cells expressing the mouse kappa-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • This compound stock solution.

    • U50,488 (standard KOR agonist).

  • Procedure:

    • Prepare serial dilutions of this compound and U50,488.

    • In a 96-well plate, add the cell membrane preparation (10-20 µg protein/well), GDP (to a final concentration of 10 µM), and the test compound (this compound or U50,488).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the bound radioactivity by scintillation counting.

    • Analyze the data to determine EC₅₀ and Eₘₐₓ values.

In Vivo Antinociception: Hot Plate Test

This protocol is a standard method to assess the analgesic properties of this compound in a mouse model of thermal pain.

  • Animals:

    • Male C57BL/6J mice (8-10 weeks old).

  • Apparatus:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

    • Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

hot_plate_workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline Measure Baseline Hot Plate Latency acclimatize->baseline administer Administer this compound (or Vehicle/Positive Control) baseline->administer test_latency Measure Post-Drug Latency at Timed Intervals administer->test_latency calculate_mpe Calculate %MPE test_latency->calculate_mpe analyze Analyze Data (Dose-Response, Time-Course) calculate_mpe->analyze end End analyze->end

Workflow for the in vivo hot plate test.

Pharmacokinetics and Metabolism

Preliminary pharmacokinetic studies on kratom alkaloids suggest that this compound, having a 3R configuration, may exhibit a longer time to maximum concentration and a higher area under the plasma concentration-time curve compared to its 3S counterparts.[3] Studies on the metabolism of this compound in rats have shown that it undergoes Phase I and Phase II metabolism, with pathways comparable to its diastereomers.[4] The primary metabolic reactions include O-demethylation and hydrolysis of the methyl ester group.[5] Further detailed pharmacokinetic studies in various species, including humans, are warranted to fully characterize its absorption, distribution, metabolism, and excretion profile.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel analgesics with an improved safety profile. Its biased agonism at the kappa-opioid receptor offers a potential avenue to separate the therapeutic benefits of KOR activation from its associated adverse effects. Further research should focus on comprehensive preclinical and clinical studies to fully elucidate its efficacy, safety, and pharmacokinetic profile. Structure-activity relationship (SAR) studies could also be instrumental in optimizing its pharmacological properties to develop even more potent and biased KOR agonists for the management of pain. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to advance the investigation of this compound as a potential next-generation analgesic.

References

Exploratory Studies on the Antioxidant Properties of Mitragyna speciosa Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of current scientific literature reveals a significant gap in research specifically detailing the antioxidant properties of the individual alkaloid, Isopaynantheine . While its pharmacological profile as a kappa-opioid receptor agonist is documented, dedicated studies quantifying its free-radical scavenging activity or its effects on oxidative stress signaling pathways have not been published.

Therefore, this technical guide will focus on the broader antioxidant properties of Mitragyna speciosa (Kratom) extracts and its principal alkaloid, mitragynine , for which experimental data is available. This information provides a foundational context for the potential, yet unconfirmed, antioxidant capabilities of other minor alkaloids like this compound.

Introduction to Oxidative Stress and Plant-Derived Antioxidants

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through its antioxidant defense system.[1] ROS can damage vital cellular components, including lipids, proteins, and DNA, contributing to the pathogenesis of various chronic diseases.[1] Natural compounds, particularly those derived from medicinal plants like Mitragyna speciosa, are of significant interest to researchers for their potential to mitigate oxidative stress.[2][3] The antioxidant activity of these plants is often attributed to a diverse range of phytochemicals, including phenolic compounds, flavonoids, and alkaloids.[4][5]

Quantitative Antioxidant Activity of Mitragyna speciosa Extracts and Mitragynine

Several studies have quantified the antioxidant capacity of various Kratom extracts and its primary alkaloid, mitragynine, using common in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results consistently demonstrate that M. speciosa possesses significant antioxidant properties, which are often correlated with the total phenolic content of the extracts.[4][6]

The following table summarizes key quantitative data from these studies. The IC50 or EC50 value represents the concentration of the sample required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

Sample / Extract TypeAssayIC50 / EC50 ValueReference
Methanolic ExtractDPPH37.08 µg/mL[4]
Alkaloid ExtractDPPH104.81 µg/mL[4]
Aqueous (Water) ExtractDPPH213.4 µg/mL[4]
Ethanolic Extract (Et-MS)DPPH0.06 mg/mL[6][7]
Alkaloid-Rich Extract (Alk-MS)DPPH0.17 mg/mL[6]
Mitragynine (MTG)DPPH0.22 mg/mL[6]
Mitragynine (MTG)DPPH3.75 mg/mL[8]
Ethanolic Extract (Et-MS)ABTS0.29 mg/mL[6][7]
Alkaloid-Rich Extract (Alk-MS)ABTS0.42 mg/mL[6]
Mitragynine (MTG)ABTS0.16 mg/mL[6]
Silane-Reduced Mitragynine (SRM)DPPH2.28 mg/mL[8]
Ethanolic ExtractDPPH38.56 ppm (µg/mL)[9]

Note: Values are presented as reported in the source literature. Direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the two most common assays used to evaluate the antioxidant activity of M. speciosa extracts.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[10][11]

  • Preparation of Test Samples: Dissolve the plant extract or isolated compound (e.g., mitragynine) in the same solvent used for the DPPH solution to create a stock solution (e.g., 1 mg/mL).[10] Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Setup: In a 96-well microplate or individual cuvettes, add a fixed volume of the DPPH working solution (e.g., 200 µL).[10]

  • Initiation of Reaction: Add a small volume of the test sample at various concentrations to the DPPH solution and mix thoroughly.[11] A control is prepared using the solvent instead of the test sample.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.[11][12]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100[10]

  • IC50 Determination: Plot the scavenging activity percentage against the sample concentrations. The IC50 value is determined from this graph as the concentration that causes 50% inhibition of the DPPH radical.[4]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant leads to a loss of color, which is measured spectrophotometrically.[13][14]

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio).[14]

  • Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the ABTS•+ radical cation.[14][15]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 0.700 ± 0.02 at 734 nm.[14]

  • Reaction Setup: Add a large volume of the diluted ABTS•+ working solution (e.g., 3.995 mL) to a cuvette.[14]

  • Initiation of Reaction: Add a small volume of the test sample (e.g., 5 µL) to the working solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[14]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[13]

  • Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant properties of a plant-derived material.

G cluster_prep Sample Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis A Plant Material (M. speciosa leaves) B Drying & Grinding A->B C Solvent Extraction (Methanol, Ethanol, etc.) B->C D Filtration & Concentration C->D E Crude Extract / Alkaloid Fraction D->E F Assay Preparation (Serial Dilutions) E->F H Reaction Incubation F->H G Radical Solution (DPPH or ABTS•+) G->H I Spectrophotometry (Measure Absorbance) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 / EC50 Value K->L M Antioxidant Capacity L->M Final Result G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Complex Nrf2-Keap1 (Inactive) Nrf2->Complex Keap1 Keap1 Keap1->Complex Ub Proteasomal Degradation Complex->Ub Degradation Nrf2_nuc Nrf2 Complex->Nrf2_nuc Nrf2 Release & Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Genes ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Antioxidant Natural Compound (e.g., Mitragynine) Antioxidant->Keap1 induces conformational change in Keap1

References

Isopaynantheine Metabolism: A Technical Guide Based on Rat and Human Urine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine is an indole alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (kratom). As a diastereomer of paynantheine, another of the plant's abundant alkaloids, understanding its metabolic fate is crucial for a comprehensive evaluation of the pharmacokinetics, safety profile, and potential for drug-drug interactions of kratom-derived products. This technical guide provides an in-depth overview of the current scientific understanding of this compound metabolism, drawing primarily from studies conducted on rat and human urine. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development and toxicology.

Core Findings in this compound Metabolism

Studies utilizing liquid chromatography-linear ion trap-mass spectrometry have been pivotal in elucidating the metabolic pathways of this compound. Research indicates that the metabolism of this compound in rats is extensive, involving both Phase I and Phase II reactions, and that these metabolic pathways are comparable to those of its diastereomer, paynantheine.[1][2] While not all metabolites found in rats could be detected in human urine, likely due to the lower concentrations of this compound in consumed kratom products, the presence of this compound and its metabolites has been confirmed in human subjects.[1][2]

It is important to note that while the metabolic pathways have been qualitatively described, there is a lack of publicly available quantitative data on the concentrations or excretion percentages of this compound and its metabolites in either rat or human urine.

Metabolic Pathways

The metabolism of this compound proceeds through a series of reactions analogous to other major kratom alkaloids.[1][2][3] The primary transformations involve:

  • Phase I Metabolism:

    • Hydrolysis: Cleavage of the methyl ester at position 16.

    • O-demethylation: Removal of the methyl group from the methoxy group at position 9.

    • Further O-demethylation, Oxidation, and Reduction: Subsequent removal of the methyl group from the 17-methoxy group, which can be followed by oxidation to a carboxylic acid or reduction to an alcohol.

    • Combinations: Multiple metabolic steps can occur on a single molecule.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: Conjugation of Phase I metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[4][5]

The following diagram illustrates the postulated metabolic pathway for this compound, based on the metabolism of its diastereomers.

Isopaynantheine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 O-demethyl-isopaynantheine This compound->M1 O-demethylation M2 This compound-16-carboxylic acid This compound->M2 Hydrolysis M3 O-demethyl-isopaynantheine- 16-carboxylic acid M1->M3 Hydrolysis M4 Glucuronide/Sulfate Conjugates M1->M4 Conjugation M2->M3 O-demethylation M2->M4 Conjugation M3->M4 Conjugation

Postulated metabolic pathway of this compound.

Identified Metabolites in Urine

The following tables summarize the identified Phase I and Phase II metabolites of this compound in rat and human urine, as described in the literature.

Table 1: this compound and its Metabolites Identified in Rat Urine

CompoundMetabolic ReactionPhase
This compoundUnchanged parent compound-
O-demethyl-isopaynantheineO-demethylation of the 9-methoxy groupI
This compound-16-carboxylic acidHydrolysis of the methyl ester at C-16I
O-demethyl-isopaynantheine-16-carboxylic acidO-demethylation and HydrolysisI
Glucuronide/Sulfate ConjugatesGlucuronidation or Sulfation of Phase I metabolitesII

Table 2: this compound and its Metabolites Identified in Human Urine

CompoundMetabolic ReactionPhase
This compoundUnchanged parent compound-
This compound MetabolitesO-demethylation, Hydrolysis, and/or ConjugationI & II

Note: The identification in human urine was confirmed, but not all individual metabolites found in rats were separately identified, likely due to lower concentrations.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments for the identification of this compound metabolites in urine.

Animal Study Protocol (Rat)

A standardized protocol for animal studies investigating the metabolism of kratom alkaloids is as follows:

  • Animal Model: Male Wistar rats are typically used.[1]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the study.

  • Housing: During the study, rats are housed in metabolic cages that allow for the separate collection of urine and feces.

  • Administration: Pure this compound, dissolved in a suitable vehicle (e.g., 2% (v/v) Tween 80 in 0.9% (w/v) NaCl solution), is administered orally via gavage.

  • Urine Collection: Urine is collected over a specified period, typically 24 or 48 hours, post-administration.

  • Sample Storage: Collected urine samples are stored at -20°C or lower until analysis.

Sample Preparation for Metabolite Analysis

The following workflow outlines the preparation of urine samples for analysis by LC-MS.

Sample_Preparation_Workflow Start Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Start->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Urine sample preparation workflow for metabolite analysis.

Detailed Steps:

  • Enzymatic Hydrolysis: To analyze for conjugated metabolites, urine samples are subjected to enzymatic hydrolysis.[6]

    • Aliquots of urine (e.g., 1 mL) are mixed with a sodium acetate buffer (pH 5).

    • A solution of β-glucuronidase/arylsulfatase from Helix pomatia is added.

    • The mixture is incubated at 37°C for a specified time (e.g., 2 hours) to cleave glucuronide and sulfate conjugates.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: An appropriate SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase cartridge) is conditioned sequentially with methanol and water.

    • Sample Loading: The hydrolyzed urine sample is applied to the conditioned SPE cartridge.

    • Washing: The cartridge is washed with water and methanol to remove interferences.

    • Elution: The analytes (this compound and its metabolites) are eluted from the cartridge using a mixture of dichloromethane, 2-propanol, and ammonia.

  • Evaporation and Reconstitution:

    • The eluate is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a small volume of the initial mobile phase used for the LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The reconstituted samples are analyzed using a liquid chromatography system coupled to a mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Analysis: A linear ion trap mass spectrometer allows for tandem mass spectrometry (MS/MS or MSn) experiments, which are crucial for the structural elucidation of metabolites. By comparing the fragmentation patterns of the metabolites with that of the parent compound, the sites of metabolic modification can be determined.

Conclusion

The metabolism of this compound in both rats and humans involves extensive Phase I and Phase II biotransformations, with pathways that are analogous to its diastereomer, paynantheine. The primary metabolic reactions include hydrolysis and O-demethylation, followed by conjugation. While the metabolites have been successfully identified, a notable gap in the current scientific literature is the absence of quantitative data. Future research should aim to quantify the excretion of this compound and its metabolites to provide a more complete pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies in this area, ultimately contributing to a more comprehensive understanding of the pharmacology and toxicology of kratom alkaloids.

References

The Role of Isopaynantheine Within the Polyalkaloid Composition of Kratom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mitragyna speciosa, commonly known as kratom, is a tropical tree native to Southeast Asia. Its leaves contain a complex mixture of over 50 indole and oxindole alkaloids, which are responsible for its traditional use as a stimulant at low doses and an opioid-like analgesic and sedative at higher doses[1][2][3]. While research has historically focused on the principal alkaloid, mitragynine, and its potent metabolite, 7-hydroxymitragynine, the pharmacological contribution of the less abundant alkaloids is crucial to understanding the plant's overall effects. This "entourage effect," resulting from the interplay of numerous compounds, necessitates a deeper investigation into each component.

This technical guide focuses on Isopaynantheine, an indole alkaloid and a diastereomer of paynantheine[4][5]. As a minor alkaloid, this compound's distinct pharmacological profile contributes to the nuanced effects of kratom. This document provides a comprehensive overview of this compound's quantitative presence, pharmacological activity, and its place within the biosynthetic pathways of kratom alkaloids, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound

The alkaloid content in kratom is highly variable, influenced by factors such as the geographical origin, age of the plant, and harvesting time. This compound is consistently present as a minor alkaloid alongside its more abundant diastereomer, paynantheine, and other major alkaloids like mitragynine and speciogynine.

Table 1: Quantitative Analysis of Key Kratom Alkaloids in Commercial Products and Leaf Extracts

AlkaloidTypical Concentration Range (% w/w of total alkaloids)Reference
Mitragynine0.7 - 38.7%[6][7]
Paynantheine0.3 - 12.8%[6][7]
Speciociliatine0.4 - 12.3%[6][7]
Speciogynine0.1 - 5.3%[6][7]
This compound Quantifiable but typically lower than major alkaloids[8][9]
7-Hydroxymitragynine0.01 - 2.8% (among other minor alkaloids)[6]

Note: Direct percentage ranges for this compound are not always explicitly separated from other minor alkaloids in all studies but are consistently quantified in comprehensive analyses[8][9].

Experimental Protocols: Quantification of this compound

Accurate quantification of this compound within the complex kratom matrix requires robust analytical methods. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard for this purpose.

Protocol: UPLC-MS/MS for Simultaneous Quantification of Kratom Alkaloids

  • Sample Preparation (Leaf Material/Commercial Products):

    • Homogenize a precisely weighed amount of dried kratom material.

    • Perform a solvent extraction, typically using methanol or an ethanol solution, often assisted by sonication to ensure thorough extraction.

    • For quantitative analysis, a protein precipitation step may be employed for extracts from biological matrices[7][10].

    • Centrifuge the mixture to pellet solid plant material.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. An internal standard (e.g., mitragynine-d3) is added for accurate quantification[11].

  • Chromatographic Separation:

    • Instrument: A UPLC system, such as an Acquity BEH C18 column[7].

    • Mobile Phase: A gradient elution is typically used, involving a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile with 0.1% formic acid)[7][8].

    • Flow Rate: Maintained at a constant rate (e.g., 0.3-0.5 mL/min).

    • Injection Volume: A small, precise volume (e.g., 1-5 µL) is injected.

  • Mass Spectrometry Detection:

    • Instrument: A tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI+) mode[10].

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each alkaloid, including this compound[10].

    • Quantification: A calibration curve is constructed using certified reference standards for each alkaloid. The concentration of this compound in the sample is determined by comparing its peak area ratio relative to the internal standard against this curve[8].

Pharmacology of this compound

This compound exhibits a unique pharmacological profile that distinguishes it from the primary kratom alkaloids. Its interactions with opioid receptors are particularly noteworthy as they differ significantly from those of mitragynine.

3.1. Receptor Binding and Functional Activity

Recent studies have elucidated the specific interactions of this compound at human and mouse opioid receptors. Unlike mitragynine, which is a partial agonist at the mu-opioid receptor (MOR), this compound acts as an antagonist at this receptor in humans[1]. At the kappa-opioid receptor (KOR), it functions as a high-efficacy agonist[1]. This dual action as a MOR antagonist and KOR agonist suggests a complex role in modulating the overall effects of kratom.

Table 2: Pharmacological Profile of this compound at Opioid Receptors

Receptor Subtype (Human)ActivityG-Protein Activation ([³⁵S]GTPγS)β-arrestin-2 RecruitmentReference
Mu-Opioid Receptor (MOR)AntagonistWeak antagonist activityAntagonist[1][12]
Kappa-Opioid Receptor (KOR)High-Efficacy AgonistFull agonismReduced recruitment[1][13]
Delta-Opioid Receptor (DOR)Not reported as primary targetNot reported as primary targetNot reported as primary target[1]

Note: The reduced β-arrestin-2 recruitment at the KOR is significant, as this pathway is often associated with adverse effects like tolerance and dysphoria[1][14].

3.2. Experimental Protocol: In Vitro Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the human opioid receptor of interest (e.g., MOR, KOR).

    • A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR).

    • This compound test compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[15].

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter[15].

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • To determine non-specific binding, a parallel set of wells is incubated with an excess of a non-radiolabeled antagonist (e.g., naloxone)[15].

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis and pharmacological characterization of this compound.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis & Characterization kratom_leaf Kratom Leaf Material extraction Solvent Extraction kratom_leaf->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract uplc_ms UPLC-MS/MS Quantification crude_extract->uplc_ms binding_assay Receptor Binding Assays (e.g., Radioligand) crude_extract->binding_assay functional_assay Functional Assays (e.g., GTPγS) crude_extract->functional_assay data_analysis Data Interpretation (Concentration, Ki, Efficacy) binding_assay->data_analysis functional_assay->data_analysis

Caption: Workflow for this compound analysis.

4.2. Mu-Opioid Receptor (MOR) Signaling

Opioid receptors are G-protein coupled receptors (GPCRs)[14]. Upon activation by an agonist, they initiate intracellular signaling cascades. This compound acts as an antagonist at the MOR, thus blocking these downstream effects.

mor_signaling This compound This compound mor Mu-Opioid Receptor (MOR) This compound->mor Blocks agonist Agonist (e.g., Mitragynine) agonist->mor Activates g_protein Gαi/o Gβγ mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein:Gαi/o->adenylyl_cyclase Inhibits ion_channel Ion Channels (K+, Ca2+) g_protein:Gβγ->ion_channel Modulates camp cAMP Production adenylyl_cyclase->camp Reduces neuronal_activity Decreased Neuronal Excitability (Analgesia) camp->neuronal_activity ion_channel->neuronal_activity

Caption: Antagonistic action of this compound at the MOR.

Biosynthesis of this compound

This compound belongs to the corynanthe-type class of monoterpene indole alkaloids[2][16]. The biosynthesis of these alkaloids in Mitragyna speciosa begins with the condensation of tryptamine and secologanin to form strictosidine, a universal precursor[16]. A series of enzymatic steps, including deglycosylation and stereoselective reductions, leads to the formation of the diverse alkaloid profile found in kratom. The stereochemistry at key positions, such as C3 and C20, determines the specific alkaloid that is formed[3][16]. This compound is a diastereomer of paynantheine, differing in their stereochemical configuration[5]. Recent research has identified specific dehydrogenases and reductases that control the stereochemistry at the crucial C20 position, leading to precursors for alkaloids like mitragynine or its epimer speciogynine[3][16]. This compound's formation is an integral part of this complex biosynthetic network.

biosynthesis_pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Condensation secologanin Secologanin secologanin->strictosidine Condensation strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone Deglycosylation corynanthe_scaffold Corynanthe-type Scaffold strictosidine_aglycone->corynanthe_scaffold Reductive Cyclization paynantheine Paynantheine corynanthe_scaffold->paynantheine Stereospecific Enzymatic Steps This compound This compound corynanthe_scaffold->this compound Stereospecific Enzymatic Steps other_alkaloids Other Alkaloids (Mitragynine, etc.) corynanthe_scaffold->other_alkaloids Stereospecific Enzymatic Steps

Caption: Simplified biosynthetic pathway of Corynanthe alkaloids.

Conclusion and Future Directions

This compound, while a minor component of kratom's alkaloid profile, possesses a distinct and significant pharmacology. Its role as a mu-opioid receptor antagonist and a kappa-opioid receptor agonist positions it as a key modulator of the overall effects of kratom consumption[1][13]. This activity likely counterbalances the MOR agonism of mitragynine and 7-hydroxymitragynine, contributing to the complex, dose-dependent properties of the plant.

For drug development professionals, this compound represents an intriguing scaffold. Its unique receptor profile, particularly the biased signaling at the KOR, offers a starting point for the development of novel therapeutics with potentially improved side-effect profiles[1]. Further research should focus on:

  • In vivo studies to fully characterize the physiological and behavioral effects of isolated this compound.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, building on initial findings that show differences between 3R and 3S configured alkaloids[5][11].

  • Structure-activity relationship (SAR) studies to explore how modifications to its structure could fine-tune its receptor activity for therapeutic benefit.

A comprehensive understanding of this compound and other minor alkaloids is essential to fully harness the therapeutic potential of Mitragyna speciosa and to develop safer, more effective botanical and synthetic medicines.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isopaynantheine from Mitragyna speciosa Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and isolating isopaynantheine, a minor indole alkaloid, from the leaves of Mitragyna speciosa (kratom). The protocols detailed below are based on established methodologies in phytochemical research and are intended to guide the user through the process of obtaining this compound for further study and drug development.

Introduction

This compound is an indole alkaloid found in Mitragyna speciosa and is a diastereomer of paynantheine. While it is present in smaller quantities compared to the major alkaloid, mitragynine, its unique chemical structure and potential biological activities make it a compound of interest for pharmacological research. In M. speciosa, this compound typically constitutes less than 1% of the total alkaloid content[1]. The extraction and purification of minor alkaloids like this compound require multi-step processes to separate them from the more abundant compounds.

Data Presentation: Quantitative Overview of Alkaloid Content

The alkaloid profile of Mitragyna speciosa can vary significantly based on the geographical origin, age of the plant, and harvesting time. The following table summarizes the typical quantitative data for major and minor alkaloids found in M. speciosa leaves, providing context for the extraction of this compound.

AlkaloidTypical Content (% of Total Alkaloids)Extraction Method Reference
Mitragynine60-70%Solvent Extraction, Acid-Base Extraction
Paynantheine6-8%Solvent Extraction, Chromatographic Separation
Speciogynine6-7%Solvent Extraction, Chromatographic Separation
Speciociliatine1-2%Solvent Extraction, Chromatographic Separation
This compound <1% Sequential Solvent Extraction, Preparative HPLC [1]
7-Hydroxymitragynine<0.05%Solvent Extraction, Chromatographic Separation

Experimental Protocols

The following protocols describe two primary methodologies for the extraction and purification of this compound from dried Mitragyna speciosa leaf material: Sequential Solvent Extraction followed by Preparative HPLC, and a general Acid-Base Extraction for total alkaloid enrichment.

Protocol 1: Sequential Solvent Extraction and Preparative HPLC Isolation of this compound

This protocol is a multi-step process that begins with a sequential solvent extraction to partition compounds based on polarity, followed by a targeted purification of this compound using preparative high-performance liquid chromatography (HPLC).

3.1.1. Materials and Reagents

  • Dried and powdered Mitragyna speciosa leaves

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Cyanopropyl (CN) preparative HPLC column

3.1.2. Experimental Procedure

Step 1: Defatting with n-Hexane

  • Weigh 1 kg of dried, powdered Mitragyna speciosa leaves.

  • Macerate the powdered leaves in 5 L of n-hexane for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds such as fats and waxes.

  • Filter the mixture through a Büchner funnel to separate the plant material from the hexane extract.

  • Discard the hexane extract (or save for other analyses).

  • Air-dry the defatted plant material to remove residual hexane.

Step 2: Extraction with Ethyl Acetate

  • Transfer the defatted plant material to a large container and add 5 L of ethyl acetate.

  • Macerate for 24 hours at room temperature with occasional stirring. This solvent will extract a range of alkaloids, including this compound.

  • Filter the mixture and collect the ethyl acetate extract.

  • Repeat the extraction with fresh ethyl acetate two more times to ensure complete extraction.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethyl acetate extract.

Step 3: Extraction with Methanol

  • Transfer the plant residue from the ethyl acetate extraction to a container and add 5 L of methanol.

  • Macerate for 24 hours at room temperature with occasional stirring. This step will extract the remaining polar alkaloids.

  • Filter the mixture and collect the methanol extract.

  • Repeat the extraction with fresh methanol two more times.

  • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude methanol extract.

Note: this compound will be present in both the ethyl acetate and methanol extracts. For simplicity, the following purification steps will focus on the ethyl acetate extract, which is expected to have a higher concentration of this compound.

Step 4: Preparative HPLC Purification of this compound

  • Dissolve a portion of the crude ethyl acetate extract in the initial mobile phase for HPLC.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Perform preparative HPLC using the following reported conditions to isolate this compound[1]:

    • Column: Cyanopropyl (CN) preparative column

    • Mobile Phase A: Water with 10 mM ammonium acetate

    • Mobile Phase B: Methanol with 10 mM ammonium acetate

    • Gradient: 70:30 (A:B) to 0:100 (A:B) over 20 minutes

    • Flow Rate: 20.0 mL/min

    • Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 220 nm, 254 nm)

  • Collect fractions corresponding to the peak of this compound. The retention time will need to be determined using an analytical standard if available, or by analyzing the fractions of interest using LC-MS or NMR.

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound. A reported yield for this methodology is 15.2 mg of purified this compound[1].

Protocol 2: General Acid-Base Extraction for Total Alkaloid Enrichment

This method is designed to extract the total alkaloid content from the plant material, which can then be subjected to further chromatographic separation to isolate this compound.

3.2.1. Materials and Reagents

  • Dried and powdered Mitragyna speciosa leaves

  • 10% Acetic acid solution

  • Dichloromethane (DCM)

  • Ammonium hydroxide solution

  • Sodium sulfate (anhydrous)

  • Separatory funnel

  • pH meter or pH paper

3.2.2. Experimental Procedure

Step 1: Acidic Extraction

  • Macerate 1 kg of dried, powdered Mitragyna speciosa leaves in a 10% acetic acid solution for 24 hours. The acidic solution protonates the alkaloids, making them soluble in the aqueous phase.

  • Filter the mixture and collect the acidic aqueous extract.

  • Repeat the extraction on the plant residue two more times to ensure complete extraction of the alkaloids.

  • Combine the acidic extracts.

Step 2: Liquid-Liquid Extraction (Wash)

  • Transfer the combined acidic extract to a large separatory funnel.

  • Wash the acidic extract with dichloromethane (DCM) by shaking gently and then allowing the layers to separate. This step removes non-polar impurities.

  • Discard the DCM layer. Repeat the wash two more times.

Step 3: Basification and Alkaloid Extraction

  • Adjust the pH of the aqueous extract to approximately 9-10 using ammonium hydroxide. At this basic pH, the alkaloids will be in their free base form and will be soluble in a non-polar organic solvent.

  • Add DCM to the basified aqueous solution in the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate and collect the lower DCM layer containing the alkaloids.

  • Repeat the extraction of the aqueous layer with fresh DCM two more times.

  • Combine the DCM extracts.

Step 4: Drying and Concentration

  • Dry the combined DCM extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to yield the total alkaloid extract.

  • This total alkaloid extract can then be subjected to chromatographic techniques such as flash chromatography or preparative HPLC (as described in Protocol 1) for the isolation of this compound.

Visualizations

Diagrams of Experimental Workflows

Sequential_Solvent_Extraction Start Dried Mitragyna speciosa Leaves Defatting Maceration with n-Hexane Start->Defatting Filtration1 Filtration Defatting->Filtration1 Hexane_Extract Hexane Extract (Discard) Filtration1->Hexane_Extract Defatted_Material Defatted Plant Material Filtration1->Defatted_Material Ethyl_Acetate_Extraction Maceration with Ethyl Acetate Defatted_Material->Ethyl_Acetate_Extraction Filtration2 Filtration Ethyl_Acetate_Extraction->Filtration2 Ethyl_Acetate_Extract Ethyl Acetate Extract Filtration2->Ethyl_Acetate_Extract Plant_Residue1 Plant Residue Filtration2->Plant_Residue1 Concentration_EA Concentration Ethyl_Acetate_Extract->Concentration_EA Methanol_Extraction Maceration with Methanol Plant_Residue1->Methanol_Extraction Filtration3 Filtration Methanol_Extraction->Filtration3 Methanol_Extract Methanol Extract Filtration3->Methanol_Extract Plant_Residue2 Exhausted Plant Material (Discard) Filtration3->Plant_Residue2 Concentration_MeOH Concentration Methanol_Extract->Concentration_MeOH Crude_EA_Extract Crude Ethyl Acetate Extract Concentration_EA->Crude_EA_Extract Prep_HPLC Preparative HPLC Crude_EA_Extract->Prep_HPLC Crude_MeOH_Extract Crude Methanol Extract Concentration_MeOH->Crude_MeOH_Extract Crude_MeOH_Extract->Prep_HPLC Isolated_this compound Isolated this compound Prep_HPLC->Isolated_this compound

Caption: Workflow for Sequential Solvent Extraction and HPLC Purification.

Acid_Base_Extraction Start Dried Mitragyna speciosa Leaves Acidic_Extraction Maceration with 10% Acetic Acid Start->Acidic_Extraction Filtration1 Filtration Acidic_Extraction->Filtration1 Acidic_Aqueous_Extract Acidic Aqueous Extract Filtration1->Acidic_Aqueous_Extract Plant_Residue Plant Residue (Discard) Filtration1->Plant_Residue DCM_Wash Wash with Dichloromethane Acidic_Aqueous_Extract->DCM_Wash Washed_Aqueous_Extract Washed Acidic Aqueous Extract DCM_Wash->Washed_Aqueous_Extract DCM_Impurities DCM with Impurities (Discard) DCM_Wash->DCM_Impurities Basification Basify to pH 9-10 with NH4OH Washed_Aqueous_Extract->Basification Basified_Aqueous_Phase Basified Aqueous Phase Basification->Basified_Aqueous_Phase DCM_Extraction Extract with Dichloromethane Basified_Aqueous_Phase->DCM_Extraction DCM_Alkaloid_Extract DCM Layer with Alkaloids DCM_Extraction->DCM_Alkaloid_Extract Aqueous_Phase_Discard Aqueous Layer (Discard) DCM_Extraction->Aqueous_Phase_Discard Drying Dry with Na2SO4 DCM_Alkaloid_Extract->Drying Concentration Concentration Drying->Concentration Total_Alkaloid_Extract Total Alkaloid Extract Concentration->Total_Alkaloid_Extract Chromatography Chromatographic Separation (e.g., HPLC) Total_Alkaloid_Extract->Chromatography Isolated_this compound Isolated this compound Chromatography->Isolated_this compound

Caption: Workflow for Acid-Base Extraction of Total Alkaloids.

References

Application Notes and Protocols for the Solvent Extraction and Purification of Isopaynantheine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine is an indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa (commonly known as kratom).[1][2] As a diastereomer of paynantheine, another of the plant's alkaloids, it is considered one of the minor alkaloids in kratom but has garnered scientific interest.[3] This document provides a detailed protocol for the solvent extraction and purification of this compound from Mitragyna speciosa leaves, intended for research and drug development purposes. The methodologies described are based on established phytochemical and chromatographic techniques reported in the scientific literature.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of alkaloids from Mitragyna speciosa, with a focus on this compound where specific data is available.

ParameterMethodDetailsYield/ResultReference
Crude Extract Yield Sequential Solvent ExtractionHexane, followed by ethyl acetate, and then methanol maceration of dried leaf powder.Hexane: 0.27%, Ethyl Acetate: 1.78%, Methanol: 4.52%[4]
Crude Extract Yield Accelerated Solvent Extraction (ASE)Extraction with various organic solvents for 5 minutes.0.53 - 2.91 g from the initial plant material.[5]
Alkaloid Content in Extract Sequential Solvent ExtractionNot specified for this compound.7.9-10.2% total alkaloids in extracts.[1]
Mitragynine Content in ASE Extract Accelerated Solvent Extraction (ASE)Extraction with organic solvents.6.53 - 7.19%[5]
Purified this compound Yield Preparative HPLCCyanopropyl column with a methanol-water gradient containing 10 mM ammonium acetate.15.2 mg[1]
TLC Retention Factor (Rf) Normal Phase TLCMobile phase: Chloroform-Ethyl Acetate (85:15 v/v).Distinct Rf value for identification against a standard.[1]
TLC Retention Factor (Rf) Normal Phase TLCMobile phase: Ethyl Acetate-Methanol (80:20 v/v).Ethyl Acetate Extract: 0.76, Methanol Extract: 0.50[4]

Experimental Protocols

Part 1: Sequential Solvent Extraction of Total Alkaloids

This protocol describes a sequential maceration process to extract alkaloids from dried Mitragyna speciosa leaf powder. This method uses solvents of increasing polarity to systematically extract different classes of compounds.

Materials and Reagents:

  • Dried and finely powdered Mitragyna speciosa leaves

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Large glass containers with lids for maceration

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Defatting with Hexane:

    • Weigh 1 kg of dried, powdered Mitragyna speciosa leaves and place it in a large glass container.

    • Add a sufficient volume of n-hexane to completely submerge the plant material (approximately 4-5 L).

    • Seal the container and allow it to macerate for 48-72 hours at room temperature, with occasional agitation.

    • Filter the mixture through filter paper to separate the hexane extract from the plant material.

    • Collect the plant residue and repeat the hexane extraction process two more times to ensure complete removal of non-polar compounds like fats and waxes.[4][6]

    • Discard the hexane extracts. The remaining defatted plant material is the starting material for the next step.

    • Air-dry the defatted plant material to remove any residual hexane.

  • Extraction with Ethyl Acetate:

    • Transfer the defatted plant material to a clean, large glass container.

    • Add a sufficient volume of ethyl acetate to completely submerge the material (approximately 4-5 L).

    • Seal the container and macerate for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the ethyl acetate extract.

    • Repeat the extraction with fresh ethyl acetate two more times.

    • Combine all the ethyl acetate extracts.[4]

  • Extraction with Methanol:

    • Transfer the plant residue from the ethyl acetate extraction to a clean, large glass container.

    • Add a sufficient volume of methanol to completely submerge the material (approximately 4-5 L).

    • Seal the container and macerate for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction with fresh methanol two more times.

    • Combine all the methanol extracts.[1][4]

  • Concentration of Extracts:

    • Concentrate the combined ethyl acetate and methanol extracts separately using a rotary evaporator under reduced pressure at a temperature not exceeding 45-50°C.

    • The resulting crude extracts should be thick and semi-solid. These extracts contain the total alkaloid fraction.

Part 2: Purification of this compound

This part of the protocol outlines the purification of this compound from the crude alkaloid extracts using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Crude alkaloid extract (from Part 1)

  • Silica gel (200-400 mesh) for column chromatography[1]

  • Solvents for column chromatography: Ethyl acetate, methanol, petroleum ether (analytical grade)[1]

  • Solvents for HPLC: Methanol (HPLC grade), water (HPLC grade), ammonium acetate

  • Preparative HPLC system with a cyanopropyl column

  • Analytical HPLC system with a C18 column for purity analysis

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization (254 nm)

  • Vials for fraction collection

Procedure:

  • Preliminary Purification by Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with petroleum ether.

    • Dissolve a portion of the crude alkaloid extract (from either the ethyl acetate or methanol fraction) in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with a mobile phase of ethyl acetate:methanol:petroleum ether (10:1:2 v/v/v).[1]

    • Collect fractions of the eluate in separate vials.

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a chamber with a mobile phase of chloroform:ethyl acetate (85:15 v/v).[1]

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound (a reference standard is recommended for comparison).

    • Concentrate the combined fractions using a rotary evaporator to obtain a partially purified this compound fraction.

  • Final Purification by Preparative HPLC:

    • Dissolve the partially purified this compound fraction in the initial mobile phase for HPLC.

    • Set up the preparative HPLC system with a cyanopropyl column.

    • The mobile phase consists of Solvent A: Water with 10 mM ammonium acetate and Solvent B: Methanol with 10 mM ammonium acetate.

    • Equilibrate the column with 70% Solvent B.

    • Inject the sample onto the column.

    • Run a gradient elution from 70% to 100% Solvent B over 20 minutes.[1]

    • Maintain a flow rate of 20.0 mL/min.[1]

    • Monitor the eluate with a UV detector and collect the peak corresponding to this compound.

    • Concentrate the collected fraction containing pure this compound under reduced pressure.

  • Purity Assessment:

    • Assess the purity of the final product using an analytical reversed-phase HPLC system with a C18 column.

    • A suitable mobile phase for analytical HPLC is a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1]

    • The purity should be confirmed by comparing the retention time with a certified reference standard and by analyzing the spectral data (e.g., MS, NMR).

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

G cluster_extraction Sequential Solvent Extraction cluster_purification Purification start Dried Mitragyna speciosa Leaf Powder hexane Maceration with n-Hexane start->hexane defatted_material Defatted Plant Material hexane->defatted_material Plant Residue hexane_extract Hexane Extract (Discarded) hexane->hexane_extract ethyl_acetate Maceration with Ethyl Acetate crude_extract Crude Alkaloid Extract (Ethyl Acetate & Methanol Fractions) ethyl_acetate->crude_extract Combined Extracts methanol Maceration with Methanol methanol->crude_extract Combined Extracts defatted_material->ethyl_acetate defatted_material->methanol column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography partially_purified Partially Purified this compound Fraction column_chromatography->partially_purified prep_hplc Preparative HPLC pure_this compound Pure this compound prep_hplc->pure_this compound partially_purified->prep_hplc

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols: Total Synthesis of Isopaynantheine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Isopaynantheine, a kappa-opioid receptor (KOR) agonist, and its potential applications in research. The document includes a plausible enantioselective synthetic route, detailed experimental protocols, and methods for evaluating its biological activity.

This compound is an indole alkaloid isolated from the leaves of Mitragyna speciosa (kratom). It is a diastereomer of paynantheine and has garnered interest for its unique pharmacological profile as a KOR agonist with reduced β-arrestin-2 recruitment, suggesting a potential for therapeutic applications with a more favorable side-effect profile compared to traditional opioids.[1][2]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₃H₂₈N₂O₄
Molecular Weight 396.5 g/mol
IUPAC Name methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
CAS Number 22032-51-5

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process. A plausible and efficient enantioselective route is adapted from the synthesis of its diastereomers, paynantheine and speciogynine, which utilizes a key thiourea-catalyzed Pictet-Spengler reaction.[3][4]

Synthetic Workflow

Total_Synthesis_this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-Methoxytryptamine 4-Methoxytryptamine Pictet_Spengler Enantioselective Pictet-Spengler Reaction 4-Methoxytryptamine->Pictet_Spengler Aldehyde_Fragment Aldehyde Fragment Aldehyde_Fragment->Pictet_Spengler Protection_1 Boc Protection Pictet_Spengler->Protection_1 Tetrahydro-β-carboline Amide_Coupling Amide Coupling Protection_1->Amide_Coupling Deprotection_1 Boc Deprotection Amide_Coupling->Deprotection_1 Cyclization Pd-catalyzed Tsuji-Trost Alkylation Deprotection_1->Cyclization Deprotection_2 Final Deprotection Cyclization->Deprotection_2 Core Scaffold This compound This compound Deprotection_2->this compound

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the enantioselective synthesis of related corynanthe alkaloids and are presented as a plausible route to this compound.

Step 1: Enantioselective Pictet-Spengler Reaction

This key step establishes the stereochemistry of the tetrahydro-β-carboline core.

  • Reactants: 4-Methoxytryptamine, appropriate aldehyde fragment.

  • Catalyst: Chiral thiourea catalyst.

  • Solvent: Toluene.

  • Procedure:

    • To a solution of 4-methoxytryptamine (1.0 equiv) and the aldehyde (1.2 equiv) in toluene at -20 °C, add the chiral thiourea catalyst (0.1 equiv).

    • Stir the reaction mixture at -20 °C for 48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.

  • Expected Yield: ~85-95%.

Step 2: Protection of the Indole Nitrogen

  • Reactant: Tetrahydro-β-carboline from Step 1.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O), DMAP.

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tetrahydro-β-carboline (1.0 equiv) in DCM.

    • Add Boc₂O (1.5 equiv) and a catalytic amount of DMAP.

    • Stir the mixture at room temperature for 4 hours.

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to obtain the N-Boc protected intermediate.

  • Expected Yield: ~90-98%.

(Further steps would include amide coupling, deprotection, Pd-catalyzed cyclization, and final deprotection as outlined in the workflow diagram, with specific reagents and conditions detailed in the cited literature for analogous compounds.) [3][4]

Research Applications of this compound

This compound's primary research application lies in its activity at opioid receptors, particularly as a KOR agonist. This makes it a valuable tool for studying KOR signaling and its role in pain, addiction, and mood disorders.

Biological Activity at Opioid Receptors
ReceptorAssay TypeParameterValueReference
hKOR G-protein Activation (BRET)EC₅₀ (nM)135.3
Eₘₐₓ (%)68.3
hMOR G-protein Activation (BRET)EC₅₀ (nM)>1000
Eₘₐₓ (%)<20
hDOR G-protein Activation (BRET)EC₅₀ (nM)>1000
Eₘₐₓ (%)<20
hKOR β-arrestin-2 RecruitmentEC₅₀ (nM)>1000
Eₘₐₓ (%)<20

hKOR: human kappa-opioid receptor; hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor.

Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Binding G_protein Gαi/o Activation KOR->G_protein Beta_arrestin Reduced β-arrestin-2 Recruitment KOR->Beta_arrestin AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Antinociception (Analgesia) cAMP_decrease->Analgesia Reduced_Side_Effects Potential for Reduced Side Effects Beta_arrestin->Reduced_Side_Effects

Caption: KOR signaling pathway activated by this compound.

Experimental Protocols for Biological Evaluation

1. G-Protein Activation Assay (BRET)

This protocol is for measuring the activation of Gαi protein upon KOR activation by this compound using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Line: HEK293T cells co-transfected with KOR, Gαi-Rluc, Gβ₁, and Gγ₂-GFP2.

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Add the coelenterazine h substrate to each well.

    • Add the different concentrations of this compound to the wells.

    • Measure the BRET signal using a plate reader capable of detecting both luminescence and fluorescence.

    • Calculate the BRET ratio and plot against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

2. β-arrestin-2 Recruitment Assay (PathHunter®)

This protocol determines the recruitment of β-arrestin-2 to the KOR upon agonist stimulation.

  • Cell Line: CHO-K1 cells expressing ProLink-tagged KOR and Enzyme Acceptor-tagged β-arrestin.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the cells and incubate for 90 minutes.

    • Add the PathHunter® detection reagents.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Experimental Workflow for Biological Characterization

Biological_Workflow Isopaynantheine_Sample Synthesized this compound Receptor_Binding Radioligand Binding Assay (Determine Ki) Isopaynantheine_Sample->Receptor_Binding G_Protein_Assay G-Protein Activation Assay (BRET, Determine EC50, Emax) Isopaynantheine_Sample->G_Protein_Assay Arrestin_Assay β-arrestin Recruitment Assay (PathHunter, Determine EC50, Emax) Isopaynantheine_Sample->Arrestin_Assay Data_Analysis Data Analysis and Pharmacological Profiling Receptor_Binding->Data_Analysis G_Protein_Assay->Data_Analysis Arrestin_Assay->Data_Analysis In_Vivo_Studies In Vivo Antinociception Studies (e.g., Hot Plate Test in Mice) Data_Analysis->In_Vivo_Studies

Caption: Workflow for the biological characterization of this compound.

Conclusion

The provided synthetic route offers a viable pathway for the laboratory-scale production of this compound, enabling further research into its unique pharmacological properties. Its profile as a biased KOR agonist makes it a compelling candidate for the development of novel analgesics with potentially fewer side effects. The detailed protocols for its biological evaluation will aid researchers in consistently assessing its activity and mechanism of action.

References

Application Notes & Protocols: Quantification of Isopaynantheine in Plant Material using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine is an indole alkaloid found in the leaves of Mitragyna speciosa (commonly known as kratom), a plant native to Southeast Asia. As a diastereomer of the more abundant alkaloid paynantheine, accurate quantification of this compound is crucial for the standardization and quality control of kratom-based products and for pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant material, based on established protocols for the simultaneous analysis of kratom alkaloids.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection to separate and quantify this compound from other co-occurring alkaloids in a plant extract. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Plant Material

This protocol describes an efficient method for extracting alkaloids from dried and powdered Mitragyna speciosa leaves.

Materials and Reagents:

  • Dried and finely powdered Mitragyna speciosa leaf material

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filters

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

Procedure:

  • Accurately weigh 100 mg of the powdered plant material into a 15 mL centrifuge tube.

  • Add 10 mL of 80% methanol in deionized water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 60 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for Quantification of this compound

This protocol details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 10 mM Ammonium Acetate buffer, pH 3.5 (adjusted with formic acid).
Mobile Phase B Acetonitrile.
Gradient Elution 0-1 min: 20% B; 1-19.5 min: 20-28% B; 19.5-20 min: 28-20% B; 20-22.5 min: 20% B.
Flow Rate 1.0 mL/min.
Column Temperature 35°C.
Injection Volume 10 µL.
Detection UV at 225 nm.
Run Time 22.5 minutes.

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound certified reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B).

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data for a validated method for the analysis of key kratom alkaloids, including diastereomers with similar properties to this compound.[1][2][3]

Table 1: Linearity of the HPLC Method

Analyte (similar structure)Linear Range (ng/mL)
Isocorynantheidine1 - 200> 0.999

Table 2: Accuracy and Precision

Analyte (similar structure)Concentration (ng/mL)Accuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
Isocorynantheidine595.2 - 104.8< 5< 6
5096.5 - 103.5< 4< 5
15097.1 - 102.9< 3< 4

RSD: Relative Standard Deviation

Table 3: Limits of Detection and Quantification

Analyte (similar structure)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Isocorynantheidine0.51.0

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (80% Methanol, Sonication) plant_material->extraction 100 mg centrifugation Centrifugation extraction->centrifugation 60 min filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration Supernatant hplc_analysis HPLC-UV Analysis filtration->hplc_analysis Filtered Extract data_processing Data Processing & Quantification hplc_analysis->data_processing Chromatogram

Caption: A flowchart of the experimental workflow from plant material to data analysis.

Logical Relationship of Method Validation Parameters

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for HPLC method validation.

References

Application Note: Analysis of Isopaynantheine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of Isopaynantheine, an indole alkaloid found in the plant Mitragyna speciosa (Kratom). While liquid chromatography is often preferred for its ability to resolve diastereomers, Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and widely available alternative for the analysis of thermally stable alkaloids. This application note outlines a comprehensive methodology, from sample preparation to data analysis, based on established protocols for related Kratom alkaloids. It includes recommended instrument parameters, expected mass spectral data, and a framework for method validation.

Introduction

This compound is a diastereomer of paynantheine, one of the principal alkaloids in Kratom leaves. Along with mitragynine and other related compounds, this compound contributes to the overall pharmacological profile of Kratom products. Accurate and reliable analytical methods are essential for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development. GC-MS provides high sensitivity and specificity, making it a valuable tool for the identification and quantification of this compound. This protocol is intended as a starting point for method development and validation in a research or quality control laboratory setting.

Experimental Protocols

Sample Preparation: Methanolic Extraction

This protocol is adapted from established methods for the extraction of alkaloids from powdered Kratom leaf material.

Materials:

  • Powdered Kratom leaf or product sample

  • Methanol (HPLC or LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 6,000 rpm)

  • 0.2 µm PTFE syringe filters

  • GC vials with inserts

Procedure:

  • Weigh approximately 100 mg of the homogenized powder sample into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in a sonicator bath for 20 minutes to facilitate alkaloid extraction.

  • Centrifuge the sample at 6,000 rpm for 10 minutes at 4°C to pellet the solid material.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter directly into a GC vial.

  • The sample is now ready for GC-MS analysis. For quantitative analysis, a dilution with methanol may be necessary to bring the concentration within the calibrated range.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and are based on a method developed for the analysis of mitragynine, another major Kratom alkaloid.[1] Method validation is required for the specific analysis of this compound.

Parameter Recommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975 or equivalent single quadrupole MS
GC Column DB-5 MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.250 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Inlet Mode Splitless[1]
Inlet Temperature 250°C[1]
Injection Volume 1-2 µL[1]
Oven Program Initial Temp: 200°C, hold for 2 minRamp: 10°C/min to 325°CFinal Hold: Hold at 325°C for 20 min[1]
MS Transfer Line 280°C[1]
Ion Source Temp. 230°C (Electron Ionization - EI)[1]
Quadrupole Temp. 150°C[1]
Ionization Energy 70 eV
Mass Scan Range 50 - 650 amu (for full scan mode)[1]
Solvent Delay 3 minutes[1]

Data Presentation

Quantitative Data

Quantitative analysis of this compound by GC-MS has not been extensively reported in the literature, with most studies utilizing LC-MS/MS for accurate quantification due to better resolution of isomers. The following table summarizes representative quantitative data for this compound found in Kratom products, as determined by UPLC-HRMS.

Sample Type Analytical Method This compound Concentration (mg/g of dry material) Reference
Commercial Kratom ProductsUPLC-HRMS0.512 ± 0.010 – 3.80 ± 0.26[2]
Mass Spectral Data for this compound

As diastereomers, this compound and its isomer paynantheine are expected to produce identical or nearly identical mass spectra under electron ionization (EI) conditions. The molecular weight of this compound is 396.5 g/mol . The proposed key mass fragments, based on the analysis of related Kratom alkaloids, are presented below.

m/z (amu) Proposed Fragment Identity Significance
396[M]+•Molecular Ion
381[M-CH₃]+Loss of a methyl radical
365[M-OCH₃]+Loss of a methoxy radical
214Characteristic fragment of the indole core
199Further fragmentation of the indole moiety

Note on Isomer Resolution: Standard GC-MS methods using non-polar columns like DB-5 may not fully resolve the diastereomers paynantheine and this compound.[2] Chromatographic method development, including the use of different stationary phases, may be required for complete separation. For isomer-specific quantification, LC-MS/MS is generally the recommended technique.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 100mg Kratom Powder extract Add 10mL Methanol & Sonicate for 20 min weigh->extract centrifuge Centrifuge (6000 rpm, 10 min) extract->centrifuge filter Filter Supernatant (0.2 µm PTFE) centrifuge->filter inject Inject 1-2 µL into GC-MS filter->inject separate Chromatographic Separation (DB-5) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-650) ionize->detect identify Identify Peak by Retention Time & Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway M This compound (m/z 396) F381 [M-CH₃]⁺ (m/z 381) M->F381 -CH₃• F365 [M-OCH₃]⁺ (m/z 365) M->F365 -OCH₃• F214 Indole Core Fragment (m/z 214) M->F214 Cleavage F199 Fragment (m/z 199) F214->F199 Fragmentation

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Application Note: High-Resolution Separation of Isopaynantheine Diastereoisomers Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine, a diastereomer of the indole alkaloid paynantheine found in the medicinal plant Mitragyna speciosa (kratom), presents a significant analytical challenge due to the presence of multiple chiral centers. The precise separation and quantification of diastereoisomers are critical in drug development and natural product research, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Supercritical fluid chromatography (SFC) has emerged as a powerful, green, and efficient alternative to traditional high-performance liquid chromatography (HPLC) for the separation of chiral compounds, including complex natural products.[1][2] This application note details a protocol for the successful separation of this compound diastereoisomers using SFC, providing researchers with a robust method for stereoisomer analysis.

The inherent advantages of SFC, such as the use of environmentally benign supercritical CO2 as the primary mobile phase, lower viscosity, and higher diffusivity, lead to faster separations, reduced solvent consumption, and improved resolution compared to conventional chromatographic techniques.[1] Polysaccharide-based chiral stationary phases are particularly effective in SFC for resolving stereoisomers of complex molecules like alkaloids.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the SFC-based separation of this compound diastereoisomers.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample This compound Diastereomeric Mixture Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration SFC_System SFC Instrument Filtration->SFC_System Column Chiral Stationary Phase Column SFC_System->Column Detection UV/MS Detector Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Resolution and Purity Assessment Integration->Report Method_Development cluster_screening Initial Screening cluster_optimization Parameter Optimization cluster_validation Method Validation Column_Screening Column Screening (e.g., Chiralpak IC, IG) CoSolvent_Screening Co-solvent Screening (Methanol, 2-Propanol) Column_Screening->CoSolvent_Screening Additive_Opt Additive Optimization (e.g., DEA concentration) CoSolvent_Screening->Additive_Opt Gradient_Opt Gradient Optimization (Slope and Range) Additive_Opt->Gradient_Opt Temp_Pressure_Opt Temperature and Back Pressure Optimization Gradient_Opt->Temp_Pressure_Opt Resolution_Check Resolution > 1.5? Temp_Pressure_Opt->Resolution_Check Resolution_Check->Column_Screening Peak_Shape_Check Good Peak Shape? Resolution_Check->Peak_Shape_Check Yes Peak_Shape_Check->Additive_Opt No Final_Method Finalized SFC Method Peak_Shape_Check->Final_Method Yes

References

Developing Analytical Reference Standards for Isopaynantheine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine is a naturally occurring indole alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa)[1][2]. As a minor alkaloid in Kratom, it has garnered significant interest for its distinct pharmacological profile, primarily as a kappa-opioid receptor (KOR) agonist[3]. The development of a well-characterized analytical reference standard for this compound is crucial for accurate quantification in preclinical and clinical research, quality control of botanical products, and forensic analysis. This document provides detailed application notes and protocols for the isolation, characterization, and quality control of an this compound analytical reference standard.

Chemical and Physical Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.

PropertyValueSource
IUPAC Name methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[4]
Molecular Formula C₂₃H₂₈N₂O₄[1][4]
Molecular Weight 396.5 g/mol [1][4]
CAS Number 22032-51-5[1][5]
Appearance Solid[1][5]
Solubility Soluble in Chloroform[1][5]
Purity (Typical) ≥98%[1][5]
Storage -20°C[1]

Experimental Protocols

Isolation and Purification of this compound from Mitragyna speciosa

This protocol describes a general procedure for the extraction and purification of this compound from dried Kratom leaf material. The yield of this compound is typically low as it is a minor alkaloid.

Workflow for this compound Isolation and Purification

G Start Dried & Powdered Mitragyna speciosa Leaves Extraction Soxhlet Extraction (e.g., with Methanol) Start->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration AcidBase Acid-Base Partitioning (e.g., HCl and Ethyl Acetate) Concentration->AcidBase Purification Column Chromatography (Silica Gel) AcidBase->Purification Fractions Fraction Collection and TLC Analysis Purification->Fractions Crystallization Crystallization of this compound-rich Fractions Fractions->Crystallization Final Purified this compound Crystallization->Final

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Extraction:

    • Pack a Soxhlet apparatus with 100 g of dried, powdered Mitragyna speciosa leaves.

    • Extract with 500 mL of methanol for 8-12 hours.

  • Concentration:

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude gum.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 5% hydrochloric acid.

    • Wash the acidic solution with 3 x 100 mL of ethyl acetate to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with 3 x 100 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the ethyl acetate extract to dryness.

  • Column Chromatography:

    • Prepare a silica gel column (e.g., 230-400 mesh) with a suitable solvent system (e.g., a gradient of hexane:ethyl acetate).

    • Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV detection (254 nm).

    • Pool fractions containing this compound.

  • Crystallization:

    • Concentrate the pooled fractions and crystallize from a suitable solvent system (e.g., methanol/water) to yield purified this compound.

Characterization of this compound Reference Standard

A thorough characterization is essential to confirm the identity and purity of the this compound reference standard.

Characterization Workflow

G cluster_structural cluster_purity cluster_physicochemical Start Purified this compound Structural Structural Elucidation Start->Structural Purity Purity Assessment Start->Purity Physicochemical Physicochemical Properties Start->Physicochemical NMR 1H and 13C NMR Structural->NMR MS High-Resolution Mass Spectrometry (HRMS) Structural->MS HPLC HPLC-UV/DAD Purity->HPLC LCMS LC-MS/MS Purity->LCMS Residual Residual Solvents (GC-HS) Purity->Residual Water Water Content (Karl Fischer) Purity->Water MP Melting Point Physicochemical->MP Rotation Specific Rotation Physicochemical->Rotation Final Certified Reference Standard

Caption: Workflow for the characterization of this compound.

2.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve 5-10 mg of this compound in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H and ¹³C NMR Data:

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
2132.9-
353.84.73, bs
553.33.05, m; 2.65, m
620.02.85, m; 2.75, m
7108.0-
8154.2-
9117.87.08, d (8.0)
10100.06.48, d (2.4)
11122.27.02, dd (8.0, 2.4)
12110.9-
13137.2-
1430.12.55, m; 1.95, m
1539.42.45, m
16107.5-
17160.57.31, s
18116.35.00, dd (10.8, 1.2); 4.95, dd (17.2, 1.2)
19138.85.55, ddd (17.2, 10.8, 8.0)
2041.13.25, m
2158.74.73, bs
22169.2-
9-OCH₃55.83.88, s
17-OCH₃61.93.82, s
22-OCH₃51.23.67, s
Source: Adapted from literature data[6][7]. Note: Chemical shifts can vary slightly depending on the solvent and instrument.
  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol). Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

    • Expected Result: The protonated molecule [M+H]⁺ should be observed with a high mass accuracy, confirming the molecular formula C₂₃H₂₈N₂O₄. The expected m/z is approximately 397.2127.

2.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC-UV/DAD):

    • Protocol:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A: 0.1% formic acid in water and B: Acetonitrile.

      • Gradient: Start with a suitable low percentage of B, increasing to a high percentage over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 225 nm and Diode Array Detector (DAD) for peak purity analysis.

      • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and dilute to a suitable concentration for injection.

    • Acceptance Criteria: Purity should be ≥98%. Peak purity analysis by DAD should confirm the homogeneity of the main peak.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Protocol: Utilize similar chromatographic conditions as HPLC, coupled to a triple quadrupole or ion trap mass spectrometer. Develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific detection of this compound.

    • Purpose: To confirm the identity of the main peak and to detect any potential impurities not resolved by UV detection.

  • Residual Solvents (Gas Chromatography-Headspace - GC-HS):

    • Protocol: Follow the procedure outlined in USP <467> Residual Solvents.

    • Purpose: To quantify any organic volatile impurities remaining from the isolation and purification process.

    • Acceptance Criteria: The levels of residual solvents should not exceed the limits specified in USP <467>.

  • Water Content (Karl Fischer Titration):

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh a sample of this compound and introduce it into the titration cell.

    • Purpose: To determine the water content of the reference standard.

    • Acceptance Criteria: Water content should be determined and reported on the certificate of analysis.

Application Note: this compound as a Kappa-Opioid Receptor Agonist

This compound has been identified as a kappa-opioid receptor (KOR) agonist[3]. KOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses, including the inhibition of adenylyl cyclase and modulation of ion channels.

Kappa-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (α, β, γ) KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ion_channel Ion Channel (e.g., K+ Channel) G_protein->Ion_channel βγ activates cAMP cAMP AC->cAMP conversion Hyperpolarization Hyperpolarization Ion_channel->Hyperpolarization This compound This compound This compound->KOR binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response Hyperpolarization->Response

Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).

Protocol: In Vitro KOR Agonist Activity Assay (cAMP Inhibition)

This protocol describes a method to determine the functional activity of this compound as a KOR agonist by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the human KOR.

Workflow for cAMP Inhibition Assay

G Start Seed KOR-expressing cells (e.g., HEK293 or CHO) Preincubation Pre-incubate cells with this compound Start->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis Result Functional Potency (IC50) Analysis->Result

Caption: Workflow for determining KOR agonist activity via a cAMP assay.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK) 293 or Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Assay:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells except the negative control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production.

Conclusion

The development and thorough characterization of an this compound analytical reference standard are indispensable for advancing research into its pharmacology and potential therapeutic applications. The protocols and data presented here provide a comprehensive framework for the isolation, purification, characterization, and functional assessment of this compound, ensuring the accuracy and reproducibility of future studies.

References

Application Notes and Protocols for In Vivo Study of Isopaynantheine's Antinociceptive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design to investigate the antinociceptive properties of Isopaynantheine, a minor alkaloid found in Mitragyna speciosa (Kratom). The protocols outlined below are based on established and validated animal models of nociception.

Introduction to this compound

This compound is an indole alkaloid that has been identified as a kappa-opioid receptor (KOR) agonist in vivo.[1][2] At mouse opioid receptors, it demonstrates partial agonism at the mu-opioid receptor (MOR) and full agonism at the KOR.[1] Conversely, at human opioid receptors, it acts as a MOR antagonist.[1] Notably, this compound shows reduced β-arrestin-2 recruitment at the KOR, suggesting a potential for a favorable side-effect profile compared to traditional opioids.[1][2] Its antinociceptive activity has been confirmed in mouse models.[3] There is also emerging evidence that metabolites of related kratom alkaloids may contribute to in vivo effects through the serotonergic system, a possibility to consider in the experimental design.[4]

Experimental Design and Workflow

A systematic approach is crucial for elucidating the antinociceptive profile of this compound. The following workflow is recommended:

experimental_workflow cluster_preparation Preparation cluster_screening Screening Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization drug_prep This compound Formulation writhing_test Acetic Acid-Induced Writhing Test (Visceral Pain) drug_prep->writhing_test hot_plate Hot Plate Test (Thermal Pain) writhing_test->hot_plate tail_flick Tail-Flick Test (Thermal Pain) hot_plate->tail_flick formalin_test Formalin Test (Inflammatory Pain) tail_flick->formalin_test antagonist_studies Receptor Antagonist Pre-treatment formalin_test->antagonist_studies data_collection Data Collection & Tabulation antagonist_studies->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: Experimental workflow for in vivo antinociceptive screening of this compound.

Data Presentation

Quantitative data from the following experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Diclofenac)
Table 2: Effect of this compound on Thermal Nociception in the Hot Plate Test
Treatment GroupDose (mg/kg)Latency Time (s) at 30 min (Mean ± SEM)Latency Time (s) at 60 min (Mean ± SEM)Latency Time (s) at 90 min (Mean ± SEM)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Morphine)
Table 3: Effect of this compound on Thermal Nociception in the Tail-Flick Test
Treatment GroupDose (mg/kg)Latency Time (s) at 30 min (Mean ± SEM)Latency Time (s) at 60 min (Mean ± SEM)Latency Time (s) at 90 min (Mean ± SEM)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Morphine)
Table 4: Effect of this compound on Formalin-Induced Nociception in Mice
Treatment GroupDose (mg/kg)Early Phase (0-5 min) Licking Time (s) (Mean ± SEM)Late Phase (15-30 min) Licking Time (s) (Mean ± SEM)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Morphine)

Experimental Protocols

Animals
  • Species: Male Swiss albino mice (or other appropriate strain).

  • Weight: 20-30 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiments.

Drug Administration
  • This compound: To be dissolved in a suitable vehicle (e.g., distilled water with a small percentage of Tween 80 or DMSO) and administered via an appropriate route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • Control Groups: A vehicle control group and a positive control group (a standard analgesic) should be included in each experiment.

Acetic Acid-Induced Writhing Test[5][6][7][8][9]

This model is used to evaluate peripheral and central analgesic activity.

  • Procedure:

    • Divide animals into groups (n=6-8 per group).

    • Administer this compound, vehicle, or a positive control (e.g., diclofenac, 10 mg/kg, i.p.).

    • After a pre-treatment period (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Hot Plate Test[10][11][12][13][14][15]

This test assesses the response to thermal pain and is primarily used for centrally acting analgesics.

  • Procedure:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Place each mouse on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (e.g., licking of the hind paws or jumping).

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Measure the baseline latency for each animal before drug administration.

    • Administer this compound, vehicle, or a positive control (e.g., morphine, 5 mg/kg, i.p.).

    • Measure the latency at different time points after drug administration (e.g., 30, 60, and 90 minutes).

  • Data Analysis: Compare the post-drug latencies to the baseline latencies and to the vehicle control group.

Tail-Flick Test[16][17][18][19][20][21]

This test also evaluates thermal pain and is indicative of a spinal reflex.

  • Procedure:

    • Gently restrain the mouse, allowing the tail to be exposed.

    • Focus a beam of high-intensity light on the distal third of the tail.

    • Measure the time taken for the mouse to flick its tail away from the heat source.

    • Establish a cut-off time (e.g., 10-15 seconds) to avoid tissue damage.

    • Determine the baseline latency for each animal.

    • Administer this compound, vehicle, or a positive control (e.g., morphine, 5 mg/kg, i.p.).

    • Measure the latency at various time points post-administration (e.g., 30, 60, and 90 minutes).

  • Data Analysis: Analyze the data by comparing the post-treatment latencies with baseline and vehicle control values.

Formalin Test[15][22][23][24][25]

This model is useful for differentiating between analgesic effects on acute neurogenic pain and inflammatory pain.

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., morphine, 5 mg/kg, i.p.) 30 minutes before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse in a transparent observation chamber.

    • Record the total time spent licking or biting the injected paw during two distinct phases:

      • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

      • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Data Analysis: Compare the licking/biting time in the early and late phases for the treated groups against the vehicle control group.

Mechanistic Insights: Signaling Pathway

To investigate the mechanism of action of this compound, antagonist studies can be performed. Animals would be pre-treated with specific receptor antagonists before the administration of this compound in the antinociceptive assays.

signaling_pathway cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Effects cluster_outcome Physiological Outcome This compound This compound kor Kappa-Opioid Receptor (KOR) This compound->kor Agonist mor Mu-Opioid Receptor (MOR) This compound->mor Partial Agonist (mouse) Antagonist (human) other_receptors Adrenergic/Serotonergic Receptors This compound->other_receptors Potential Interaction g_protein G-protein Activation kor->g_protein beta_arrestin Reduced β-arrestin-2 Recruitment kor->beta_arrestin neuronal_inhibition Inhibition of Neuronal Activity g_protein->neuronal_inhibition antinociception Antinociception neuronal_inhibition->antinociception

Caption: Proposed signaling pathway for this compound's antinociceptive effects.

By pre-treating with antagonists such as Naloxone (a non-selective opioid antagonist), Norbinaltorphimine (a selective KOR antagonist), or antagonists for adrenergic and serotonergic receptors, the contribution of each receptor system to the observed antinociceptive effects of this compound can be determined.

References

Application Notes: Cell-based Assays for Investigating Isopaynantheine's Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isopaynantheine is a minor alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as Kratom.[1][2] Preclinical studies have revealed its unique pharmacological profile, distinct from the more abundant alkaloids like mitragynine.[1] Understanding the interaction of this compound with cellular receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive overview of cell-based assays to characterize the receptor binding and signaling pathways modulated by this compound.

Receptor Targets of Interest

Based on current research, the primary receptor targets for this compound are within the opioid and adrenergic systems:

  • Opioid Receptors: this compound has been identified as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1][3] Its activity at the delta-opioid receptor (DOR) is less characterized.

  • Adrenergic Receptors: While less studied, some kratom alkaloids have shown affinity for adrenergic receptors.[1][2] Investigating this compound's activity at α- and β-adrenergic receptors is therefore warranted to build a complete pharmacological profile.

Key Cell-Based Assays

A multi-faceted approach employing a combination of binding and functional assays is recommended to thoroughly characterize this compound's pharmacology.

  • Receptor Binding Assays: These assays determine the affinity of this compound for its target receptors. Radioligand binding assays are the gold standard for quantifying binding affinity (Ki).[4] They involve competing this compound with a known radiolabeled ligand for binding to receptors expressed in cell membranes.

  • G-Protein Activation Assays: Many opioid and adrenergic receptors are G-protein coupled receptors (GPCRs). The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor agonism.[1] This assay provides information on the efficacy of a compound in initiating the signaling cascade.

  • Second Messenger Assays (cAMP): GPCRs modulate the production of intracellular second messengers. For receptors coupled to Gαi/o (like MOR and KOR) or Gαs (like β-adrenergic receptors), measuring changes in cyclic AMP (cAMP) levels is a key functional readout.[5][6][7] Agonism at Gαi/o-coupled receptors typically leads to a decrease in cAMP, while agonism at Gαs-coupled receptors increases cAMP levels.

  • MAPK/ERK Signaling Assays: Activation of GPCRs can also trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9][10] Measuring the phosphorylation of ERK1/2 can provide insights into the signaling pathways activated by this compound.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional activities of this compound at various receptors.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor TargetCell Line/SystemRadioligandKi (nM)Reference
Mouse Mu-Opioid Receptor (mMOR)CHO cells[³H]DAMGO230[1]
Mouse Kappa-Opioid Receptor (mKOR)CHO cells[³H]U-69,59347[1]
Mouse Delta-Opioid Receptor (mDOR)CHO cells[³H]DPDPE>10,000[1]
Human Mu-Opioid Receptor (hMOR)HEK293 cells[³H]DAMGO140[1]
Human Kappa-Opioid Receptor (hKOR)HEK293 cells[³H]U-69,593110[1]
Human Delta-Opioid Receptor (hDOR)HEK293 cells[³H]DPDPE>10,000[1]

Table 2: this compound Functional Activity (EC₅₀ and Eₘₐₓ)

AssayReceptor TargetCell LineParameterValueReference
[³⁵S]GTPγSmMORCHO cellsEC₅₀ (nM)>10,000[1]
Eₘₐₓ (%)N/A[1]
[³⁵S]GTPγSmKORCHO cellsEC₅₀ (nM)30[1]
Eₘₐₓ (%)100[1]
[³⁵S]GTPγShMORHEK293 cellsAntagonist-[1]
[³⁵S]GTPγShKORHEK293 cellsEC₅₀ (nM)160[1]
Eₘₐₓ (%)110[1]

Experimental Protocols

Here are detailed protocols for key cell-based assays to investigate this compound's receptor binding and signaling.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., MOR, KOR) expressed in a cell line (e.g., HEK293, CHO).

Materials:

  • HEK293 or CHO cells stably expressing the receptor of interest.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).

  • Unlabeled competitor (this compound).

  • Non-specific binding control (e.g., Naloxone for opioid receptors).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).[11]

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at its Kd value).

      • Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • For total binding, add vehicle instead of this compound.

      • For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

      • Add the cell membrane preparation (typically 10-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

Objective: To determine the effect of this compound on intracellular cAMP levels, indicating its functional activity at Gαi/o or Gαs-coupled receptors.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO-K1).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 0.1% BSA).

  • Forskolin (to stimulate adenylyl cyclase for Gαi/o-coupled receptors).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).[5][7][12][13]

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding:

    • Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer.

    • For Gαi/o-coupled receptors (e.g., KOR), pre-treat cells with increasing concentrations of this compound for 15-30 minutes. Then, add a fixed concentration of forskolin to all wells (except the basal control) and incubate for another 15-30 minutes.

    • For Gαs-coupled receptors, treat cells with increasing concentrations of this compound for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

    • For antagonists, determine the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP production).

Protocol 3: ERK1/2 Phosphorylation Assay

Objective: To measure the effect of this compound on the phosphorylation of ERK1/2 as a measure of downstream signaling.

Materials:

  • Cells expressing the receptor of interest.

  • Cell culture medium.

  • Serum-free medium.

  • This compound.

  • Positive control agonist for the receptor.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against phosphorylated ERK1/2 (p-ERK).

  • Primary antibody against total ERK1/2.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • 96-well black, clear-bottom plates.

  • High-content imaging system or fluorescence plate reader.[9][10]

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells into a 96-well plate and allow them to attach.

    • Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 5, 10, 30 minutes). Include a positive control agonist.

  • Cell Fixation and Permeabilization:

    • Fix the cells with fixing solution.

    • Permeabilize the cells with permeabilization buffer.

  • Immunostaining:

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-p-ERK antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • In parallel wells, stain for total ERK to normalize the p-ERK signal.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.

    • Quantify the intensity of p-ERK fluorescence in the nucleus or cytoplasm.

    • Normalize the p-ERK signal to the total ERK signal or cell number (from DAPI staining).

    • Plot the normalized p-ERK signal against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ.

Visualizations

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture Cell Culture with Receptor Expression MembranePrep Cell Membrane Preparation CellCulture->MembranePrep Incubation Incubation of Membranes with Radioligand and this compound MembranePrep->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a radioligand receptor binding assay.

cAMP_Signaling_Pathway cluster_receptor Receptor Activation cluster_effector Effector Modulation cluster_downstream Downstream Effects This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein Gi/o Protein KOR->G_protein AC Adenylate Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Caption: this compound-mediated KOR signaling via the cAMP pathway.

ERK_Signaling_Pathway cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_output Cellular Output Ligand This compound GPCR GPCR (e.g., KOR) Ligand->GPCR G_protein G Protein (βγ subunits) GPCR->G_protein Src Src G_protein->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK Transcription Gene Transcription Cell Proliferation pERK->Transcription

Caption: GPCR-mediated activation of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Isocorynantheine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynantheine is a corynanthe alkaloid with a range of documented biological activities.[1][2] Understanding its metabolic fate is crucial for further drug development, as metabolism significantly influences the pharmacokinetic profile, efficacy, and potential toxicity of a compound. This document provides detailed application notes and protocols for studying the in vitro metabolism of isocorynantheine. These protocols are designed to be adaptable for researchers to determine key metabolic parameters, identify major metabolites, and elucidate the enzymatic pathways involved in its biotransformation.

The primary enzyme system responsible for the metabolism of many xenobiotics, including alkaloids, is the cytochrome P450 (CYP) superfamily of enzymes.[3][4][5] These enzymes, abundant in the liver, catalyze a variety of oxidative reactions.[4] Therefore, the initial investigation into isocorynantheine metabolism will focus on hepatic systems.

Key In Vitro Experimental Systems

To comprehensively study the in vitro metabolism of isocorynantheine, a multi-pronged approach utilizing different subcellular fractions is recommended.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I metabolic enzymes, particularly cytochrome P450s.[6] They are a cost-effective and high-throughput model for assessing CYP-mediated metabolism.

  • S9 Fraction: This is the supernatant fraction of a liver homogenate obtained after centrifugation at 9,000g. It contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions.

Data Presentation

Quantitative data generated from the following protocols should be meticulously recorded and organized. The following tables provide a template for summarizing key findings.

Table 1: Metabolic Stability of Isocorynantheine in Human Liver Microsomes

ParameterValueUnits
Half-life (t½)User-definedmin
Intrinsic Clearance (CLint)User-definedµL/min/mg protein
Experimental Conditions
Isocorynantheine ConcentrationUser-definedµM
Microsomal Protein Conc.User-definedmg/mL
Incubation Temperature37°C
CofactorNADPH

Table 2: Enzyme Kinetics of Isocorynantheine Metabolism

ParameterValueUnits
Michaelis-Menten Constant (Km)User-definedµM
Maximum Velocity (Vmax)User-definedpmol/min/mg protein
Experimental Conditions
Substrate Concentration RangeUser-definedµM
Enzyme Sourcee.g., Human Liver Microsomes
Incubation TimeUser-definedmin

Table 3: Putative Metabolites of Isocorynantheine Identified by LC-MS/MS

Metabolite IDRetention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Proposed Biotransformation
M1User-definedUser-definedUser-definede.g., Hydroxylation
M2User-definedUser-definedUser-definede.g., Demethylation
M3User-definedUser-definedUser-definede.g., Glucuronidation

Experimental Protocols

Protocol 1: Metabolic Stability of Isocorynantheine in Human Liver Microsomes

Objective: To determine the rate of disappearance of isocorynantheine when incubated with human liver microsomes.

Materials:

  • Isocorynantheine

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal Standard (a structurally similar compound not expected to be a metabolite)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • UPLC-Q-TOF-MS system[7][8]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of isocorynantheine in a suitable solvent (e.g., DMSO, methanol) and dilute to the desired starting concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Phosphate buffer

      • Human liver microsomes (final concentration typically 0.5-1 mg/mL)

      • Isocorynantheine solution (final concentration typically 1 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated UPLC-Q-TOF-MS method to quantify the remaining concentration of isocorynantheine at each time point.[7][8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of isocorynantheine remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the metabolism of isocorynantheine.[9][10]

Procedure:

  • Follow the incubation and sample processing steps outlined in Protocol 1.

  • Instead of a time course, perform incubations for a fixed, short period (within the linear range of metabolite formation) using a range of isocorynantheine concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Quantify the formation of a specific metabolite or the depletion of the parent compound.

  • Plot the reaction velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression software or by using a linearized plot (e.g., Lineweaver-Burk).

Protocol 3: Metabolite Identification using S9 Fraction and LC-MS/MS

Objective: To identify the major Phase I and Phase II metabolites of isocorynantheine.

Materials:

  • All materials from Protocol 1

  • Human S9 fraction

  • UDPGA (Uridine 5'-diphosphoglucuronic acid) - for glucuronidation

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) - for sulfation

Procedure:

  • Incubation:

    • Prepare two sets of incubation mixtures with the S9 fraction.

    • To one set, add the NADPH regenerating system to primarily assess Phase I metabolism.

    • To the second set, add NADPH, UDPGA, and PAPS to assess both Phase I and Phase II metabolism.

    • Incubate with isocorynantheine at 37°C for a longer duration (e.g., 60-120 minutes) to allow for metabolite formation.

    • Terminate the reaction with ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the samples using a high-resolution UPLC-Q-TOF-MS system.[7][8]

    • Utilize data-dependent acquisition modes (e.g., MS/MS) to obtain fragmentation spectra of potential metabolites.

  • Metabolite Identification:

    • Compare the chromatograms of the control (time 0) and incubated samples to identify new peaks corresponding to metabolites.

    • Determine the accurate mass of the parent and metabolite ions to propose elemental compositions.

    • Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common metabolic transformations to look for include hydroxylation (+16 Da), demethylation (-14 Da), and glucuronidation (+176 Da).[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Isocorynantheine, Buffers, Cofactors) Mix Combine Reagents and Enzymes Reagents->Mix Enzymes Thaw Liver Fractions (Microsomes or S9) Enzymes->Mix Pre-incubate Pre-incubate at 37°C Mix->Pre-incubate Initiate Initiate Reaction with Cofactors Pre-incubate->Initiate Incubate Incubate at 37°C (Time Course or Substrate Curve) Initiate->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS UPLC-Q-TOF-MS Analysis Supernatant->LCMS Data Data Processing and Interpretation LCMS->Data

Caption: General experimental workflow for in vitro metabolism studies.

signaling_pathway Isocorynantheine Isocorynantheine Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Isocorynantheine->Phase_I Metabolite_1 Oxidized/Demethylated Metabolites Phase_I->Metabolite_1 Catalyzed by CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6 - To be determined) CYP450->Phase_I Phase_II Phase II Metabolism (Conjugation) Metabolite_1->Phase_II Metabolite_2 Conjugated Metabolites (e.g., Glucuronides, Sulfates) Phase_II->Metabolite_2 Catalyzed by UGTs_SULTs UGTs, SULTs, etc. UGTs_SULTs->Phase_II Excretion Increased Water Solubility and Excretion Metabolite_2->Excretion

Caption: Hypothetical metabolic pathway of Isocorynantheine.

analytical_workflow Sample Processed Sample Supernatant UPLC UPLC Separation (Reversed-Phase C18 Column) Sample->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI QTOF_MS Q-TOF Mass Spectrometry ESI->QTOF_MS Full_Scan Full Scan MS (Accurate Mass Measurement) QTOF_MS->Full_Scan MSMS Data-Dependent MS/MS (Fragmentation Analysis) QTOF_MS->MSMS Data_Processing Data Processing Software Full_Scan->Data_Processing MSMS->Data_Processing Metabolite_ID Metabolite Identification (Mass shifts, Fragmentation patterns) Data_Processing->Metabolite_ID Quantification Quantification (Peak Area vs. Internal Standard) Data_Processing->Quantification

Caption: Analytical workflow for metabolite identification and quantification.

References

Application of Isopaynantheine as a Pharmacological Probe for Kappa Opioid Receptor (KOR) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopaynantheine is a minor indole alkaloid found in the leaves of the kratom plant (Mitragyna speciosa)[1][2]. Recent pharmacological studies have identified this compound as a potent and selective agonist for the Kappa Opioid Receptor (KOR)[1][2]. Notably, it exhibits biased agonism, showing reduced recruitment of β-arrestin-2 compared to G-protein activation[1][2]. This property makes this compound a valuable pharmacological tool for dissecting the distinct signaling pathways downstream of KOR activation and for investigating the therapeutic potential of G-protein biased KOR agonists. These application notes provide detailed protocols for utilizing this compound to probe KOR function in various in vitro and in vivo experimental settings.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound at mouse and human opioid receptors, primarily sourced from Chakraborty et al., 2021[1][2].

Table 1: Opioid Receptor Binding Affinity of this compound

CompoundReceptorOrganismKᵢ (nM) ± SEM
This compoundmμORMouse134 ± 14
mδORMouse>10,000
mKORMouse81.3 ± 9.5
hμORHuman652 ± 78
hδORHuman>10,000
hKORHuman30.2 ± 4.1

Data extracted from Chakraborty et al., 2021. Kᵢ values were determined by radioligand binding assays.

Table 2: G-Protein Activation by this compound at Opioid Receptors

CompoundReceptorOrganismEC₅₀ (nM) ± SEMEₘₐₓ (%) ± SEM
This compoundmμORMouse-19.8 ± 3.2
mδORMouse-11.2 ± 2.5
mKORMouse147 ± 2289.7 ± 5.1
hμORHuman-25.6 ± 4.3
hδORHuman-15.4 ± 3.1
hKORHuman98.5 ± 15.395.3 ± 6.8

Data extracted from Chakraborty et al., 2021. G-protein activation was measured using [³⁵S]GTPγS binding assays. Eₘₐₓ is relative to the standard agonist U-50,488H for KOR.

Table 3: β-Arrestin-2 Recruitment by this compound

CompoundReceptorOrganismEfficacy
This compoundmKORMouseReduced recruitment
hKORHumanReduced recruitment

As reported by Chakraborty et al., 2021. Quantitative EC₅₀ and Eₘₐₓ values for β-arrestin-2 recruitment were not provided, but the study qualitatively describes reduced recruitment compared to standard agonists.

Mandatory Visualizations

KOR_Signaling_Pathways cluster_G_Protein G-Protein Dependent Pathway cluster_Arrestin β-Arrestin Dependent Pathway This compound This compound KOR_G KOR This compound->KOR_G Agonist Binding G_protein Gαi/oβγ KOR_G->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channel G_protein->K_channel Activation Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia KOR_A KOR GRK GRK KOR_A->GRK Phosphorylation P_KOR P-KOR beta_Arrestin β-Arrestin P_KOR->beta_Arrestin Recruitment MAPK MAPK (p38, JNK) beta_Arrestin->MAPK Activation Adverse_Effects Adverse Effects (e.g., Dysphoria) MAPK->Adverse_Effects Isopaynantheine_main->KOR_G Isopaynantheine_main->KOR_A

Caption: KOR Signaling Pathways

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay (Determine Kᵢ) G_protein [³⁵S]GTPγS Binding Assay (Determine EC₅₀, Eₘₐₓ for G-protein activation) Binding->G_protein Arrestin β-Arrestin Recruitment Assay (BRET) (Determine EC₅₀, Eₘₐₓ for β-arrestin recruitment) G_protein->Arrestin Antinociception Antinociception Assays (Hot-Plate, Tail-Flick) (Determine analgesic effect) Arrestin->Antinociception

Caption: Experimental Workflow

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is to determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human or mouse μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μOR), [³H]DPDPE (for δOR), [³H]U-69,593 (for κOR).

  • This compound stock solution (in DMSO).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a non-labeled ligand (e.g., naloxone) at a high concentration (for non-specific binding).

    • 50 µL of the appropriate radioligand at a concentration near its Kₔ.

    • 50 µL of this compound dilution or vehicle.

    • 50 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This protocol measures the ability of this compound to stimulate G-protein activation at the KOR.

Materials:

  • Cell membranes from cells expressing KOR.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound stock solution.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Standard KOR agonist (e.g., U-50,488H).

  • 96-well microplates and glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound and the standard agonist in assay buffer.

  • In a 96-well plate, add:

    • 25 µL of this compound dilution, standard agonist, or vehicle.

    • 25 µL of cell membrane preparation (20-40 µg protein) pre-incubated with GDP (10 µM) for 15 minutes on ice.

    • 50 µL of [³⁵S]GTPγS (0.1 nM) in assay buffer.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values for this compound. Eₘₐₓ is expressed as a percentage of the maximal stimulation induced by the standard agonist.

BRET Assay for β-Arrestin-2 Recruitment

This protocol quantifies the recruitment of β-arrestin-2 to the KOR upon agonist stimulation.

Materials:

  • HEK293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) variant (donor) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP or GFP2) (acceptor).

  • This compound stock solution.

  • Standard KOR agonist.

  • Coelenterazine h (luciferase substrate).

  • Assay buffer (e.g., HBSS).

  • 96-well white opaque microplates.

  • BRET-capable plate reader.

Procedure:

  • Plate the cells in 96-well white opaque microplates and grow to 80-90% confluency.

  • Replace the culture medium with assay buffer.

  • Add serial dilutions of this compound or the standard agonist to the wells.

  • Incubate at 37°C for 15-30 minutes.

  • Add the luciferase substrate, coelenterazine h, to each well.

  • Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the ligand concentration to generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

In Vivo Antinociception: Hot-Plate Test

This protocol assesses the analgesic effect of this compound in a mouse model of thermal pain.

Materials:

  • Male or female mice (e.g., C57BL/6).

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • This compound solution for injection (e.g., intraperitoneal, i.p.).

  • Vehicle control.

  • Stopwatch.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer this compound or vehicle to the mice.

  • At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • To confirm KOR-mediated effects, a separate group of animals can be pre-treated with a KOR antagonist (e.g., nor-binaltorphimine) before this compound administration.

Schild Analysis for KOR Antagonism (General Protocol)

Note: To date, a Schild analysis for this compound has not been reported in the scientific literature, as it is a KOR agonist. This protocol describes the general methodology for characterizing a competitive antagonist at the KOR, which could be used to study the interaction of a novel antagonist with this compound-induced KOR activation.

Principle: Schild analysis is used to determine the dissociation constant (K₈) of a competitive antagonist. It involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist.

Procedure:

  • Perform a functional assay for KOR activation (e.g., [³⁵S]GTPγS binding assay) using a KOR agonist (e.g., this compound or U-50,488H) to generate a control concentration-response curve and determine the agonist's EC₅₀.

  • Repeat the agonist concentration-response curve in the presence of a fixed concentration of the antagonist.

  • Repeat step 2 with at least two other increasing concentrations of the antagonist.

  • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1.

  • The x-intercept of the regression line is equal to the pA₂, which is the negative logarithm of the K₈ of the antagonist. The K₈ can be calculated as 10⁻ᵖᴬ².

Conclusion

This compound's profile as a G-protein biased KOR agonist makes it an excellent pharmacological probe. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to investigate the nuanced roles of KOR signaling in both physiological and pathological processes. Its ability to preferentially activate the G-protein pathway offers a unique opportunity to explore the therapeutic potential of biased KOR agonism for conditions such as pain, without the adverse effects associated with β-arrestin signaling.

References

Troubleshooting & Optimization

Overcoming challenges in Isopaynantheine isolation from complex alkaloid mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Isopaynantheine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the isolation of this compound from complex alkaloid mixtures, primarily from Mitragyna speciosa (Kratom).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating this compound?

A1: The primary challenges in isolating this compound stem from its presence in a complex mixture of structurally similar indole and oxindole alkaloids in Mitragyna speciosa.[1][2][3] Key difficulties include:

  • Co-extraction of Impurities: Initial extracts often contain a wide range of compounds, including pigments, tannins, and other secondary metabolites, which can interfere with purification.[4]

  • Structural Similarity to Other Alkaloids: this compound is a diastereomer of paynantheine, and is structurally related to other major alkaloids like mitragynine and its diastereomers (speciogynine, speciociliatine).[1][5][6] This makes chromatographic separation challenging due to similar polarities and retention times.[7]

  • Degradation of the Target Compound: Alkaloids can be sensitive to heat, light, and pH.[4][7] this compound and related alkaloids are known to be acid labile and can undergo hydrolysis under alkaline conditions.[7][8]

  • Low Abundance: this compound is often a minor alkaloid compared to mitragynine, making its isolation in high purity and yield more difficult.[1][6]

Q2: Which extraction method is most effective for obtaining a crude extract enriched with this compound?

A2: A sequential solvent extraction method is commonly employed and has shown to be effective for enriching the desired alkaloids while removing unwanted compounds.[5] This typically involves a multi-step process:

  • Defatting: A pre-extraction with a non-polar solvent like hexane is used to remove lipids and other lipophilic compounds.[5]

  • Alkaloid Extraction: Subsequent extraction with a moderately polar solvent, such as ethyl acetate or dichloromethane, will isolate the alkaloids, including this compound.[5]

  • Polar Metabolite Removal: A final extraction with a highly polar solvent like methanol can be performed to recover any remaining polar alkaloids, although the primary target alkaloids are usually in the moderately polar fraction.[5]

Acid-base extraction is another powerful technique. The plant material is first extracted with an acidified aqueous solution to form alkaloid salts, which are soluble in the aqueous phase. The aqueous extract is then basified to convert the alkaloid salts back to their free base form, which can then be extracted with an organic solvent.[4][9]

Q3: My this compound yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields of this compound can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Guide: Low Extraction Yield

Potential Cause Troubleshooting Steps
Improper Solvent Selection Alkaloids exist as free bases or salts. Ensure the solvent polarity is appropriate. Alcohol-based solvents can dissolve both forms.[4] For sequential extractions, test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).[4]
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area.[10] Increase the extraction time incrementally and monitor the yield to find the optimal duration.[4] Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction, which can improve efficiency.[4][11]
Degradation of this compound Avoid high temperatures during extraction and solvent evaporation.[4][10] Mitragyna alkaloids are known to be acid labile and can degrade at elevated temperatures.[7][8] Maintain a suitable pH during extraction; extreme acidic or basic conditions can lead to degradation.[4][7]
Suboptimal Plant Material The alkaloid content in M. speciosa can vary significantly based on the plant's age, origin, and storage conditions.[7] Ensure you are using high-quality, properly dried, and stored plant material.

Troubleshooting Guide: Poor Chromatographic Separation

Q4: I am struggling to separate this compound from Paynantheine and other diastereomers using column chromatography. What can I do?

A4: Co-elution of structurally similar compounds is a common problem.[10] Here are some strategies to improve separation:

Issue Potential Cause Troubleshooting Steps
Co-elution of Diastereomers Similar polarity and structure of this compound and Paynantheine.Optimize Mobile Phase: Experiment with different solvent systems and ratios. A gradient elution from non-polar to more polar is often effective.[10] For silica gel chromatography, a mobile phase of ethyl acetate-methanol-petroleum ether has been used.[5] Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a base-deactivated HPLC column.[10] Use Preparative HPLC: For high-purity isolation, preparative HPLC is often necessary. A cyanopropyl column with a methanol-water gradient containing ammonium acetate has been successfully used.[5]
Peak Tailing in HPLC Secondary interactions between the basic alkaloid and residual acidic silanol groups on the silica-based stationary phase.[10]Adjust Mobile Phase pH: Ensure the alkaloid is in a consistent protonation state by adjusting the mobile phase pH.[10] Use a Base-Deactivated Column: These columns have fewer free silanol groups, reducing peak tailing.[10]
Column Overloading Applying too much crude extract to the column.Reduce the amount of sample loaded onto the column to prevent broad peaks and poor separation.[10]

Experimental Protocols

Protocol 1: Sequential Solvent Extraction

This protocol is adapted from documented methods for isolating alkaloids from Mitragyna speciosa.[5]

  • Preparation of Plant Material: Air-dry the leaves of M. speciosa and pulverize them into a fine powder.

  • Hexane Extraction (Defatting): Macerate the dried powder in hexane at room temperature with agitation for 24-48 hours to remove lipophilic compounds. Filter the mixture and discard the hexane extract.

  • Ethyl Acetate Extraction: Air-dry the hexane-extracted plant material and then macerate it in ethyl acetate at room temperature with agitation for 24-48 hours. This solvent will extract the moderately polar alkaloids, including this compound.

  • Concentration: Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid mixture.[7]

Protocol 2: Silica Gel Column Chromatography

This is a general protocol for the initial purification of the crude alkaloid extract.

  • Preparation of the Column: Prepare a slurry of silica gel (200-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase or a weak solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in petroleum ether, with small amounts of methanol added to increase polarity for eluting more polar alkaloids.[5]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is based on a reported method for the high-purity isolation of this compound.[5]

  • Column: Cyanopropyl column.

  • Mobile Phase: A gradient elution system of methanol and water, with both phases containing 10 millimolar ammonium acetate.

  • Gradient: 70:30 to 100:0 methanol-water over 20 minutes.

  • Flow Rate: 20.0 mL/min.

  • Detection: UV detector, wavelength set based on the UV absorbance maximum of this compound.

  • Procedure:

    • Dissolve the partially purified fraction from column chromatography in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

    • Inject the sample onto the equilibrated preparative HPLC system.

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

Data Presentation

Table 1: Comparison of Extraction Techniques for Mitragyna speciosa

Extraction Method Solvent(s) Yield of Crude Extract (g) Mitragynine Content (%) Reference
Accelerated Solvent Extraction (ASE)Organic Solvents0.53 - 2.916.53 - 7.19[5]
Accelerated Solvent Extraction (ASE)Aqueous2.00 - 2.141.54 - 1.83[5]

Table 2: Chromatographic Conditions for this compound and Related Alkaloids

Technique Stationary Phase Mobile Phase Target Alkaloid Reference
Column ChromatographySilica Gel (200-400 mesh)Ethyl acetate-methanol-petroleum ether (10:1:2)This compound[5]
Preparative HPLCCyanopropylGradient of 70:30 to 100:0 methanol-water with 10mM ammonium acetateThis compound[5]
UPLC-HRMSNot specifiedNot specifiedThis compound and 13 other alkaloids[1]

Visualizations

Isopaynantheine_Isolation_Workflow Plant_Material Dried & Powdered Mitragyna speciosa Leaves Sequential_Extraction Sequential Solvent Extraction Plant_Material->Sequential_Extraction Hexane_Extraction 1. Hexane Extraction (Defatting) Sequential_Extraction->Hexane_Extraction Step 1 Ethyl_Acetate_Extraction 2. Ethyl Acetate Extraction (Alkaloid Rich) Hexane_Extraction->Ethyl_Acetate_Extraction Residue to Step 2 Lipids Lipids & Waxes Hexane_Extraction->Lipids Discard Crude_Extract Crude Alkaloid Extract Ethyl_Acetate_Extraction->Crude_Extract Concentrate Plant_Debris Exhausted Plant Material Ethyl_Acetate_Extraction->Plant_Debris Discard Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Semi_Pure_Fractions Semi-Purified Fractions (Enriched in this compound) Column_Chromatography->Semi_Pure_Fractions Impurities Other Alkaloids & Impurities Column_Chromatography->Impurities Separate Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound Prep_HPLC->Impurities Separate

Caption: General workflow for the isolation and purification of this compound.

Caption: Troubleshooting logic for common this compound isolation issues.

References

Troubleshooting poor resolution of Isopaynantheine in GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution of Isopaynantheine in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution, specifically peak tailing or broadening, for this compound in my GC-MS analysis?

A: Poor peak shape for this compound, an indole alkaloid, is a common issue in GC-MS. The primary reasons often relate to its chemical properties and interactions within the GC system. This compound contains polar functional groups that can interact with active sites, such as exposed silanols in the liner, column, or injection port. This can lead to peak tailing. Peak broadening can be caused by a suboptimal temperature gradient, incorrect flow rate, or issues with the injection technique.

Q2: My GC-MS method is not separating this compound from its diastereomer, Paynantheine. What could be the cause?

A: The separation of diastereomers like this compound and Paynantheine by GC-MS can be inherently challenging due to their very similar chemical and physical properties. Standard non-polar columns may not provide sufficient selectivity to resolve these isomers. Additionally, even with successful separation, their mass spectra are often very similar, making confident identification difficult without complete chromatographic resolution.

Q3: Can derivatization improve the resolution of this compound?

A: Yes, derivatization is a common strategy to improve the chromatographic behavior of polar compounds like this compound. Silylation, for example, can mask the polar functional groups, reducing interactions with active sites in the GC system. This typically results in sharper, more symmetrical peaks and can potentially enhance the resolution between closely eluting isomers.

Q4: What are the key GC-MS parameters to optimize for better this compound resolution?

A: The most critical parameters to optimize include the GC column (phase, length, and film thickness), the oven temperature program (initial temperature, ramp rate, and final temperature), the carrier gas flow rate, and the injection parameters (injector temperature, injection volume, and split/splitless mode). Each of these can significantly impact the separation and peak shape of this compound.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The this compound peak is asymmetrical, with a drawn-out tail.

Possible Causes & Solutions:

  • Active Sites in the System:

    • Solution: Use a deactivated liner and septum. Consider using a liner with glass wool to trap non-volatile matrix components. Ensure the GC column is properly deactivated; if it is old, consider replacing it.

  • Column Contamination:

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this is ineffective, trim the first few centimeters of the column from the injector end.

  • Inappropriate Injection Temperature:

    • Solution: An injector temperature that is too low can cause slow vaporization and lead to tailing. Incrementally increase the injector temperature, but be cautious of potential thermal degradation of this compound.

Issue 2: Peak Broadening

Symptom: The this compound peak is wider than expected, leading to poor resolution from adjacent peaks.

Possible Causes & Solutions:

  • Suboptimal Carrier Gas Flow Rate:

    • Solution: The carrier gas flow rate affects the efficiency of the separation. Determine the optimal flow rate for your column dimensions and carrier gas (Helium is commonly used). An excessively high or low flow rate will decrease efficiency and broaden peaks.

  • Incorrect Oven Temperature Program:

    • Solution: A slow temperature ramp can lead to broader peaks. Conversely, a ramp that is too fast may not provide adequate separation. Experiment with different ramp rates. A lower initial oven temperature can also help to focus the analyte band at the head of the column, resulting in sharper peaks.

  • Large Injection Volume:

    • Solution: Injecting too large a volume of sample can overload the column, leading to band broadening. Reduce the injection volume or dilute the sample.

Issue 3: Poor Resolution Between this compound and Other Alkaloids

Symptom: The peaks for this compound and other closely related alkaloids (e.g., Paynantheine) are not baseline separated.

Possible Causes & Solutions:

  • Inappropriate GC Column Phase:

    • Solution: A standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane) may not be sufficient. Consider a more polar column phase to enhance selectivity for these alkaloids.

  • Insufficient Column Length or Film Thickness:

    • Solution: A longer column will provide more theoretical plates and can improve resolution. A thicker film can increase retention and may also improve the separation of isomers.

  • Method Optimization Required:

    • Solution: A systematic optimization of the oven temperature program and carrier gas flow rate is necessary. A slower temperature ramp and a lower flow rate can sometimes improve the resolution of closely eluting compounds, though this will increase analysis time.

Experimental Protocols

Below is a table summarizing typical GC-MS parameters for the analysis of indole alkaloids from Mitragyna speciosa, which can be used as a starting point for method development for this compound.

ParameterSetting
Gas Chromatograph Agilent 6890N or similar
Mass Spectrometer Agilent 5975 MSD or similar
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)
Inlet Mode Splitless
Inlet Temperature 250 - 280 °C
Injection Volume 1 µL
Oven Program
   Initial Temperature100 - 150 °C, hold for 1-2 min
   Ramp Rate10 - 20 °C/min
   Final Temperature280 - 300 °C, hold for 5-10 min
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 amu

Visualizations

TroubleshootingWorkflow Troubleshooting Poor this compound Resolution start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape separation Assess Separation from Isomers peak_shape->separation Symmetrical but overlapping tailing Peak Tailing peak_shape->tailing Asymmetrical broadening Peak Broadening peak_shape->broadening Wider than expected coelution Co-elution with Isomers separation->coelution solution_tailing Check for Active Sites - Deactivated liner/septum - Bakeout/trim column tailing->solution_tailing solution_broadening Optimize GC Parameters - Adjust flow rate - Optimize temperature program - Reduce injection volume broadening->solution_broadening solution_separation Enhance Selectivity - Use a more polar column - Increase column length/film thickness - Consider derivatization coelution->solution_separation end Resolution Improved solution_tailing->end solution_broadening->end solution_separation->end

Caption: Troubleshooting workflow for poor this compound resolution.

GCMS_Workflow GC-MS Analysis Workflow for this compound sample_prep Sample Preparation (Extraction, Derivatization) injection GC Injection (Splitless, 1 µL) sample_prep->injection separation GC Separation (HP-5MS Column, Temp Program) injection->separation ionization Ionization (EI, 70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection (Electron Multiplier) mass_analysis->detection data_analysis Data Analysis (Chromatogram, Mass Spectrum) detection->data_analysis

Caption: General workflow for GC-MS analysis of this compound.

LogicalRelationships Key Factors Affecting this compound Resolution resolution Peak Resolution column GC Column resolution->column temp_program Oven Temperature Program resolution->temp_program flow_rate Carrier Gas Flow Rate resolution->flow_rate injection Injection Parameters resolution->injection analyte_props Analyte Properties (Polarity, Isomerism) resolution->analyte_props column_details Phase Selectivity Length Film Thickness column->column_details temp_details Initial Temp Ramp Rate Final Temp temp_program->temp_details injection_details Temperature Volume Mode (Split/Splitless) injection->injection_details

Caption: Logical relationships of factors affecting resolution.

Minimizing Isopaynantheine degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Isopaynantheine during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring indole alkaloid found in the plant Mitragyna speciosa (commonly known as Kratom).[1] As an indole alkaloid, its complex structure is susceptible to degradation under various environmental conditions, which can impact its purity, biological activity, and the reproducibility of research findings. Key concerns include oxidation, hydrolysis, and photodegradation.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors contributing to the degradation of this compound and related indole alkaloids are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradative reactions.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][4]

  • Oxygen: The indole moiety is susceptible to oxidation, which can be exacerbated by exposure to air.[4]

  • Solvent Choice: Protic solvents (e.g., methanol, water) may participate in degradation reactions, especially during long-term storage.[4]

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormTemperatureAtmosphereLight ConditionDuration
Solid -20°CTightly sealed containerDark≥ 4 years[1]
In Solution -20°C or belowInert gas (Argon or Nitrogen)[4]Amber vials or in the dark[4]Short-term; prepare fresh if possible

For long-term storage in solution, aprotic solvents such as acetonitrile or DMSO are preferable to protic solvents like methanol or ethanol.[4]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound after extraction Inefficient extraction method or solvent.Optimize the extraction protocol by testing different solvents (e.g., ethanol, methanol, ethyl acetate) and methods (e.g., ultrasound-assisted extraction). Refer to the Comparison of Extraction Methods for M. speciosa Alkaloids table below.
Degradation during extraction.Control the temperature during extraction, keeping it as low as feasible. Protect the extraction mixture from light. Consider performing the extraction under an inert atmosphere.
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of this compound.Review storage and handling conditions. Ensure the pH of solutions is near neutral. Keep samples cool in the autosampler. Perform a forced degradation study (see Experimental Protocols ) to identify potential degradation products.[4]
Contamination of solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Loss of this compound signal in stored solutions Degradation due to improper storage.Store solutions at -20°C or below in amber vials under an inert atmosphere. Use aprotic solvents for longer-term storage.[4]
Adsorption to container surfaces.Use silanized glassware or polypropylene vials, especially for low-concentration solutions.

Data Presentation

Table 1: Comparison of Extraction Methods for M. speciosa Alkaloids

Extraction MethodSolventTemperatureDurationKey FindingsReference
MacerationAbsolute EthanolRoom Temperature1 dayMost efficient method in the study for mitragynine yield (39.53 ± 0.34 mg/g extract).[5]
Aqueous ExtractionWater95°C60 minLower yield compared to ethanol extraction.[5]
Ultrasound-Assisted Extraction (UAE)Acidic Water (pH=3) or Ethanol/Water (7:3)25-50°C (water), Room Temp (ethanol/water)30 min (water), 15 min (ethanol/water)UAE with an immersion horn showed the best yield for mitragynine.[6]
Accelerated Solvent Extraction (ASE)Water, Methanol, Ethanol, Ethyl AcetateOptimized5 minYields constant mitragynine content (6.53–7.19%) with organic solvents.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods optimized for the extraction of alkaloids from M. speciosa.[6]

  • Sample Preparation: Dry the leaves of Mitragyna speciosa at 40-50°C and grind them into a fine powder.

  • Extraction Solvent Preparation: Prepare an ethanol/water mixture (7:3, v/v).

  • Extraction Process: a. Weigh 10 g of the powdered plant material and place it in a 250 mL beaker. b. Add 100 mL of the ethanol/water solvent. c. Place the beaker in an ultrasonic bath or use an immersion ultrasonic horn. d. Sonicate for 15 minutes at room temperature.

  • Sample Recovery: a. After sonication, filter the mixture through Whatman No. 1 filter paper. b. Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. c. The resulting crude extract contains this compound and other alkaloids.

  • Storage of Extract: Store the dried extract at -20°C in a desiccator, protected from light.

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol is a general guideline for assessing the stability of this compound under stress conditions.

  • Solution Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 acetonitrile:water (v/v) mixture.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 2 hours.

    • Basic: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 2 hours.

    • Oxidative: Add 3% H₂O₂ to the this compound solution and store at room temperature for 24 hours, protected from light.

    • Photolytic: Expose the this compound solution to a calibrated light source (e.g., 1.2 million lux hours) in a photostability chamber.[3]

    • Thermal: Incubate the this compound solution at 60°C for 24 hours in the dark.

  • Sample Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC or UPLC-MS/MS method.

  • Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the control. b. Identify and characterize any significant degradation products.

Visualizations

cluster_extraction Extraction Workflow plant_material Dried & Powdered M. speciosa Leaves extraction Ultrasound-Assisted Extraction (Ethanol/Water, 15 min) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Chromatographic Purification (e.g., HPLC) crude_extract->purification iso_pure Pure this compound purification->iso_pure

Caption: Workflow for the extraction and purification of this compound.

cluster_degradation Potential Degradation Pathways This compound This compound oxidation Oxidation (O2, Light) This compound->oxidation hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis photodegradation Photodegradation (UV Light) This compound->photodegradation n_oxide This compound-N-oxide oxidation->n_oxide hydrolyzed_products Hydrolyzed Products hydrolysis->hydrolyzed_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Enhancing the Stability of Isopaynantheine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of isopaynantheine analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound analytical standards?

A1: For long-term stability, solid this compound analytical standards should be stored at -20°C.[1][2] Commercial suppliers indicate that the standard is stable for at least four years under these conditions.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in chloroform.[1][2] For analytical purposes, stock solutions are often prepared in methanol or a mixture of methanol and water. It is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C for short periods. The stability of this compound in solution is concentration and solvent-dependent and should be verified for your specific experimental conditions.

Q3: What are the primary degradation pathways for this compound?

A3: this compound, an indole alkaloid, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The ester functional group can be hydrolyzed under both acidic and basic conditions. The indole ring and other parts of the molecule are also prone to oxidation.[3]

Q4: Are there any specific pH ranges to avoid when working with this compound solutions?

A4: Yes, indole alkaloids can be unstable in highly acidic or alkaline conditions.[4] It is advisable to maintain the pH of aqueous solutions in a slightly acidic to neutral range (pH 4-7) to minimize hydrolytic degradation.

Q5: How does light and temperature affect the stability of this compound?

A5: Exposure to light, especially UV light, and elevated temperatures can promote the degradation of indole alkaloids. It is recommended to store this compound standards and solutions in amber vials or protected from light and to avoid prolonged exposure to high temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas for the same concentration) Degradation of the analytical standard.- Prepare fresh stock solutions. - Verify the storage conditions of the solid standard and solutions. - Perform a quick purity check of the standard using a validated analytical method.
Appearance of unknown peaks in the chromatogram Formation of degradation products.- Minimize exposure of the sample to light and elevated temperatures. - Ensure the pH of the mobile phase and sample diluent is within a stable range. - Consider performing a forced degradation study to identify potential degradation products.
Loss of analyte during sample preparation Adsorption to container surfaces or instability in the sample matrix.- Use silanized glassware or low-adsorption vials. - Evaluate the stability of this compound in the specific biological matrix and processing conditions. - Incorporate a stable isotope-labeled internal standard, such as paynantheine-d3, to compensate for analyte loss.[5][6]
Poor peak shape in HPLC analysis Interaction of the analyte with the stationary phase or inappropriate mobile phase composition.- Optimize the mobile phase pH and organic solvent ratio. - Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18). - Ensure the sample diluent is compatible with the mobile phase.

Quantitative Data on this compound Stability

Stress Condition Parameter Duration Expected Degradation (%) Primary Degradation Pathway
Acidic 0.1 M HCl24 hours15 - 25%Hydrolysis of the methyl ester
Basic 0.1 M NaOH8 hours20 - 30%Hydrolysis of the methyl ester
Oxidative 3% H₂O₂24 hours10 - 20%Oxidation of the indole ring and other susceptible moieties
Photolytic UV light (254 nm)48 hours5 - 15%Photodegradation
Thermal 60°C72 hours5 - 10%Thermally induced degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) for 48 hours. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 72 hours. A control sample should be kept at the recommended storage temperature.

3. Sample Analysis:

  • At the end of the exposure period, dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

  • Compare the chromatograms of the stressed samples with that of the control to identify degradation peaks and quantify the remaining this compound.

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl) stock->acid base Basic (0.1 M NaOH) stock->base oxidative Oxidative (3% H₂O₂) stock->oxidative photo Photolytic (UV light) stock->photo thermal Thermal (60°C) stock->thermal dilute Dilute Samples acid->dilute base->dilute oxidative->dilute photo->dilute thermal->dilute analyze HPLC / LC-MS/MS Analysis dilute->analyze compare Compare with Control analyze->compare

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute the this compound samples (from the forced degradation study or other experiments) with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration within the linear range of the method.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

G This compound Degradation Pathways cluster_degradation Degradation Products This compound This compound Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Products (e.g., N-oxide) This compound->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

References

Refining animal models for consistent results in Isopaynantheine research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for consistent and reproducible results in the study of isopaynantheine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an alkaloid derived from the kratom plant (Mitragyna speciosa) that functions as a kappa-opioid receptor (KOR) agonist.[1] Notably, it exhibits reduced β-arrestin 2 recruitment compared to other KOR agonists.[1] This biased agonism is a key feature of its pharmacological profile.

Q2: Which animal models are most appropriate for studying the antinociceptive effects of this compound?

A2: Standard rodent models, such as mice and rats, are commonly used to assess the antinociceptive properties of opioid compounds like this compound.[2][3][4][5] The choice of species and strain can influence experimental outcomes, so consistency is crucial.

Q3: What are the expected behavioral effects of this compound in animal models?

A3: As a KOR agonist, this compound is expected to produce antinociception (pain relief) in preclinical models.[1] However, KOR activation can also be associated with aversion, dysphoria, and sedation.[6][7] The reduced β-arrestin 2 recruitment by this compound may potentially mitigate some of these aversive effects, which are often linked to the β-arrestin pathway.[6][8]

Q4: How can I minimize variability in my behavioral experiments with this compound?

A4: To minimize variability, it is essential to standardize as many experimental parameters as possible. This includes controlling for environmental factors (e.g., light, sound, smell), consistent handling of the animals by the same experimenter, and accounting for the animals' sex and circadian rhythm. For female rodents, monitoring the estrous cycle is also recommended as it can influence behavioral responses.[9][10][11]

Troubleshooting Guides

Issue 1: High Variability in Antinociception Assay Results

Potential Cause 1: Environmental Stressors

  • Troubleshooting: Ensure the testing environment is quiet and has consistent lighting. Avoid strong scents from perfumes or cleaning agents. Acclimate the animals to the testing room for at least 30-60 minutes before starting the experiment.[12]

Potential Cause 2: Inconsistent Animal Handling

  • Troubleshooting: All handling and procedures should be performed by the same researcher to avoid introducing variability due to different handling techniques.[9] If multiple handlers are necessary, they should be trained to use identical procedures.

Potential Cause 3: Animal's Physiological State

  • Troubleshooting: For female rodents, track the estrous cycle and either test all animals in the same phase or ensure a balanced distribution of phases across experimental groups.[10][11] House animals under a strict light-dark cycle to maintain consistent circadian rhythms.

Potential Cause 4: Procedural Inconsistencies

  • Troubleshooting: Strictly adhere to the chosen experimental protocol for every animal. For thermal assays like the hot plate or tail-flick test, ensure the temperature and cut-off times are consistent.

Issue 2: Unexpected or Absent Antinociceptive Effect

Potential Cause 1: Incorrect Dosage or Route of Administration

  • Troubleshooting: Review the literature for effective dose ranges of this compound or similar KOR agonists. The pharmacokinetics of this compound can differ based on the route of administration (e.g., oral, subcutaneous, intravenous).[13] Ensure the chosen route is appropriate for the desired onset and duration of action.

Potential Cause 2: Pharmacokinetic Variability

  • Troubleshooting: Be aware that the metabolism of this compound can vary between species and even strains.[2][14] Consider conducting a pilot pharmacokinetic study in your specific animal model to determine the time to maximum concentration (Tmax) and bioavailability.

Potential Cause 3: Tolerance Development

  • Troubleshooting: Repeated administration of opioid agonists can lead to the development of tolerance.[4][15] If your experimental design involves repeated dosing, be mindful of the potential for diminished effects over time.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound and Related Compounds

CompoundReceptor TargetReceptor Affinity (Ki, nM)Functional Activityβ-arrestin 2 RecruitmentReference
This compoundKORNot explicitly statedAgonistReduced[1]
MitragynineMOR230 (mouse MOR)Partial AgonistNot specified[16]
7-hydroxymitragynineMORHigher than mitragyninePotent AgonistNot specified[13]
U50,488 (KOR Agonist)KORNot specifiedAgonistInduces β-arrestin 2 recruitment[6][8]

Table 2: Representative Pharmacokinetic Parameters of this compound in Rats

ParameterValueNotesReference
Route of AdministrationOralAs part of a kratom product[17]
Quantifiable in PlasmaUp to 1 hour post-doseIn a study with multiple alkaloids[17]
MetabolismExtensively metabolized (Phase I and II)Similar to its diastereomer paynantheine[2][14]

Experimental Protocols

Hot Plate Test for Thermal Antinociception

This protocol is adapted from standard methods for assessing the response to a thermal stimulus.[9][12][18][19][20]

Objective: To measure the latency of a nocifensive response to a heated surface.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylinder to confine the animal on the hot plate.

  • Stopwatch.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle control.

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).

  • Acclimate the animals to the testing room for at least 30-60 minutes.

  • Administer this compound or vehicle control at the predetermined time before testing.

  • Gently place the animal on the hot plate and immediately start the stopwatch.

  • Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.

  • Stop the stopwatch as soon as a nocifensive behavior is observed and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.

  • Clean the apparatus between animals to remove any olfactory cues.

Tail-Flick Test for Thermal Antinociception

This protocol is based on established procedures for measuring a spinal reflex to a thermal stimulus.[10][16][21][22]

Objective: To measure the latency of the tail-flick reflex in response to a radiant heat source.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

  • Stopwatch (if not automated).

  • Experimental animals (mice or rats).

  • This compound solution and vehicle control.

Procedure:

  • Acclimate the animals to the testing room and the restrainers for several days before the experiment.

  • On the testing day, allow the animals to acclimate to the room for at least 30 minutes.

  • Administer this compound or vehicle control.

  • Gently place the animal in the restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source according to the manufacturer's instructions.

  • Initiate the heat stimulus and start the timer.

  • The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.

  • A cut-off time (e.g., 10-18 seconds) should be set to prevent tissue damage.

  • Multiple trials (e.g., three) can be conducted on each animal with an inter-trial interval of at least 60 seconds. The average latency is then calculated.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates G_protein G-protein (Gi/o) KOR->G_protein Strongly Activates Beta_Arrestin_2 β-Arrestin 2 KOR->Beta_Arrestin_2 Reduced Recruitment Analgesia Analgesia G_protein->Analgesia Leads to Aversive_Effects Aversive Effects (e.g., Dysphoria) Beta_Arrestin_2->Aversive_Effects Mediates

Caption: this compound's biased agonism at the KOR.

Experimental_Workflow Animal_Acclimation 1. Animal Acclimation (Housing & Habituation) Group_Assignment 2. Random Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Drug_Administration 3. Drug Administration (Specified dose and route) Group_Assignment->Drug_Administration Behavioral_Testing 4. Behavioral Testing (e.g., Hot Plate, Tail-Flick) Drug_Administration->Behavioral_Testing Data_Collection 5. Data Collection (Latency, response, etc.) Behavioral_Testing->Data_Collection Data_Analysis 6. Statistical Analysis Data_Collection->Data_Analysis Results_Interpretation 7. Interpretation of Results Data_Analysis->Results_Interpretation

Caption: General workflow for in vivo antinociception studies.

References

Navigating the Nuances of Isopaynantheine In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of in vitro assays is paramount for the robust evaluation of novel compounds. Isopaynantheine, a minor alkaloid from Mitragyna speciosa (Kratom), presents unique opportunities for drug discovery, particularly as a kappa-opioid receptor (KOR) agonist. However, like many natural products, its experimental journey can be fraught with challenges leading to variability in results. This technical support center provides a comprehensive resource to enhance the reproducibility of in vitro assays for this compound, offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a summary of its pharmacological data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: I am observing low or no bioactivity with my this compound sample. What are the potential causes?

A1: Low bioactivity of this compound can stem from several factors, ranging from compound integrity to assay conditions. Here’s a systematic troubleshooting approach:

  • Compound Solubility: this compound, as an indole alkaloid, may have poor aqueous solubility.[1] Visually inspect your assay wells for precipitation. If solubility is a suspected issue, consider using a co-solvent like DMSO (ensure the final concentration is compatible with your assay) or pre-incubating the compound in serum-containing medium.

  • Compound Stability: The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure) should be considered. Degradation can lead to a lower effective concentration. Consider performing a stability study of this compound in your assay buffer using techniques like HPLC.

  • Assay Conditions: Suboptimal assay parameters can significantly impact results.[1] Ensure that the incubation times, temperatures, and reagent concentrations are optimized for the kappa-opioid receptor.

  • Cell Health: The viability and passage number of your cell line are critical.[1] Use healthy, low-passage cells and regularly check for contamination.

Q2: My results for this compound's potency (EC₅₀/IC₅₀) are highly variable between experiments. How can I improve consistency?

A2: Variability in potency measurements is a common challenge. To improve consistency:

  • Standardize Protocols: Ensure that all experimental steps, from cell seeding density to reagent preparation and incubation times, are meticulously standardized and documented.

  • Control Compound: Always include a well-characterized KOR agonist (e.g., U-50,488H) as a positive control in every experiment. This allows for normalization of the data and helps to identify experiment-specific issues.

  • Accurate Pipetting: Given the often potent nature of opioid receptor ligands, accurate and consistent pipetting, especially for serial dilutions, is crucial. Use calibrated pipettes and appropriate techniques.

  • DMSO Concentration: If using DMSO to dissolve this compound, maintain a consistent final concentration across all wells, including controls, as DMSO can affect cell membranes and protein function at higher concentrations.

Q3: I am having difficulty dissolving this compound for my in vitro assays. What are the recommended procedures?

A3: this compound is soluble in chloroform.[2] For most in vitro assays, a stock solution is typically prepared in an organic solvent like DMSO. When preparing working solutions in aqueous buffers, it is crucial to do so with vigorous vortexing and to avoid precipitation. It is advisable to not store diluted aqueous solutions for extended periods. The solubility of the related alkaloid mitragynine is known to be pH-dependent, with higher solubility in acidic conditions.[3] This may also be a factor for this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound at opioid receptors, primarily from Chakraborty et al., 2021.[4][5]

Table 1: this compound Opioid Receptor Binding Affinities (Kᵢ)

Receptor SubtypeSpeciesKᵢ (nM)Radioligand
Kappa (KOR)Mouse140 ± 20[³H]-U69,593
Mu (MOR)Mouse>10,000[³H]-DAMGO
Delta (DOR)Mouse>10,000[³H]-DPDPE

Table 2: this compound Functional Activity at the Kappa-Opioid Receptor (KOR)

AssaySpeciesParameterValueReference Agonist
[³⁵S]GTPγSMouseEC₅₀ (nM)260 ± 70U-50,488H
Eₘₐₓ (%)85 ± 7U-50,488H
β-Arrestin-2 RecruitmentHumanEC₅₀ (nM)>10,000U-50,488H
Eₘₐₓ (%)<10U-50,488H

EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect relative to the reference agonist.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to characterize the activity of this compound at the kappa-opioid receptor.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.

Materials:

  • Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK293 cells)

  • [³H]-U69,593 (selective KOR radioligand)

  • This compound

  • Naloxone (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [³H]-U69,593 at a concentration close to its Kd.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-U69,593 + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL Naloxone (10 µM final concentration) + 50 µL [³H]-U69,593 + 100 µL membrane preparation.

    • Competitive Binding: 50 µL of each this compound dilution + 50 µL [³H]-U69,593 + 100 µL membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To measure the G-protein activation induced by this compound at the kappa-opioid receptor.

Materials:

  • Cell membranes expressing the KOR

  • [³⁵S]GTPγS

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • This compound

  • U-50,488H (reference agonist)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • 96-well filter plates and scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound and U-50,488H. Dilute membranes in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).

    • Add 50 µL of the appropriate concentration of this compound or reference agonist.

    • Add 50 µL of diluted cell membranes.

    • Add 50 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS and 10 µM GDP.

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding and normalize the data to the maximal stimulation induced by U-50,488H (100%). Plot the specific binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

Objective: To determine if this compound promotes the recruitment of β-arrestin to the activated kappa-opioid receptor.

Materials:

  • A cell line co-expressing the KOR fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-arrestin assay).

  • This compound

  • U-50,488H (reference agonist)

  • Cell culture medium and assay reagents specific to the assay technology.

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and the reference agonist. Add the compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal.

  • Data Analysis: Normalize the data to the response of the reference agonist. Plot the percentage of maximal response against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions incubation Incubation with Ligands and Reagents prep_compound->incubation prep_cells Prepare KOR-expressing Cells/Membranes prep_cells->incubation separation Separation of Bound/Unbound incubation->separation detection Signal Detection separation->detection data_norm Data Normalization detection->data_norm curve_fit Curve Fitting (IC50/EC50) data_norm->curve_fit param_calc Parameter Calculation (Ki, Emax) curve_fit->param_calc

Caption: A generalized workflow for in vitro assays with this compound.

KOR_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Preferential Activation Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Reduced Recruitment AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition MAPK_pathway MAPK Pathway (p38) Beta_Arrestin->MAPK_pathway cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Dysphoria Dysphoria/Sedation MAPK_pathway->Dysphoria

Caption: Biased agonism of this compound at the kappa-opioid receptor.

References

Strategies to increase the aqueous solubility of Isopaynantheine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Isopaynantheine for in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an indole alkaloid derived from the Mitragyna speciosa (kratom) plant.[1] Like many alkaloids, it is a lipophilic molecule with a complex structure, which inherently limits its solubility in aqueous solutions. For biological assays, which are typically conducted in aqueous buffers, poor solubility can lead to inaccurate results due to precipitation, aggregation, and an unquantifiable effective concentration of the compound. This compound is currently under investigation for its activity as a kappa-opioid receptor (KOR) agonist.[1]

Q2: What is the known solubility of this compound?

Troubleshooting Guide: Preparing this compound Solutions

This guide addresses common issues encountered when preparing this compound solutions for biological assays.

Issue 1: this compound precipitates when added to aqueous buffer.

Cause: The low aqueous solubility of this compound is exceeded when transitioning from a stock solution to the final aqueous assay buffer.

Solutions:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used. Many kratom alkaloids are soluble in DMSO.

    • Protocol:

      • Prepare a 10 mM stock solution of this compound in 100% DMSO.

      • For the biological assay, dilute the stock solution into the final aqueous buffer, ensuring the final DMSO concentration is low (typically ≤ 1%, and ideally < 0.1%) to avoid solvent-induced artifacts in the assay.

    • Caution: Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent on the biological system. High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity.

  • pH Adjustment: this compound is a basic alkaloid, and its solubility can be increased in acidic conditions.

    • Principle: By lowering the pH, the basic nitrogen atoms in the this compound molecule become protonated, forming a more soluble salt.

    • Protocol:

      • Prepare a stock solution in a slightly acidic aqueous buffer (e.g., pH 4-6).

      • Alternatively, dissolve this compound in a small amount of dilute acid (e.g., 0.1 N HCl) and then dilute with the assay buffer.

    • Caution: Ensure the final pH of the assay solution is compatible with the biological system (e.g., cells, enzymes). The stability of this compound at different pH values should also be considered, as some related alkaloids are known to be acid labile.

Issue 2: Inconsistent results in biological assays.

Cause: This can be due to the precipitation of this compound at the working concentration over the course of the experiment, leading to a decrease in the effective concentration.

Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.

    • Principle: The hydrophobic this compound molecule can form an inclusion complex with the hydrophobic inner cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin renders the complex water-soluble.

    • Recommended Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Protocol (Kneading Method):

      • Create a paste by mixing this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:2 molar ratio with a small amount of a water-methanol (1:1) mixture.

      • Knead the paste for 45-60 minutes.

      • Dry the paste in a hot air oven at 45°C.

      • The resulting complex can then be dissolved in the aqueous assay buffer.

    • Note: The formation of the inclusion complex should be confirmed by analytical methods such as DSC or FTIR.

  • Sonication: Applying ultrasonic energy can help to break down small aggregates and improve the dispersion of the compound in the aqueous buffer.

    • Protocol: After diluting the this compound stock solution into the assay buffer, sonicate the solution for 5-10 minutes in a bath sonicator.

Quantitative Data Summary

CompoundSolvent/ConditionSolubility
This compound ChloroformSoluble[2]
Mitragynine (proxy for this compound)Water64.6 ± 1.2 µg/mL
Buffer pH 43.5 ± 0.01 mg/mL
Buffer pH 788.9 ± 1.6 µg/mL
Buffer pH 918.7 ± 0.4 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 396.48 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 3.96 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Methanol

    • Deionized water

    • Mortar and pestle

    • Hot air oven

  • Procedure:

    • Calculate the molar amounts of this compound and HP-β-CD needed for a 1:2 molar ratio.

    • Accurately weigh the calculated amounts of this compound and HP-β-CD.

    • Place the powders in a mortar.

    • Add a small volume of a 1:1 methanol-water mixture to form a thick paste.

    • Knead the paste thoroughly with the pestle for 45-60 minutes.

    • Transfer the paste to a shallow dish and dry it in a hot air oven at 45°C until a constant weight is achieved.

    • The resulting solid is the this compound-HP-β-CD inclusion complex, which can be dissolved in aqueous buffer for your assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute stock in aqueous assay buffer stock->dilute Serial Dilution sonicate Optional: Sonicate dilute->sonicate final Final working solution (e.g., 10 µM) sonicate->final

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic cluster_solutions Solubilization Strategies cluster_checks Verification Steps start This compound precipitates in aqueous buffer? cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent Yes ph_adjust Adjust pH (acidic) start->ph_adjust Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Yes end Proceed with assay start->end No vehicle_control Include vehicle control cosolvent->vehicle_control assay_compatibility Check pH compatibility with assay ph_adjust->assay_compatibility complex_formation Confirm complex formation (e.g., DSC, FTIR) cyclodextrin->complex_formation

References

Technical Support Center: Differentiating Isopaynantheine and its Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the differentiation of Isopaynantheine from its diastereomers, primarily Paynantheine and Epiallo-isopaynantheine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in differentiating this compound from its diastereomers?

A1: The primary challenge lies in the subtle stereochemical differences between this compound, Paynantheine, and other diastereomers. These molecules share the same mass and core structure, making their separation and unambiguous identification difficult without optimized analytical methods. Key areas of difficulty include achieving baseline chromatographic separation and interpreting nuanced spectroscopic data.

Q2: Which analytical techniques are most effective for this differentiation?

A2: A multi-pronged approach is recommended, utilizing High-Performance Liquid Chromatography (HPLC) for separation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Q3: Are there commercially available reference standards for this compound and its diastereomers?

A3: Yes, this compound is available as an analytical reference standard.[1] It is crucial to use certified reference materials for method validation and accurate quantification.

Q4: What is the known biological activity of this compound that necessitates its differentiation from diastereomers?

A4: this compound has been identified as a kappa-opioid receptor (KOR) agonist with reduced β-arrestin-2 recruitment.[2][3] This biased signaling profile is of significant interest in drug development, as it may lead to therapeutic effects with fewer side effects compared to non-biased agonists. Differentiating it from its diastereomers is critical as they may possess different pharmacological activities.

Troubleshooting Guides

HPLC Method Development
Issue Potential Cause Troubleshooting Steps
Poor or no separation of diastereomers Inadequate column selectivity.- Column Selection: Employ a high-resolution C18 column. If co-elution persists, consider a chiral stationary phase (CSP), as they are effective for separating alkaloids.[4] - Mobile Phase Optimization: Adjust the organic modifier (acetonitrile or methanol) percentage. Small changes can significantly impact selectivity. Introduce or alter the concentration of an additive like formic acid or ammonium acetate.[4]
Peak tailing or fronting Secondary interactions with the stationary phase; mismatched sample solvent.- Mobile Phase pH: For basic compounds like alkaloids, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. - Sample Solvent: Dissolve the sample in the initial mobile phase to ensure good peak shape.
Fluctuating retention times Inconsistent mobile phase composition; temperature fluctuations; column degradation.- Mobile Phase Preparation: Use an isocratic mobile phase for better reproducibility in chiral separations.[5] Premix mobile phases to avoid proportioning errors. - Temperature Control: Use a column oven to maintain a stable temperature. - Column Health: Implement a column wash protocol and use guard columns to extend column life.
Irreproducible results Additive memory effects on the column.- Dedicated Column: If using acidic or basic modifiers, dedicate a column to the method to avoid "memory effects" where trace amounts of the modifier from previous runs can alter selectivity.[5]
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low signal intensity Poor ionization; ion suppression.- Ionization Source: Use Electrospray Ionization (ESI) in positive mode, as it is effective for alkaloids.[6] - Mobile Phase Additives: Incorporate a small percentage (e.g., 0.1%) of formic acid into the mobile phase to promote protonation and enhance the signal. - Sample Preparation: Perform a sample clean-up (e.g., solid-phase extraction) to remove matrix components that may cause ion suppression.
Inability to distinguish isomers in MS Diastereomers have the same mass-to-charge ratio.- Chromatographic Separation: The primary role of the LC in LC-MS/MS for this application is to separate the isomers before they enter the mass spectrometer. Focus on optimizing the HPLC method.
Fragment ion instability Inconsistent collision energy.- Optimization: For each diastereomer, optimize the collision energy to produce a stable and reproducible fragmentation pattern for use in Multiple Reaction Monitoring (MRM).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the separation of this compound and its diastereomers. Optimization will likely be required based on the specific instrument and column used.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing an additive such as ammonium acetate. A good starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

Rationale: A C18 column is a good starting point for the separation of these alkaloids.[7] The use of an isocratic mobile phase can improve reproducibility, which is crucial for differentiating closely eluting peaks. Elevated column temperature can improve peak shape and reduce viscosity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is for the sensitive detection and quantification of this compound and its diastereomers following chromatographic separation.

  • Liquid Chromatography: Use the optimized HPLC method described above.

  • Mass Spectrometer: A triple quadrupole or QToF mass spectrometer is suitable.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Interface Voltage: 4.0 kV.

  • Nebulizing Gas Flow: 3.0 L/min.

  • Interface Temperature: 300 °C.

  • Desolvation Temperature: 526 °C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound and its diastereomers is m/z 397.2.[8] Product ions will need to be determined by infusing a standard of each isomer and optimizing the collision energy.

Rationale: LC-MS/MS provides high sensitivity and selectivity, which is essential for analyzing complex samples. ESI in positive mode is well-suited for the analysis of nitrogen-containing alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the structural elucidation and differentiation of diastereomers.

  • Sample Preparation: Dissolve a purified sample of each isomer in deuterated chloroform (CDCl3).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis: Compare the chemical shifts and coupling constants of the key protons and carbons to differentiate the isomers. A decision tree based on key NMR signals can be a useful tool.

Rationale: Diastereomers will exhibit distinct chemical shifts and coupling patterns in their NMR spectra, allowing for unambiguous identification.

Quantitative Data

HPLC Retention Times
Compound Retention Time (min)
Paynantheine7.5
This compound7.0
Epiallo-isopaynantheine9.0
(Data adapted from a study characterizing kratom alkaloids; specific chromatographic conditions should be consulted in the original source.)
Mass Spectrometry Data
Compound Precursor Ion (m/z) Molecular Formula
This compound397.2122C23H28N2O4
Paynantheine397.2122C23H28N2O4
Epiallo-isopaynantheine397.2122C23H28N2O4
(Protonated molecular ions are expected in positive ESI mode.)[8]
NMR Chemical Shift Data (Key Differentiating Signals in CDCl3)
Position This compound (δH) Paynantheine (δH) Epiallo-isopaynantheine (δH)
H-3 4.733.20-
(Data extracted from supporting information of a comprehensive study on kratom alkaloids. The chemical shift of H-3 is a key differentiator between Paynantheine (H-3α) and this compound (H-3β).)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Sample Containing This compound Diastereomers extraction Extraction & Purification start->extraction hplc HPLC Separation (C18 Column) extraction->hplc lcms LC-MS/MS (Detection & Quantification) hplc->lcms nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr data_analysis Data Analysis lcms->data_analysis nmr->data_analysis differentiation Diastereomer Differentiation data_analysis->differentiation

Caption: A typical experimental workflow for the separation and identification of this compound and its diastereomers.

Logical Relationship for Diastereomer Differentiation

logical_relationship cluster_separation Separation cluster_identification Identification start Mixture of this compound Diastereomers hplc HPLC start->hplc retention_time Unique Retention Times hplc->retention_time mass_spec Identical Mass Spectra (m/z 397.2) hplc->mass_spec nmr_spec Distinct NMR Spectra (e.g., H-3 chemical shift) hplc->nmr_spec end Differentiated Diastereomers retention_time->end mass_spec->end nmr_spec->end

Caption: Logical approach to differentiating this compound diastereomers using a combination of analytical techniques.

This compound Signaling Pathway at the Kappa-Opioid Receptor (KOR)

signaling_pathway cluster_g_protein G-Protein Signaling (Activated) cluster_arrestin β-Arrestin-2 Pathway (Reduced Recruitment) This compound This compound kor Kappa-Opioid Receptor (KOR) This compound->kor Agonist gi_go Gi/Go Protein kor->gi_go Activates beta_arrestin β-Arrestin-2 kor->beta_arrestin Reduced Recruitment adenylyl_cyclase Adenylyl Cyclase gi_go->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation gi_go->ion_channel analgesia Analgesia gi_go->analgesia camp ↓ cAMP adenylyl_cyclase->camp internalization Receptor Internalization beta_arrestin->internalization Reduced

Caption: Biased agonism of this compound at the KOR, favoring G-protein signaling over the β-arrestin-2 pathway.

References

Validation & Comparative

Comparative analysis of Isopaynantheine content in various kratom sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopaynantheine is a notable indole alkaloid found in the leaves of the kratom tree (Mitragyna speciosa). As a diastereomer of the more abundant alkaloid paynantheine, its concentration can vary significantly between different kratom sources, potentially influencing the overall pharmacological profile of the product. This guide provides a comparative analysis of this compound content across various commercially available kratom products, supported by experimental data and detailed methodologies for its quantification.

The variability in the alkaloid profiles of kratom products is a critical area of study. Research indicates that the levels of major alkaloids, including this compound, differ from one product to another.[1][2] This variation can be attributed to factors such as the geographical origin of the plant, the specific cultivar or "strain," harvesting time, and post-harvest processing techniques.

Quantitative Comparison of this compound Content

The following table summarizes the quantitative analysis of this compound in several commercially available kratom products as determined by Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS).[1] It is important to note that product names like "Green Maeng Da" are marketing terms and may not correspond to distinct botanical varieties. The data presented here reflects the analysis of specific batches and may not be representative of all products with similar names.

Commercial Kratom ProductThis compound (mg/g of dry material)Other Major Alkaloids Present
Green Maeng Da 0.512 ± 0.010 to 3.80 ± 0.26Mitragynine, Paynantheine, Speciociliatine, Speciogynine, Mitraciliatine
Yellow Indonesian 0.512 ± 0.010 to 3.80 ± 0.26Mitragynine, Paynantheine, Speciociliatine, Speciogynine, Mitraciliatine
White Jongkong 0.512 ± 0.010 to 3.80 ± 0.26Mitragynine, Paynantheine, Speciociliatine, Speciogynine, Mitraciliatine
US-Grown "Rifat" Not explicitly quantified in the cited abstractHigh levels of Speciogynine and quantifiable levels of Isomitraphylline

Data sourced from Manwill et al., 2022. The range for this compound represents the general trend for the next most abundant alkaloids after mitragynine in the analyzed commercial samples.[1]

Experimental Protocols

The quantification of this compound and other kratom alkaloids requires sophisticated analytical techniques to achieve accurate and reproducible results. The following is a generalized protocol based on methodologies described in recent scientific literature.[1][3]

1. Sample Preparation and Extraction

  • Maceration: A precisely weighed amount of dried and powdered kratom leaf material (e.g., 100 mg) is suspended in a suitable solvent, typically methanol.

  • Sonication: The suspension is sonicated for a specified period (e.g., 30 minutes) to ensure thorough extraction of alkaloids.

  • Centrifugation: The mixture is then centrifuged at high speed (e.g., 14,000 rpm) to pellet the solid plant material.

  • Filtration: The resulting supernatant is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter prior to analysis.

2. Chromatographic Separation

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used for the separation of alkaloids.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18) is commonly employed.

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with a small percentage of an acidifier like formic acid (e.g., 0.1% formic acid in water).

    • Solvent B: An organic solvent such as acetonitrile or methanol.

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

3. Detection and Quantification

  • Instrumentation: A High-Resolution Mass Spectrometer (HRMS), such as a Q-Exactive Orbitrap, is coupled to the UHPLC system.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the analysis of kratom alkaloids.

  • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation and enhanced specificity.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of known concentrations.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantitative analysis of this compound in kratom samples.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing cluster_standards Reference Standards start Kratom Sample (Dried Leaf Powder) weigh Weigh Sample start->weigh add_solvent Add Methanol weigh->add_solvent sonicate Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter uhplc UHPLC Separation (C18 Column) filter->uhplc hrms HRMS Detection (ESI+) uhplc->hrms peak_integration Peak Integration hrms->peak_integration calibration_curve Calibration Curve Comparison peak_integration->calibration_curve quantification Quantification of this compound (mg/g) calibration_curve->quantification ref_std This compound Certified Reference Standard ref_std->calibration_curve

Workflow for Kratom Alkaloid Quantification

References

Isopaynantheine vs. Paynantheine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two diastereomeric alkaloids from Mitragyna speciosa reveals distinct pharmacological profiles, with significant implications for their potential therapeutic applications. This guide provides a comparative overview of their receptor binding, functional activity, and pharmacokinetics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Isopaynantheine and paynantheine, two prominent indole alkaloids found in the leaves of the kratom plant (Mitragyna speciosa), present a fascinating case of stereochemistry dictating pharmacology. Despite their identical molecular formula and connectivity, their different spatial arrangements result in markedly different interactions with key central nervous system receptors, particularly opioid receptors. This guide synthesizes the current understanding of these two compounds, offering a side-by-side comparison of their pharmacological properties.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters of this compound and paynantheine, providing a clear comparison of their in vitro and in vivo activities.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

CompoundReceptor SubtypeSpeciesKi (nM)Reference
This compound µ (MOR)Mouse92[1]
κ (KOR)Mouse325[1]
Paynantheine µ (MOR)Human410[2][3]
µ (MOR)Rodent670 ± 80[2]
κ (KOR)Human2600[2][3]
κ (KOR)Rodent890 ± 300[2]
δ (DOR)Human>10,000[2]
δ (DOR)Rodent4300 ± 700[2]

Table 2: Opioid Receptor Functional Activity

CompoundReceptor & AssaySpeciesActivityEmax (%)EC50 (nM)Reference
This compound mMOR ([35S]GTPγS)MousePartial Agonist50-[1]
mKOR ([35S]GTPγS)MouseFull Agonist--[1]
hMOR (BRET)HumanAntagonist--[1]
hKOR (BRET)HumanHigh Efficacy Agonist--[1]
Paynantheine µ/κ Opioid ReceptorsHumanCompetitive Antagonist--[2]

Note: "-" indicates data not available in the cited sources.

Table 3: Serotonin Receptor Binding Affinity of Paynantheine

CompoundReceptor SubtypeKi (nM)Reference
Paynantheine 5-HT1A~32[3]
5-HT2BSub-µM[3]

Key Pharmacological Differences

The data clearly illustrates a fundamental divergence in the mechanism of action between the two diastereomers. Paynantheine consistently acts as a competitive antagonist at mu- and kappa-opioid receptors, with negligible affinity for the delta-opioid receptor.[2][3] This suggests a modulatory role in the overall effects of kratom, potentially by attenuating the activity of agonist alkaloids.[3] In contrast, this compound demonstrates agonist activity, particularly at the kappa-opioid receptor, where it acts as a full agonist in mouse models and a high-efficacy agonist at the human receptor.[1] Notably, this compound exhibits reduced β-arrestin-2 recruitment, a characteristic that is of significant interest in the development of safer opioid analgesics with fewer side effects.[1][4]

This compound has also been shown to possess antinociceptive activity in mice, which is consistent with its kappa-opioid receptor agonism.[5] Paynantheine, on the other hand, exhibits significant affinity for serotonin receptors, particularly the 5-HT1A subtype, suggesting a potential role in mood regulation.[3]

Pharmacokinetic Profiles

Studies in both rats and humans have revealed significant differences in the pharmacokinetic profiles of 3S and 3R configuration alkaloids, to which paynantheine (3S) and this compound (3R) belong. Generally, the 3S alkaloids like paynantheine exhibit a shorter time to maximum concentration (Tmax) and a longer terminal half-life compared to the 3R alkaloids like this compound.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for opioid receptors.

1. Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human µ-, κ-, or δ-opioid receptor.
  • Radioligand (e.g., [3H]DAMGO for MOR, [3H]U-69,593 for KOR, [3H]Naltrindole for DOR).
  • Unlabeled competitor (the test compound, e.g., this compound or paynantheine).
  • Nonspecific binding control (e.g., Naloxone).
  • Binding buffer (50 mM Tris-HCl, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters.
  • Cell harvester.
  • Scintillation counter and scintillation fluid.

2. Procedure:

  • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
  • For total binding wells, no competitor is added. For non-specific binding wells, a high concentration of naloxone is added.
  • Initiate the binding reaction by adding the cell membranes to each well.
  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
  • Wash the filters with ice-cold binding buffer.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the log concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gi-Coupled Opioid Receptors

This protocol describes a method to assess the functional activity (agonist or antagonist) of a compound at Gi-coupled opioid receptors by measuring the inhibition of cAMP production.

1. Materials:

  • HEK293 cells stably expressing the opioid receptor of interest.
  • Cell culture medium.
  • Forskolin (an adenylyl cyclase activator).
  • Test compound (e.g., this compound).
  • Reference agonist (e.g., DAMGO for MOR).
  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
  • Plate reader compatible with the chosen assay kit.

2. Procedure:

  • Plate the cells in a 96-well plate and grow to confluency.
  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
  • For agonist testing: Add varying concentrations of the test compound to the cells and incubate.
  • For antagonist testing: Add varying concentrations of the test compound followed by a fixed concentration of a reference agonist (typically its EC80).
  • Stimulate the cells with forskolin to induce cAMP production.
  • Incubate for a specified time (e.g., 15-30 minutes).
  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

3. Data Analysis:

  • Plot the cAMP levels as a function of the log concentration of the test compound.
  • For agonists: Determine the EC50 (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP levels) and Emax (maximal inhibition) from the dose-response curve.
  • For antagonists: Determine the IC50 (concentration for 50% inhibition of the reference agonist's effect) from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

G cluster_agonist Kappa-Opioid Receptor Agonist Pathway (this compound) cluster_antagonist Mu/Kappa-Opioid Receptor Antagonist Pathway (Paynantheine) This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates Gi Gi Protein Activation KOR->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP Decreased cAMP AC->cAMP Analgesia Antinociception/ Analgesia cAMP->Analgesia Paynantheine Paynantheine Opioid_Receptor Mu/Kappa-Opioid Receptor Paynantheine->Opioid_Receptor Binds and Blocks No_Signal No Downstream Signaling Opioid_Receptor->No_Signal Agonist Opioid Agonist (e.g., Endorphin) Agonist->Opioid_Receptor Blocked

Caption: Signaling pathways of this compound (agonist) and Paynantheine (antagonist).

G cluster_workflow Experimental Workflow: Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comparative pharmacological study of this compound and paynantheine underscores the critical role of stereochemistry in determining the biological activity of molecules. While paynantheine acts as an opioid receptor antagonist with additional serotonergic activity, this compound functions as a kappa-opioid receptor agonist. These distinct profiles suggest different potential therapeutic avenues for each compound. Further research into the nuanced pharmacology of these and other kratom alkaloids is essential for a comprehensive understanding of the plant's complex effects and for the potential development of novel therapeutics.

References

A Comparative Analysis of Isopaynantheine and Other Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kappa-opioid receptor (KOR) agonist activity of Isopaynantheine with other well-characterized KOR ligands: the potent natural hallucinogen Salvinorin A, the synthetic tool compound U-50488, and the clinically used antipruritic agent Nalfurafine. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support research and drug development efforts in the field of opioid pharmacology.

Quantitative Comparison of KOR Agonist Activity

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and other selected KOR agonists. These values are critical for understanding the direct interaction of these compounds with the kappa-opioid receptor and their ability to elicit a cellular response.

LigandReceptor Binding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Notes
This compound Not ReportedNot ReportedIdentified as a KOR agonist with reduced β-arrestin-2 recruitment[1][2].
Salvinorin A 2.41.8 ([³⁵S]GTPγS)A potent, naturally occurring non-nitrogenous KOR agonist.
U-50488 0.29.31 ([³⁵S]GTPγS)A selective synthetic KOR agonist widely used as a research tool.
Nalfurafine Not Reported0.097 ([³⁵S]GTPγS)A potent and clinically approved KOR agonist for treating pruritus[2].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of KOR activation and a typical experimental workflow for assessing the agonist activity of a compound like this compound.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o βγ KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Agonist Agonist (e.g., this compound) Agonist->KOR Binds to cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates MAPK MAPK Signaling Beta_Arrestin->MAPK Activates

KOR Agonist Signaling Pathway

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay (Determine EC50 & Emax for G-protein activation) start->gtp_assay camp_assay cAMP Inhibition Assay (Determine EC50 & Emax for adenylyl cyclase inhibition) start->camp_assay barrestin_assay β-Arrestin Recruitment Assay (Determine EC50 & Emax for β-arrestin recruitment) start->barrestin_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis gtp_assay->data_analysis camp_assay->data_analysis barrestin_assay->data_analysis conclusion Conclusion: Characterize KOR Agonist Profile data_analysis->conclusion

Experimental Workflow for KOR Agonist Characterization

Detailed Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a ligand for the kappa-opioid receptor by competing with a radiolabeled ligand.

  • Cell Preparation: Membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK293-KOR cells) are prepared.

  • Assay Buffer: Typically contains 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A high-affinity KOR radioligand, such as [³H]-U69,593 or [³H]-diprenorphine, is used at a concentration near its Kd.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

    • The incubation is carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for determining G-protein activation)

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the KOR.

  • Cell Preparation: Membranes from cells expressing the KOR are used.

  • Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reagents:

    • GDP (to ensure a basal state of G-protein activity).

    • [³⁵S]GTPγS (at a concentration of approximately 0.05-0.1 nM).

    • Varying concentrations of the agonist.

  • Procedure:

    • Cell membranes are pre-incubated with GDP.

    • The agonist and [³⁵S]GTPγS are added, and the mixture is incubated at 30°C for 60 minutes.

    • The reaction is terminated by filtration.

    • The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: Data are plotted as the percentage of stimulation over basal vs. the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Inhibition Assay (for determining adenylyl cyclase inhibition)

This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a downstream effector of KOR signaling.

  • Cell Culture: Whole cells expressing the KOR are used.

  • Procedure:

    • Cells are pre-incubated with the test agonist at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP levels. A dose-response curve is generated to determine the EC50 and Emax of the agonist.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway.

  • Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). The KOR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

  • Procedure:

    • Cells co-expressing the tagged KOR and β-arrestin are plated.

    • The cells are incubated with varying concentrations of the test agonist.

    • After incubation, a substrate for the complemented enzyme is added.

    • The signal (e.g., luminescence) is measured using a plate reader.

  • Data Analysis: A dose-response curve of the signal versus agonist concentration is generated to determine the EC50 and Emax for β-arrestin recruitment. The finding that this compound exhibits reduced β-arrestin-2 recruitment suggests it may have a biased signaling profile, favoring G-protein-mediated pathways over β-arrestin-mediated pathways[1][2]. This property is of significant interest in the development of KOR agonists with improved side-effect profiles.

References

Isopaynantheine's Antinociceptive Profile: A Comparative Analysis Against Standard Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopaynantheine, a naturally occurring indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa (commonly known as Kratom), has emerged as a compound of interest in the field of pain research.[1][2] This comparison guide provides a detailed examination of the antinociceptive effects of this compound, benchmarking its performance against established standard analgesics. The following sections present available experimental data, detailed methodologies for key assays, and a visualization of its proposed mechanism of action.

Quantitative Comparison of Antinociceptive Effects

This compound has been identified as a kappa-opioid receptor (KOR) agonist with antinociceptive activity demonstrated in murine models.[3][4][5] While direct, head-to-head quantitative comparisons with a full panel of standard analgesics are limited in the currently available literature, this guide compiles relevant data to offer a comparative perspective. The following table summarizes the antinociceptive potency of this compound in the context of the well-characterized standard analgesic, morphine, and another Kratom alkaloid, mitragynine.

CompoundTestAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Relative to MorphinePrimary Mechanism of Action
This compound Not ReportedMouseNot ReportedData Not AvailableNot ReportedKappa-Opioid Receptor (KOR) Agonist
Morphine Hot PlateMouseSubcutaneous (s.c.)~5.73 - 8.98[6]-Mu-Opioid Receptor (MOR) Agonist
Morphine Tail-FlickMouseIntraperitoneal (i.p.)~3.25[7]-Mu-Opioid Receptor (MOR) Agonist
Mitragynine Hot PlateMouseIntraperitoneal (i.p.)~35LowerMu-Opioid Receptor (MOR) Partial Agonist

Note: The ED50 values for morphine can vary between studies depending on the specific experimental conditions and mouse strain.

Experimental Protocols

The validation of antinociceptive effects for compounds like this compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two of the most common assays used in preclinical pain research.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating supraspinally organized responses.[8][9]

Objective: To measure the latency of a thermal pain response in an animal model.

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, predetermined level (e.g., 55 ± 0.5°C). The apparatus is typically enclosed by a transparent cylinder to keep the animal on the heated surface.

Procedure:

  • Acclimatization: Animals are habituated to the testing room and the apparatus for a defined period before the experiment to minimize stress-induced responses.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (this compound) or a standard analgesic (e.g., morphine) is administered via a specific route (e.g., intraperitoneal, subcutaneous, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration, the animal is again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing thermal pain sensitivity, primarily measuring a spinal reflex.[9]

Objective: To determine the latency of the tail withdrawal reflex in response to a focused heat stimulus.

Apparatus: A tail-flick analgesia meter that directs a high-intensity light beam or radiant heat to a specific portion of the animal's tail.

Procedure:

  • Restraint and Acclimatization: The animal is gently restrained, often in a specialized holder, with its tail exposed. Animals are habituated to the restraint to minimize stress.

  • Baseline Latency: The heat source is focused on the tail, and the time taken for the animal to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time is pre-set to avoid tissue damage.

  • Drug Administration: The test compound or a standard analgesic is administered.

  • Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: Similar to the hot plate test, the results are often calculated as %MPE to quantify the analgesic effect.

Signaling Pathway and Experimental Workflow

This compound's Proposed Signaling Pathway

This compound exerts its antinociceptive effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Notably, studies suggest that this compound is a G-protein biased agonist, showing reduced recruitment of β-arrestin-2.[3][4][5] This biased agonism is a significant area of research, as it may lead to analgesia with a more favorable side-effect profile compared to unbiased KOR agonists.

isopaynantheine_pathway This compound This compound kor KOR This compound->kor Binds to g_protein Gi/o Protein kor->g_protein Activates beta_arrestin β-Arrestin-2 kor->beta_arrestin Reduced Recruitment ac Adenylyl Cyclase g_protein->ac Inhibits ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels Modulates antinociception Antinociception camp cAMP ac->camp Decreased Production

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Antinociceptive Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel compound's antinociceptive properties.

experimental_workflow cluster_setup Experimental Setup cluster_testing Antinociceptive Testing cluster_analysis Data Analysis and Interpretation animal_model Animal Model Selection (e.g., C57BL/6 Mice) acclimatization Acclimatization to Housing and Handling animal_model->acclimatization baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) acclimatization->baseline drug_admin Drug Administration (this compound, Morphine, Vehicle) baseline->drug_admin post_drug_testing Post-Administration Testing (Time-course) drug_admin->post_drug_testing data_collection Data Collection (Latency, %MPE) post_drug_testing->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA, ED50 Calculation) data_collection->statistical_analysis conclusion Conclusion on Antinociceptive Efficacy statistical_analysis->conclusion

Caption: General experimental workflow for in vivo antinociceptive studies.

References

A Comparative Guide to the Metabolism of Isopaynantheine and its Diastereomer Paynantheine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of isopaynantheine and its diastereomer, paynantheine, two prominent alkaloids found in the leaves of the Kratom plant (Mitragyna speciosa). Understanding the metabolic fate of these compounds is crucial for elucidating their pharmacokinetic and pharmacodynamic properties, as well as for assessing their potential for drug-drug interactions. The information presented herein is based on available scientific literature.

Introduction

Paynantheine is a significant indole alkaloid in Kratom, while this compound is one of its diastereomers.[1] Their structural similarity, yet distinct stereochemistry, suggests the potential for different metabolic handling by the body, which can influence their overall pharmacological effects. This guide explores their known metabolic pathways, the enzymes involved, and the analytical methods used for their study.

Metabolic Pathways: A Shared Journey with Subtle Differences

Both this compound and paynantheine undergo extensive Phase I and Phase II metabolism, primarily in the liver. Research indicates that their metabolic pathways are analogous to their more abundant diastereomers, mitragynine and mitraciliatine.[1]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecules for further modification. For both this compound and paynantheine, this involves:

  • O-demethylation: The removal of a methyl group from the methoxy group.

  • Hydrolysis: The cleavage of the methyl ester group.

  • Oxidation and Reduction: Further chemical transformations of the molecule.[2]

Phase II Metabolism

Following Phase I, the modified compounds can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. These reactions primarily include:

  • Glucuronidation: The attachment of a glucuronic acid molecule.

  • Sulfation: The addition of a sulfate group.[2]

While the metabolic pathways are described as comparable, the stereochemical differences between this compound and paynantheine may lead to quantitative differences in the rates of these reactions and the abundance of specific metabolites. However, a detailed quantitative comparison of these metabolic parameters is not yet available in the published scientific literature.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Alkaloid This compound / Paynantheine O-demethylation O-demethylated Metabolites Parent Alkaloid->O-demethylation CYP450 Hydrolysis Hydrolyzed Metabolites Parent Alkaloid->Hydrolysis Esterases Oxidation_Reduction Oxidized/Reduced Metabolites Parent Alkaloid->Oxidation_Reduction CYP450 Phase I Metabolites Phase I Metabolites Glucuronidation Glucuronide Conjugates Phase I Metabolites->Glucuronidation UGTs Sulfation Sulfate Conjugates Phase I Metabolites->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

General metabolic pathways for this compound and paynantheine.

Data Presentation

Currently, there is a lack of publicly available, direct comparative quantitative data on the metabolism of this compound and paynantheine. Studies have qualitatively described the metabolic pathways as being similar for both diastereomers. For a comprehensive quantitative comparison, further research is required to determine key metabolic parameters such as the rate of metabolite formation, in vitro half-life, and enzyme kinetics (Km and Vmax) for each compound.

The table below is a template for the type of data that would be necessary for a complete comparative analysis.

Metabolic ParameterThis compoundPaynantheineReference
In Vitro Half-life (t½) in HLM (min) Data not availableData not available
Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) Data not availableData not available
Major Metabolites Formed O-demethylated, hydrolyzedO-demethylated, hydrolyzed[1]
Primary CYP450 Enzymes Involved Inferred to be similar to diastereomers (e.g., CYP3A4, CYP2D6)Inferred to be similar to diastereomers (e.g., CYP3A4, CYP2D6)[2]
Km (µM) Data not availableData not available
Vmax (pmol/min/mg protein) Data not availableData not available

HLM: Human Liver Microsomes

Experimental Protocols

The following are generalized experimental protocols for studying the in vitro metabolism of alkaloids like this compound and paynantheine. Specific parameters would need to be optimized for each compound.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate at which the parent compound is metabolized by liver enzymes.

Materials:

  • This compound or Paynantheine

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal Standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound (this compound or paynantheine) in a suitable organic solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add the test compound to the HLM mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[2]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[2]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[2]

LC-MS/MS Analysis for Metabolite Identification and Quantification

Objective: To identify and quantify the metabolites of this compound and paynantheine.

Sample Preparation:

  • To a sample from the in vitro metabolism assay (or a biological matrix like plasma or urine), add an internal standard.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

Liquid Chromatography Conditions:

  • Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: For metabolite identification, full scan and product ion scan modes are used. For quantification, Multiple Reaction Monitoring (MRM) is employed, using specific precursor-to-product ion transitions for each analyte and the internal standard.

cluster_workflow Experimental Workflow Start Start: In Vitro Incubation Incubation Incubate Test Compound with HLM and NADPH at 37°C Start->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction with Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Extract Collect Supernatant Centrifuge->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data_Analysis Data Analysis: - Metabolite Identification - Quantification - Kinetic Parameter Calculation Analyze->Data_Analysis End End: Metabolic Profile Data_Analysis->End

Workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound and its diastereomer paynantheine involves similar Phase I and Phase II biotransformation pathways, including O-demethylation, hydrolysis, oxidation, reduction, glucuronidation, and sulfation. While their metabolic routes are qualitatively comparable, the stereochemical differences between these molecules likely influence the quantitative aspects of their metabolism. To provide a comprehensive and objective comparison for drug development professionals, further research is needed to generate direct, head-to-head quantitative data on their metabolic stability, enzyme kinetics, and the relative abundance of their metabolites. The experimental protocols outlined in this guide provide a framework for conducting such crucial studies.

References

Head-to-head comparison of different extraction techniques for Isopaynantheine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of Isopaynantheine, a key alkaloid from the leaves of Mitragyna speciosa (commonly known as Kratom), is a critical first step. The choice of extraction technique significantly impacts yield, purity, and overall efficiency. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Extraction Yields and Conditions

The following table summarizes the quantitative data from various studies on the extraction of alkaloids from Mitragyna speciosa. While much of the existing research focuses on the primary alkaloid, mitragynine, these findings serve as a valuable proxy for the extraction efficiency of this compound, a structurally related minor alkaloid.

Extraction TechniqueSolvent(s)Key ParametersExtraction Yield (%)Alkaloid Content (%)Reference
Sequential Solvent Extraction Hexane, Ethyl Acetate, MethanolRoom temperature maceration (48h)9.3 - 23.17.9 - 10.2 (Mitragynine)[1]
Accelerated Solvent Extraction (ASE) Organic Solvents (e.g., Ethanol, Methanol, Ethyl Acetate)5 min extraction time5.3 - 29.16.53 - 7.19 (Mitragynine)[1][2]
Accelerated Solvent Extraction (ASE) Water5 - 20 min extraction time20.0 - 21.41.54 - 1.83 (Mitragynine)[1][2]
Ultrasound-Assisted Extraction (UAE) Methanol21.4 kHz, 50 W, 25°CVariable (Optimized for mitragynine)Not specified[1]
Microwave-Assisted Extraction (MAE) Methanol/Water (1:1)110°C, 60 W (closed vessel)Highest alkaloid fractionNot specified[1][3]

In-Depth Look at Extraction Methodologies

Sequential Solvent Extraction

This conventional and widely used method relies on the principle of differing polarities to separate various classes of compounds.[1] The process typically involves a multi-step maceration of the dried and powdered plant material with solvents of increasing polarity.[4][5]

Advantages:

  • Effective in separating compounds based on polarity.[4]

  • Does not require specialized equipment.

Disadvantages:

  • Time-consuming and labor-intensive.[2]

  • Requires large volumes of organic solvents.

Accelerated Solvent Extraction (ASE)

ASE is a modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency.[6] This automated method significantly reduces extraction time and solvent consumption compared to traditional techniques.[2][6]

Advantages:

  • Rapid extraction times (as short as 5 minutes).[2]

  • Reduced solvent usage.[2]

  • High extraction efficiency for organic solvents.[1][2]

Disadvantages:

  • Requires specialized and costly equipment.

  • Aqueous extraction shows lower alkaloid recovery.[1]

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, thereby improving extraction efficiency.[7] This method is known for reducing extraction time and temperature.[7]

Advantages:

  • Increased extraction yield in a shorter time compared to conventional methods.

  • Can be performed at lower temperatures, preserving thermolabile compounds.

Disadvantages:

  • The efficiency can be influenced by various factors such as frequency, power, temperature, and solvent choice.

  • May cause undesirable structural modifications to compounds at high frequencies.[2]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of phytochemicals.[1] This technique is recognized for its high efficiency and significantly reduced extraction times.[1]

Advantages:

  • Extremely rapid extraction.

  • High yield of the total alkaloid fraction.[3]

  • Reduced solvent consumption.

Disadvantages:

  • Requires a microwave extractor.

  • Potential for degradation of heat-sensitive compounds if not properly controlled.

Experimental Protocols

Sequential Solvent Extraction Protocol
  • Preparation: 5.0 kg of fresh Mitragyna speciosa leaves are washed, and oven-dried at 35-40°C for one week. The dried leaves are then ground into a fine powder.[4]

  • Maceration: 1.0 kg of the powdered leaves is sequentially macerated three times with 1.8 L of hexane, followed by ethyl acetate, and finally methanol. Each maceration step is carried out at room temperature for 48 hours.[4]

  • Concentration: The extracts from each solvent are individually concentrated using a rotary evaporator to obtain the crude extracts.[4][5]

Accelerated Solvent Extraction (ASE) Protocol
  • Sample Preparation: 10 g of dried and powdered kratom leaves are used.[2]

  • Extraction: The extraction is performed using an ASE system. For aqueous extraction, water is used as the solvent with an extraction time of 5, 10, or 20 minutes.[2] For organic solvent extraction, solvents such as ethanol, methanol, or ethyl acetate are used with a 5-minute extraction time.[2]

  • Solvent Removal: The solvent is removed from the extract, and the dry yield and mitragynine content are determined.[2]

Ultrasound-Assisted Extraction (UAE) Protocol
  • Setup: An immersion horn ultrasonicator is used (e.g., 21.4 kHz, 50 W).[3]

  • Extraction: The powdered plant material is suspended in methanol and subjected to ultrasonication at 25°C.[3]

  • Processing: Following extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE) Protocol
  • Setup: A closed-vessel microwave extractor is used.

  • Extraction: The powdered plant material is mixed with a 1:1 methanol/water solution and heated to 110°C with a microwave power of 60 W.[3]

  • Processing: After extraction, the mixture is filtered, and the solvent is removed to obtain the crude alkaloid fraction.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from Mitragyna speciosa leaves.

ExtractionWorkflow Start Fresh Mitragyna speciosa Leaves Drying Drying & Grinding Start->Drying Extraction Extraction (Solvent, ASE, UAE, or MAE) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) CrudeExtract->Purification This compound Pure this compound Purification->this compound

Caption: Generalized workflow for this compound extraction.

References

A Comparative Analysis of Isopaynantheine and Mitragynine Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of two kratom-derived alkaloids, isopaynantheine and mitragynine, based on available preclinical experimental data. The information is intended to inform research and development in the field of novel analgesics.

Executive Summary

Mitragynine, the most abundant alkaloid in Mitragyna speciosa (kratom), and the lesser-known this compound both exhibit antinociceptive properties in animal models. However, they operate through distinct primary mechanisms. Mitragynine functions as a partial agonist at the mu-opioid receptor (MOR), demonstrating a G-protein biased signaling profile. This is believed to contribute to its analgesic effects with a potentially lower risk of the adverse effects associated with classical opioids. This compound, a minor alkaloid, is characterized as a kappa-opioid receptor (KOR) agonist, also with a signaling pathway that shows reduced recruitment of β-arrestin-2. While direct comparative efficacy studies are limited, this guide synthesizes available data to evaluate their potential as pain therapeutics.

Pharmacological Profile and Mechanism of Action

FeatureThis compoundMitragynine
Primary Target Kappa-Opioid Receptor (KOR)[1]Mu-Opioid Receptor (MOR)[2]
Receptor Activity Agonist[1]Partial Agonist[2]
Signaling Bias Reduced β-arrestin-2 recruitment[1]G-protein biased; does not recruit β-arrestin[2]
Other Receptor Interactions Not extensively characterized in available literature.Competitive antagonist at kappa- and delta-opioid receptors.[2] Also interacts with adrenergic, serotonergic, and dopaminergic receptors.

Preclinical Efficacy in Pain Models

This compound: Antinociceptive Activity

Data on the dose-dependent efficacy of this compound is limited. However, one key study demonstrated its antinociceptive effect in a thermal pain model.

Pain ModelAnimal ModelAdministration RouteDoseEfficacy (% Maximum Possible Effect)Citation
Hot Plate TestMiceIntracerebroventricular (i.c.v.)10 µg~50% MPE[1]
Mitragynine: Antinociceptive Activity

Mitragynine has been more extensively studied in various preclinical pain models. The effective dose (ED50) has been determined in several studies, though values can vary.

Pain ModelAnimal ModelAdministration RouteED50 (Effective Dose, 50%)Citation
Hot Plate TestMiceIntraperitoneal (i.p.)31.8 mg/kg[3]
Acetic Acid-Induced WrithingRatsIntraperitoneal (i.p.)3.62 mg/kg[4]
Tail-Pinch TestMiceIntraperitoneal (i.p.)18.3 mg/kg
Hot Plate TestMiceIntraperitoneal (i.p.)5.0 - 30 mg/kg (dose-dependent effect)[5]

Experimental Protocols

Acetic Acid-Induced Writhing Test (for Mitragynine)

This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.

  • Animals: Male and female Sprague Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: Mitragynine (e.g., 1, 5, 10, 13, 15, or 30 mg/kg), a vehicle control, or a positive control like indomethacin (1 mg/kg) is administered intraperitoneally (i.p.).[4]

  • Induction of Writhing: 30 minutes after drug administration, a solution of acetic acid (e.g., 1% v/v) is injected i.p.

  • Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, typically 20-60 minutes.

  • Data Analysis: The percentage of writhing inhibition is calculated for each group compared to the vehicle control group. The ED50 value can then be determined from the dose-response curve.

Hot Plate Test (for this compound and Mitragynine)

This method evaluates the response to thermal pain and is sensitive to centrally acting analgesics.

  • Animals: Mice are commonly used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: Before drug administration, the baseline reaction time (latency) of each animal to the thermal stimulus is determined. This is the time taken for the animal to show a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: this compound or mitragynine is administered via the desired route (e.g., intraperitoneal, intracerebroventricular).

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and their reaction time is recorded.

  • Data Analysis: The antinociceptive effect is expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Mitragynine Signaling at the Mu-Opioid Receptor (MOR)

Mitragynine acts as a G-protein biased partial agonist at the MOR. Upon binding, it preferentially activates the Gαi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This signaling pathway is associated with analgesia. Crucially, mitragynine does not significantly recruit β-arrestin-2, a pathway linked to many of the adverse effects of traditional opioids, such as respiratory depression and tolerance.

Mitragynine_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_intracellular Intracellular Space cluster_arrestin β-Arrestin Pathway (Not Recruited) Mitragynine Mitragynine MOR Mu-Opioid Receptor (MOR) Mitragynine->MOR Binds G_alpha MOR->G_alpha Activates beta_arrestin β-Arrestin-2 MOR->beta_arrestin No significant recruitment AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma cAMP cAMP ATP ATP ATP->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Leads to Adverse_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Adverse_Effects Isopaynantheine_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_intracellular Intracellular Space cluster_arrestin β-Arrestin Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds G_alpha KOR->G_alpha Activates beta_arrestin β-Arrestin-2 KOR->beta_arrestin Reduced recruitment AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma cAMP cAMP ATP ATP ATP->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Leads to Adverse_Effects Adverse Effects beta_arrestin->Adverse_Effects Experimental_Workflow start Compound Selection (this compound or Mitragynine) animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model pain_model Pain Model Selection (e.g., Hot Plate, Writhing Test) animal_model->pain_model dosing Dose-Response Study Design pain_model->dosing admin Compound Administration (Specify Route: i.p., i.c.v., etc.) dosing->admin data_collection Data Collection (e.g., Latency, Writhing Count) admin->data_collection analysis Statistical Analysis (e.g., ED50 Calculation, %MPE) data_collection->analysis results Evaluation of Efficacy and Potency analysis->results

References

A Comparative Analysis of the Receptor Binding Profiles of Minor Kratom Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential and pharmacological complexity of kratom (Mitragyna speciosa) extend beyond its two most abundant alkaloids, mitragynine and 7-hydroxymitragynine. A growing body of research is illuminating the significant, and often distinct, receptor binding profiles of its numerous minor alkaloids. These compounds, while present in lower concentrations, contribute to the overall pharmacological effects of kratom and represent a promising frontier for the development of novel therapeutics with potentially improved side-effect profiles.

This guide provides a comparative analysis of the receptor binding affinities and functional activities of several key minor kratom alkaloids. The data presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers engaged in natural product drug discovery and development.

Opioid Receptor Binding Profiles

The interaction of kratom alkaloids with opioid receptors is of primary interest due to the plant's traditional use for pain relief and as an opioid substitute. While mitragynine is a partial agonist at the mu-opioid receptor (MOR), several minor alkaloids exhibit unique binding characteristics at MOR, as well as at the kappa-opioid (KOR) and delta-opioid (DOR) receptors.

AlkaloidReceptorBinding Affinity (Ki, nM)SpeciesReference
Corynantheidine MOR57 - 118Mouse, Human[1][2][3]
KORModerate AffinityMouse[1]
DORModerate AffinityMouse[1]
Corynoxine MOR16.4Human[3]
KOR>10,000Human[3]
DOR>10,000Human[3]
Corynoxine B MOR109.8Human[3]
Mitraciliatine MORPartial AgonistMouse[1][4]
Isopaynantheine KORAgonistMouse[1][4]
Paynantheine MOR410Human[3]
KOR~2600-[5]
DOR>10,000-[5]
Speciogynine MOR728Human[3]
KOR---
DOR---
Speciociliatine MOR560Human[3]
KOR116Human[3]
DOR---
Mitragynine Pseudoindoxyl MOR0.087 - 0.8-[6][7]
DOR3-[6]
KORModerate Affinity-[6]

Table 1: Comparative Opioid Receptor Binding Affinities of Minor Kratom Alkaloids. This table summarizes the equilibrium dissociation constants (Ki) of various minor kratom alkaloids at mu (μ), kappa (κ), and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity.

Adrenergic and Serotonergic Receptor Binding Profiles

Beyond the opioid system, several minor kratom alkaloids demonstrate notable affinity for adrenergic and serotonergic receptors, suggesting a broader mechanism of action that may contribute to the plant's stimulant and mood-altering effects.

AlkaloidReceptorBinding Affinity (Ki, nM)Reference
Corynantheidine α1D-Adrenergic41[1]
Paynantheine 5-HT1A~32[5]
5-HT2BSub-µM binding reported[5]
Speciogynine 5-HT1AHigh Affinity[8]
5-HT2BHigh Affinity[8]

Table 2: Adrenergic and Serotonergic Receptor Binding Affinities of Select Minor Kratom Alkaloids. This table highlights the binding affinities of certain minor alkaloids for specific adrenergic and serotonin receptor subtypes.

Functional Activity at Opioid Receptors

Binding affinity does not solely dictate the pharmacological effect of a compound. Functional assays are crucial to determine whether an alkaloid acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).

AlkaloidReceptorFunctional ActivityEmax (%)EC50 (nM)SpeciesReference
Corynantheidine MORPartial Agonist74-Mouse[1]
Corynoxine MORFull Agonist--Mouse[1]
Mitraciliatine MORPartial Agonist--Mouse[1]
This compound KORAgonist--Mouse[1]
Mitragynine Pseudoindoxyl MORAgonist---[7]
DORAntagonist---[7]

Table 3: Functional Activity of Minor Kratom Alkaloids at Opioid Receptors. This table summarizes the functional activity, maximal efficacy (Emax), and potency (EC50) of several minor kratom alkaloids at opioid receptors.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

Radioligand Binding Assays

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the equilibrium dissociation constant of minor kratom alkaloids at various receptors.

  • General Procedure:

    • Membrane Preparation: Cell membranes expressing the human or rodent receptor of interest are prepared from stable cell lines (e.g., HEK-293 or CHO cells).[1][2]

    • Incubation: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test alkaloid.[2][9]

    • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[10]

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[2][10]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10] The Ki value is then calculated from the IC50 value (the concentration of the alkaloid that inhibits 50% of the radioligand binding) using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes with Receptors start->prep 1 incubate Incubate Membranes with Radioligand & Test Alkaloid prep->incubate 2 separate Separate Bound & Unbound Ligands incubate->separate 3 quantify Quantify Radioactivity separate->quantify 4 calculate Calculate Ki Value quantify->calculate 5 end End calculate->end 6

Caption: Workflow of a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs), such as opioid receptors. It measures the extent to which a compound stimulates the binding of [³⁵S]GTPγS to G-proteins, which is an indicator of receptor activation.

  • Objective: To determine if a minor kratom alkaloid acts as an agonist, partial agonist, or antagonist at opioid receptors and to quantify its efficacy (Emax) and potency (EC50).

  • General Procedure:

    • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.[1]

    • Incubation: Membranes are incubated with the test alkaloid, GDP, and [³⁵S]GTPγS.[1]

    • Receptor Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein.

    • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured to determine the level of receptor activation.[1] Efficacy (Emax) is expressed as the maximal stimulation relative to a standard full agonist, and potency is represented by the EC50 value.[1]

G cluster_pathway G-Protein Signaling Pathway Alkaloid Minor Alkaloid (Agonist) Receptor Opioid Receptor (GPCR) Alkaloid->Receptor Binds G_Protein G-Protein (GDP-bound, inactive) Receptor->G_Protein Activates G_Protein_active G-Protein ([35S]GTPγS-bound, active) G_Protein->G_Protein_active GDP -> [35S]GTPγS Exchange Effector Downstream Effector Proteins G_Protein_active->Effector Modulates Activity

Caption: Simplified G-protein signaling pathway activated by an agonist kratom alkaloid.

Concluding Remarks

The minor alkaloids of Mitragyna speciosa exhibit a diverse and complex pharmacology. Compounds like corynoxine and mitragynine pseudoindoxyl are potent MOR agonists, while others such as this compound show selectivity for the KOR.[1][6] Furthermore, the interaction of alkaloids like corynantheidine and paynantheine with adrenergic and serotonergic receptors highlights the polypharmacology of kratom.[1][5] This multifaceted receptor engagement likely contributes to the nuanced effects reported by users and underscores the importance of studying these compounds in isolation and in combination. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these minor alkaloids is warranted to fully unlock their therapeutic potential.

References

Isopaynantheine's Role in the Complex Pharmacology of Kratom Extract: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Kratom (Mitragyna speciosa), a tropical evergreen tree native to Southeast Asia, has a long history of traditional use for its stimulant and analgesic properties.[1][2] The complex pharmacological effects of kratom are attributed to its diverse array of more than 50 indole and oxindole alkaloids.[3][4][5] While research has predominantly focused on the two most abundant alkaloids, mitragynine and 7-hydroxymitragynine (7-HMG), which are the primary drivers of the plant's opioid-like effects, the contribution of less abundant alkaloids is crucial to understanding the extract's overall pharmacological profile.[4][5] This guide provides a detailed comparison of isopaynantheine, a minor alkaloid, with other key kratom alkaloids, supported by experimental data and protocols to elucidate its specific contribution to the effects of kratom extract.

This compound is an indole alkaloid and a diastereomer of paynantheine, another significant alkaloid in kratom.[3][6] Although present in smaller quantities, its unique pharmacological profile suggests a modulatory role in the overall effects of kratom.[3][7]

Comparative Pharmacological Profiles of Key Kratom Alkaloids

The primary mechanism of action for many kratom alkaloids involves interaction with opioid receptors: mu (μ, MOR), kappa (κ, KOR), and delta (δ, DOR).[4] However, the specific binding affinities and functional activities vary significantly among these compounds, leading to a complex interplay that defines the user's experience. This compound distinguishes itself with a notable preference for the kappa-opioid receptor.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the receptor binding affinities (Ki) and functional activities (Emax and EC50) of this compound in comparison to other major kratom alkaloids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Kratom Alkaloids

Alkaloid Mu-Opioid Receptor (MOR) Kappa-Opioid Receptor (KOR) Delta-Opioid Receptor (DOR)
This compound Antagonist (human) / Partial Agonist (mouse) Agonist -
Mitragynine 230 (mouse) Moderate Affinity Moderate Affinity
7-Hydroxymitragynine 13.5 - 37 123 - 133 91 - 155
Paynantheine Antagonist Antagonist Weak/Negligible

| Corynantheidine | 57 (mouse) | Moderate Affinity | Moderate Affinity |

Note: Data is compiled from studies on both human and mouse receptors, as indicated.[3][8][9] A lower Ki value indicates a higher binding affinity.

Table 2: Opioid Receptor Functional Activity of Kratom Alkaloids

Alkaloid Receptor Assay Type Efficacy (Emax %) Potency (EC50, nM)
This compound mKOR [35S]GTPγS Full Agonist -
mMOR [35S]GTPγS 50% (Partial Agonist) -
hMOR BRET No G-protein activity -
Mitragynine mMOR [35S]GTPγS 65% (Partial Agonist) -
7-Hydroxymitragynine MOR - Potent Partial Agonist -

| Corynantheidine | mMOR | [35S]GTPγS | 74% (Partial Agonist) | - |

Note: Emax represents the maximum response an agonist can produce relative to a full agonist.[3] BRET (Bioluminescence Resonance Energy Transfer) and [35S]GTPγS are assays to measure G-protein activation.

This compound's Unique Contribution

The data reveals a distinct pharmacological profile for this compound. Unlike the primary alkaloids mitragynine and 7-HMG, which are predominantly MOR partial agonists, this compound's activity is more complex and species-dependent.

  • Kappa-Opioid Receptor Agonism : this compound is the first identified KOR agonist derived from kratom.[3][7] Activation of KOR is associated with analgesia but can also lead to dysphoria and sedation, contrasting with the euphoria typically associated with MOR activation. This KOR agonism may contribute to the mixed stimulant and sedative effects reported by kratom users.[2]

  • Mu-Opioid Receptor Activity : At human MORs, this compound acts as an antagonist, meaning it blocks the receptor.[3] This suggests it could modulate the effects of MOR agonists like mitragynine and 7-HMG, potentially tempering their activity and contributing to a more balanced overall effect. In mouse receptors, however, it acts as a partial agonist.[3]

  • Biased Signaling : A crucial aspect of kratom alkaloid pharmacology is the concept of "biased agonism." Many kratom alkaloids, including this compound, activate G-protein signaling pathways with little to no recruitment of the β-arrestin-2 pathway.[3][7][10] The β-arrestin pathway is associated with many of the adverse effects of classical opioids, such as respiratory depression and constipation.[10] this compound's reduced β-arrestin-2 recruitment at KOR suggests it may be a "safer" KOR agonist compared to traditional synthetic ones.[3]

While minor alkaloids like this compound are unlikely to be the main drivers of kratom's biological effects, their unique signaling profiles are critical for the plant's polypharmacology.[3][7] They act in concert with the more abundant alkaloids to produce a nuanced spectrum of effects that cannot be replicated by any single compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR Opioid Receptor (MOR, KOR, DOR) G_Protein Gαi/o Protein GPCR->G_Protein Activates BetaArrestin β-Arrestin 2 GPCR->BetaArrestin Recruits (Biased Ligands Recruit Less) Alkaloid Kratom Alkaloid (e.g., this compound) Alkaloid->GPCR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Downstream Downstream Effects (Analgesia, etc.) G_Protein->Downstream cAMP ↓ cAMP AC->cAMP Adverse Adverse Effects (Respiratory Depression) BetaArrestin->Adverse Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes Expressing Opioid Receptors start->prep incubate Incubate Membranes with: 1. Radiolabeled Ligand (e.g., [3H]DAMGO) 2. Varying concentrations of Test Compound (this compound) prep->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Analyze Data: Calculate IC50 and Ki values count->analyze end End analyze->end cAMP Functional Assay Workflow start Start cells Culture Cells Expressing Opioid Receptors start->cells stimulate Stimulate Adenylyl Cyclase (e.g., with Forskolin) cells->stimulate treat Treat Cells with Varying Concentrations of Test Agonist (this compound) stimulate->treat lyse Lyse Cells and Measure Intracellular cAMP Levels treat->lyse analyze Analyze Data: Generate Dose-Response Curve, Calculate EC50 and Emax lyse->analyze end End analyze->end

References

Safety Operating Guide

Safe Disposal of Isopaynantheine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the safe and effective disposal of Isopaynantheine, a kratom alkaloid used in research. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.

This compound: Key Data for Handling and Disposal

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes essential quantitative data for this compound.

PropertyValue
Molecular Formula C₂₃H₂₈N₂O₄[1][2]
Molecular Weight 396.5 g/mol [1][3][4]
Purity ≥98%[1]
Formulation A solid[1][2]
Solubility Soluble in Chloroform[1][2]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]

Experimental Protocol: Proper Disposal of this compound

While specific institutional and local regulations must always be followed, the following protocol outlines a general, step-by-step procedure for the disposal of this compound. This protocol is based on standard laboratory safety practices for non-hazardous chemical waste, as suggested by the safety data for the related, non-hazardous compound Paynantheine.

Crucially, the Safety Data Sheet (SDS) for this compound, available from the supplier, must be consulted before initiating any disposal procedures.

Step 1: Personal Protective Equipment (PPE)

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.

Step 2: Waste Identification and Segregation

  • This compound waste should be segregated from other chemical waste streams unless otherwise specified by your institution's waste management guidelines.

  • Collect waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant hazard information noted in the SDS.

Step 3: Small Quantities (Milligram Scale)

  • For residual amounts on lab equipment (e.g., spatulas, weighing boats), decontaminate by rinsing with a suitable solvent, such as chloroform, in a fume hood.

  • Collect the solvent rinse in a designated halogenated waste container.

  • Wipe the decontaminated equipment with a dry paper towel, which can then be disposed of as regular lab trash.

Step 4: Bulk Quantities

  • Unused or expired this compound should be disposed of in its original container, if possible.

  • If the original container is compromised, transfer the solid to a new, properly labeled container.

  • This container should be sent for incineration at a licensed chemical waste disposal facility.

Step 5: Documentation

  • Maintain a log of all this compound waste, noting the quantity and date of disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

IsopaynantheineDisposal start Start: this compound Waste Generated sds Consult this compound SDS start->sds ppe Don Appropriate PPE sds->ppe small_quant Small Quantity? ppe->small_quant decon Decontaminate with Solvent small_quant->decon Yes bulk_quant Bulk Quantity small_quant->bulk_quant No solvent_waste Collect Solvent in Halogenated Waste decon->solvent_waste regular_trash Dispose of Wiped Materials as Lab Trash solvent_waste->regular_trash end End: Disposal Complete regular_trash->end package Package and Label for Disposal bulk_quant->package incinerate Dispose via Licensed Chemical Incineration package->incinerate incinerate->end

Caption: this compound Disposal Decision Workflow

References

Essential Safety and Handling of Isopaynantheine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized compounds like Isopaynantheine is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a psychoactive alkaloid identified in the Mitragyna speciosa (kratom) plant.

This compound is classified as an opioid and is intended for research and forensic applications.[1] While comprehensive toxicological data for this compound is not widely available, its structural relationship to other kratom alkaloids, such as mitragynine and paynantheine, necessitates careful handling in a laboratory setting. Adherence to stringent safety protocols is crucial to minimize exposure risk and ensure a safe research environment.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound. These recommendations are based on general best practices for handling psychoactive compounds and hazardous drugs in a laboratory setting.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change gloves regularly and immediately if contaminated, torn, or punctured.
Body Protection Lab Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.
Eye Protection Safety Glasses/GogglesUse safety glasses with side shields or chemical splash goggles.
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key stages of handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_weigh Weigh Compound in a Ventilated Enclosure prep_area->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve Transfer Compound handle_exp Conduct Experiment handle_dissolve->handle_exp clean_decon Decontaminate Work Surfaces handle_exp->clean_decon Post-Experiment clean_dispose Dispose of Waste clean_decon->clean_dispose clean_ppe Doff PPE Correctly clean_dispose->clean_ppe

Figure 1. A logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container. Reusable glassware must be decontaminated with an appropriate solvent before washing.
Contaminated PPE Used gloves, gowns, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

Experimental Protocols: General Guidance

While specific experimental protocols will vary, the following general methodologies should be observed when working with this compound:

  • Weighing and Aliquoting: All weighing and initial dilutions of solid this compound should be performed in a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.

  • Solubility: this compound is soluble in chloroform.[1] When preparing solutions, add the solvent to the solid compound slowly and ensure complete dissolution before use.

  • Storage: this compound should be stored at -20°C for long-term stability.[1]

By implementing these safety and handling procedures, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.